molecular formula C48H54N6O4 B128168 (DHQD)2PHAL CAS No. 140853-10-7

(DHQD)2PHAL

货号: B128168
CAS 编号: 140853-10-7
分子量: 779.0 g/mol
InChI 键: YUCBLVFHJWOYDN-HVLQGHBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(DHQD)2PHAL is a useful research compound. Its molecular formula is C48H54N6O4 and its molecular weight is 779.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-HVLQGHBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458959
Record name (DHQD)2PHAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140853-10-7
Record name 1,4-Bis(dihydroquinidine)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (DHQD)2PHAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(DHQD)2PHAL: An In-depth Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(DHQD)2PHAL , also known as Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis.[1][2] A derivative of the cinchona alkaloid dihydroquinidine, this sterically bulky ligand is a cornerstone of modern organic chemistry, most notably for its critical role in the Sharpless Asymmetric Dihydroxylation reaction.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and quantitative data on its performance, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a dimeric cinchona alkaloid that serves as a chiral auxiliary, creating a stereochemically defined environment for chemical reactions.[5][6] Its primary application is as the chiral ligand in AD-mix-β, the commercially available reagent mixture for the Sharpless Asymmetric Dihydroxylation.[7]

PropertyValue
CAS Number 140853-10-7[1]
Molecular Formula C48H54N6O4[1]
Molecular Weight 778.98 g/mol [1]
Appearance White to off-white powder
Purity ≥95%[1]
Alternate Names Hydroquinidine 1,4-phthalazinediyl diether[1]

Sharpless Asymmetric Dihydroxylation: The Primary Application

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant, with the chirality of the resulting diol being dictated by the choice of the cinchona alkaloid ligand.[3][8] this compound, a component of AD-mix-β, directs the dihydroxylation to one specific face of the alkene, leading to the formation of a particular enantiomer of the diol with high enantiomeric excess (ee%).[8]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-established process. The key steps involve the formation of a chiral osmium-ligand complex, cycloaddition to the alkene, hydrolysis to release the diol, and reoxidation of the osmium catalyst.

Sharpless_Asymmetric_Dihydroxylation OsVIII_L Os(VIII)O4-L* Osmate_Ester Osmylate(VI) Ester Intermediate OsVIII_L->Osmate_Ester [3+2] Cycloaddition Alkene Alkene (R1R2C=CR3R4) Alkene->Osmate_Ester Diol Diol (R1R2C(OH)C(OH)R3R4) Osmate_Ester->Diol Hydrolysis (H2O, K2CO3) OsVI Os(VI) species Osmate_Ester->OsVI OsVI->OsVIII_L Reoxidation Oxidant Stoichiometric Oxidant (e.g., K3[Fe(CN)6]) Oxidant->OsVI

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Quantitative Performance of this compound in Asymmetric Dihydroxylation

The following table summarizes the performance of AD-mix-β, containing this compound, in the asymmetric dihydroxylation of various olefin substrates. The data highlights the high yields and excellent enantioselectivities typically achieved.

Olefin SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee%)
StyreneS9393
4-Methoxy-styreneS9393
4-Chloro-styreneS8080
trans-StilbeneS,S>99.5>99.5
trans-4-OcteneS,S9393
Methyl trans-cinnamate2S,3R9595
1-DeceneS7676

Data sourced from Myers, A. G. et al.[4]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation using AD-mix-β

This protocol provides a general procedure for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-β.

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.

    • To this solvent mixture, add AD-mix-β (typically 1.4 g per 1 mmol of olefin).

    • Stir the mixture vigorously at room temperature until both phases become clear and the aqueous layer turns a bright yellow.

    • Cool the reaction mixture to 0 °C in an ice bath. For less reactive olefins, the reaction can be run at room temperature.

  • Reaction Execution:

    • Add the olefin substrate (1 mmol) to the cooled, stirring reaction mixture.

    • If using, add methanesulfonamide (1 equivalent).

    • Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 6 to 24 hours.

  • Workup:

    • Upon completion, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) to the reaction mixture and stir for 30-60 minutes at room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with 1 M sodium hydroxide (B78521) (to remove the ligand), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Sharpless Asymmetric Dihydroxylation experiment.

Experimental_Workflow Start Start Prep Prepare t-BuOH/H2O (1:1) and dissolve AD-mix-β Start->Prep Cool Cool reaction mixture to 0°C Prep->Cool Add_Substrate Add olefin substrate (and optional MsNH2) Cool->Add_Substrate React Stir at 0°C to RT (Monitor by TLC) Add_Substrate->React Quench Quench with Na2SO3 React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (1M NaOH, Brine) Extract->Wash Dry Dry over MgSO4/Na2SO4 and concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify End End Purify->End

References

(DHQD)2PHAL: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hydroquinidine 1,4-phthalazinediyl diether, commonly abbreviated as (DHQD)₂PHAL, is a chiral ligand renowned for its pivotal role in asymmetric synthesis. As a derivative of the cinchona alkaloid dihydroquinidine (B8771983), this complex molecule has become an indispensable tool for the stereoselective synthesis of chiral compounds, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the structure, properties, and applications of (DHQD)₂PHAL, with a focus on its use in the Sharpless Asymmetric Dihydroxylation reaction.

Chemical Structure and Identification

(DHQD)₂PHAL is a dimeric cinchona alkaloid derivative. Its structure features two dihydroquinidine units linked to a central phthalazine (B143731) core via ether linkages.

IUPAC Name: (9S,9'''S)-9,9'-[1,4-Phthalazinediylbis(oxy)]bis(6'-methoxy-10,11-dihydrocinchonan)

Synonyms:

  • Hydroquinidine 1,4-phthalazinediyl diether

  • 1,4-Bis(dihydroquinidine)phthalazine

  • AD-mix-β Ligand

CAS Number: 140853-10-7

Molecular Formula: C₄₈H₅₄N₆O₄

Molecular Weight: 778.98 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of (DHQD)₂PHAL is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

PropertyValue
Appearance White to off-white or light yellow crystalline powder
Melting Point 160 °C (decomposes)[1]
Optical Rotation [α]²⁰/D = -257° to -259° (c=1, CHCl₃)
Solubility Soluble in tetrahydrofuran (B95107) (THF) at a concentration of 25 µg/mL.[2] Qualitative descriptions indicate slight solubility in chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol. It is typically used in a biphasic solvent system, most commonly a 1:1 mixture of tert-butyl alcohol and water for the Sharpless Asymmetric Dihydroxylation.
Storage Conditions Store in a cool, dry, and dark place under an inert atmosphere.

Synthesis of (DHQD)₂PHAL

The synthesis of (DHQD)₂PHAL involves the coupling of two equivalents of dihydroquinidine with one equivalent of 1,4-dichlorophthalazine (B42487). The following is a general experimental protocol for its preparation.

Experimental Protocol: Synthesis of (DHQD)₂PHAL

Materials:

  • Dihydroquinidine

  • 1,4-Dichlorophthalazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Powdered Potassium Hydroxide (KOH)

  • Anhydrous Toluene (B28343)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of dihydroquinidine (2 equivalents) in refluxing anhydrous toluene under an inert atmosphere, add an excess of anhydrous potassium carbonate and a catalytic amount of powdered potassium hydroxide.

  • To this stirred suspension, add 1,4-dichlorophthalazine (1 equivalent).

  • Continue refluxing the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure (DHQD)₂PHAL.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification DHQD Dihydroquinidine (2 eq.) Reflux Reflux (12-24h) Inert Atmosphere DHQD->Reflux DCP 1,4-Dichlorophthalazine (1 eq.) DCP->Reflux Base K₂CO₃ (excess) KOH (cat.) Base->Reflux Solvent Anhydrous Toluene Solvent->Reflux Filter Filter Reflux->Filter Cool Wash Wash with H₂O & Brine Filter->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product (DHQD)₂PHAL Purify->Product

A simplified workflow for the synthesis of (DHQD)₂PHAL.

Application in Sharpless Asymmetric Dihydroxylation

The most prominent application of (DHQD)₂PHAL is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation. This powerful reaction converts prochiral alkenes into chiral vicinal diols with high enantioselectivity. (DHQD)₂PHAL is the chiral component of "AD-mix-β".

Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the formation of a chiral osmium tetroxide-ligand complex, which then reacts with the alkene. The resulting osmate ester is hydrolyzed to release the diol, and the osmium is reoxidized to complete the cycle.

Catalytic_Cycle OsVIII OsO₄ Complex OsO₄-(DHQD)₂PHAL Complex OsVIII->Complex Ligand (DHQD)₂PHAL Ligand->Complex OsmateEster Cyclic Osmate Ester Complex->OsmateEster Alkene Alkene Alkene->OsmateEster [3+2] Cycloaddition Diol Chiral Diol OsmateEster->Diol OsVI Os(VI) Species OsmateEster->OsVI Hydrolysis OsVI->OsVIII Oxidant K₃Fe(CN)₆ (Reoxidant) Oxidant->OsVIII Hydrolysis H₂O Hydrolysis->Diol

References

(DHQD)2PHAL CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (DHQD)2PHAL

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis. Its primary and most notable application is in the Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction is of paramount importance in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals.[3][4] The use of this compound, typically in the commercially available reagent mixture AD-mix-β, directs the dihydroxylation to one specific face of the alkene, leading to the formation of a specific enantiomer of the diol product.[2][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 140853-10-7
Molecular Formula C48H54N6O4
Molecular Weight 778.98 g/mol [1][2]
Appearance Powder
Purity ≥95%[1]
Melting Point 160 °C (decomposes)
Optical Activity [α]22/D −262°, c = 1.2 in methanol

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a highly reliable and general method for the conversion of alkenes to chiral diols with high enantioselectivity.[6] The reaction is catalyzed by osmium tetroxide in the presence of a chiral cinchona alkaloid ligand, such as this compound. A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts.[2]

Reaction Mechanism

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. The mechanism begins with the formation of a chiral complex between osmium tetroxide and the this compound ligand. This complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate. This intermediate is subsequently hydrolyzed to yield the diol and a reduced osmate species. The stoichiometric re-oxidant then regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[1][7]

Sharpless_Asymmetric_Dihydroxylation OsO4 OsO4 Complex OsO4-(DHQD)2PHAL Complex OsO4->Complex Ligand This compound Ligand->Complex Intermediate Cyclic Osmate Ester Complex->Intermediate + Alkene Alkene Alkene Alkene->Intermediate Diol Chiral Diol Intermediate->Diol + H2O ReducedOs Reduced Os(VI) Species Intermediate->ReducedOs Hydrolysis Hydrolysis (H2O) Hydrolysis->Diol ReducedOs->Complex + Co-oxidant Oxidant Co-oxidant (e.g., K3Fe(CN)6) Oxidant->Complex

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation using AD-mix-β

The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using the pre-packaged AD-mix-β, which contains this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water. For every 1 mmol of alkene, use approximately 1.4 g of AD-mix-β and 10 mL of the solvent mixture.

  • Stir the mixture vigorously at room temperature until both phases are clear and the aqueous layer is a bright yellow.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction Execution: Add the alkene substrate (1 mmol) to the cooled, stirring reaction mixture.

  • Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[8]

  • Workup: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) and allow the mixture to warm to room temperature. Stir for 30-60 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by a wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Applications in the Synthesis of Bioactive Compounds

The Sharpless Asymmetric Dihydroxylation using this compound is a key step in the synthesis of a wide variety of biologically active compounds and natural products.[3] The resulting chiral diols are versatile intermediates that can be further elaborated into complex molecular architectures.

Quantitative Data on Enantioselectivity

The enantiomeric excess (% ee) achieved with this compound is consistently high for a broad range of olefin substrates. The following table provides a summary of the performance of AD-mix-β for the dihydroxylation of various substituted styrenes.

SubstrateLigand System% eeConfiguration
StyreneAD-mix-β (this compound)97S
4-Methoxy-styreneAD-mix-β (this compound)93S
4-Chloro-styreneAD-mix-β (this compound)80S

Data sourced from Myers, A. G. et al.[7]

The following table presents data for the dihydroxylation of trans-disubstituted and other olefins.

SubstrateLigand System% eeConfiguration
trans-StilbeneAD-mix-β (this compound)>99.5S, S
trans-Cinnamic acidAD-mix-β (this compound)962R, 3S

Data sourced from Myers, A. G. et al.[9]

Conclusion

This compound is an indispensable tool in modern asymmetric synthesis. Its application in the Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective method for the preparation of chiral vicinal diols. These diols are crucial building blocks for the synthesis of a vast array of complex and biologically significant molecules, making this compound a vital reagent for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to the Synthesis of Hydroquinidine 1,4-Phthalazinediyl Diether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hydroquinidine (B1662865) 1,4-phthalazinediyl diether, a critical chiral ligand in asymmetric synthesis. The document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a valuable resource for professionals in chemical research and drug development.

Introduction

Hydroquinidine 1,4-phthalazinediyl diether, commonly known as (DHQD)₂PHAL, is a chiral ligand widely employed in the Sharpless Asymmetric Dihydroxylation (AD) reaction.[1][2][3] This reaction facilitates the enantioselective synthesis of vicinal diols from prochiral olefins, a crucial transformation in the production of numerous pharmaceutical compounds and complex natural products.[1] The ligand, derived from the cinchona alkaloid hydroquinidine, creates a chiral environment around the osmium tetroxide catalyst, thereby directing the stereochemical outcome of the dihydroxylation.[1][2] (DHQD)₂PHAL is a key component of the commercially available reagent mixture AD-mix-β, which is formulated to produce diols of a specific enantiomeric configuration with high enantiopurity.[1][3]

Synthetic Pathway

The synthesis of hydroquinidine 1,4-phthalazinediyl diether is achieved through a nucleophilic aromatic substitution reaction. The core of this process involves the coupling of two hydroquinidine molecules with one molecule of 1,4-dichlorophthalazine (B42487). The hydroxyl group of each hydroquinidine molecule acts as a nucleophile, displacing the chlorine atoms on the phthalazine (B143731) ring to form the desired diether. This reaction is typically carried out in a high-boiling point solvent and in the presence of a base to facilitate the deprotonation of the hydroquinidine's hydroxyl group, thereby enhancing its nucleophilicity.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product HQD Hydroquinidine (2 equiv.) DHQD2PHAL Hydroquinidine 1,4-Phthalazinediyl Diether ((DHQD)₂PHAL) HQD->DHQD2PHAL DCP 1,4-Dichlorophthalazine (1 equiv.) DCP->DHQD2PHAL Base Base (e.g., K₂CO₃, KOH) Base->DHQD2PHAL Solvent Solvent (e.g., Toluene) Solvent->DHQD2PHAL Heat Heat (Reflux) Heat->DHQD2PHAL

Caption: Synthetic scheme for hydroquinidine 1,4-phthalazinediyl diether.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of hydroquinidine 1,4-phthalazinediyl diether. This protocol is based on established methodologies for the synthesis of related cinchona alkaloid-phthalazine diether ligands.

Materials:

  • Hydroquinidine

  • 1,4-Dichlorophthalazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Hydroxide (KOH), powdered

  • Anhydrous Toluene (B28343)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, a solution of hydroquinidine (2.0 molar equivalents) in anhydrous toluene is prepared under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Base: To this solution, add an excess of anhydrous potassium carbonate and a catalytic amount of powdered potassium hydroxide.

  • Addition of 1,4-Dichlorophthalazine: To the stirred suspension, add 1,4-dichlorophthalazine (1.0 molar equivalent).

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The inorganic salts are removed by filtration.

    • The filtrate is washed sequentially with deionized water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The crude product is then purified by flash column chromatography on silica gel or by recrystallization to obtain the pure hydroquinidine 1,4-phthalazinediyl diether.

Quantitative Data

While specific yields can vary depending on the reaction scale and purity of reagents, the synthesis of analogous cinchona alkaloid-phthalazine diether ligands is reported to proceed in good yield. The following table summarizes the key quantitative parameters for this synthesis.

ParameterValue/Description
Reactant Molar Ratio
Hydroquinidine2.0 equivalents
1,4-Dichlorophthalazine1.0 equivalent
Reagents
Potassium CarbonateExcess
Potassium HydroxideCatalytic amount
Reaction Conditions
SolventAnhydrous Toluene
TemperatureReflux (approx. 111 °C)
Reaction Time12 - 24 hours
AtmosphereInert (Argon or Nitrogen)
Expected Yield Good (typically >70% for analogous syntheses)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of hydroquinidine 1,4-phthalazinediyl diether.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Combine Hydroquinidine, K₂CO₃, and KOH in Toluene B Add 1,4-Dichlorophthalazine A->B C Reflux for 12-24 hours B->C D Cool to Room Temperature C->D E Filter Inorganic Salts D->E F Wash with Water and Brine E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Purify by Column Chromatography or Recrystallization H->I J Pure (DHQD)₂PHAL I->J

Caption: Workflow for the synthesis of (DHQD)₂PHAL.

Conclusion

The synthesis of hydroquinidine 1,4-phthalazinediyl diether is a well-established process that is fundamental to the application of Sharpless Asymmetric Dihydroxylation. This guide provides the essential details for researchers and professionals to understand and implement this synthesis. The straightforward nature of the reaction, coupled with the commercial availability of the starting materials, makes (DHQD)₂PHAL an accessible and indispensable tool in modern asymmetric synthesis.

References

An In-depth Technical Guide to the Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized chemical reaction in organic synthesis that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2][3] Developed by K. Barry Sharpless, for which he was awarded a share of the Nobel Prize in Chemistry in 2001, this method has become indispensable in academic research and in the industrial production of pharmaceuticals and other complex chiral molecules.[2] This guide provides a detailed technical overview of the reaction, including its mechanism, catalytic cycle, substrate scope, and a practical experimental protocol.

Core Principles and Reaction Mechanism

The Sharpless asymmetric dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to effect the stereoselective dihydroxylation of an alkene.[2][4] A stoichiometric co-oxidant is used to regenerate the osmium tetroxide, allowing the reaction to proceed with only a catalytic amount of the toxic and expensive osmium reagent.[1][2]

The most commonly used chiral ligands are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD).[5] These are typically employed as phthalazine (B143731) (PHAL) ethers, namely (DHQ)₂PHAL and (DHQD)₂PHAL.[5][6] These ligands are commercially available as pre-packaged reagents known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL).[2][5][7] The AD-mix formulations also contain the osmium tetroxide source (as K₂OsO₂(OH)₄), the co-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[7][8]

The reaction mechanism is generally believed to proceed through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming an osmate ester intermediate.[1][2] This intermediate is then hydrolyzed to yield the chiral diol and the reduced osmium species. The co-oxidant then reoxidizes the osmium to its active Os(VIII) state, completing the catalytic cycle.[1]

Catalytic Cycle

The catalytic cycle of the Sharpless asymmetric dihydroxylation can be visualized as a series of interconnected steps involving the osmium catalyst, the chiral ligand, the alkene substrate, and the co-oxidant.

Catalytic Cycle cluster_cycle Primary Catalytic Cycle cluster_inputs Inputs cluster_outputs Product OsO4_L OsO₄-Ligand Complex (Active Catalyst) Osmate_Ester Osmate Ester Intermediate OsO4_L->Osmate_Ester + Alkene [3+2] Cycloaddition Alkene Alkene Diol Chiral Diol Osmate_Ester->Diol + 2H₂O (Hydrolysis) OsVI Reduced Os(VI) Species Osmate_Ester->OsVI - Diol Diol_output Enantiomerically Enriched Diol OsVI->OsO4_L + Co-oxidant (Regeneration) Alkene_input Alkene Substrate Cooxidant_input Co-oxidant (e.g., K₃Fe(CN)₆)

Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.

Predicting Stereochemical Outcome: The Mnemonic Device

A key advantage of the Sharpless asymmetric dihydroxylation is the predictable stereochemical outcome, which can be determined using a simple mnemonic device. The choice between AD-mix-α and AD-mix-β dictates which face of the alkene the dihydroxylation will occur from.

To use the mnemonic, the alkene is drawn in a specific orientation with its substituents categorized by size: large (L), medium (M), and small (S).

Caption: Mnemonic for predicting the stereochemistry of the Sharpless AD.

Generally, AD-mix-β delivers the hydroxyl groups to the top face (β-face) of the alkene when oriented as shown, while AD-mix-α delivers them to the bottom face (α-face).[5][9]

Substrate Scope and Data Presentation

The Sharpless asymmetric dihydroxylation is applicable to a wide range of alkene substitution patterns. The enantioselectivity is often excellent, with many substrates affording diols with >90% enantiomeric excess (ee). Below is a summary of representative results for various alkene classes.

Alkene SubstrateAD-mix-β (% ee, Config.)AD-mix-α (% ee, Config.)
Monosubstituted
1-Octene97 (R)97 (S)
Styrene97 (R)96 (S)
trans-Disubstituted
(E)-Stilbene>99.5 (R,R)>99.5 (S,S)
(E)-2-Octene97 (2S, 3R)95 (2R, 3S)
1,1-Disubstituted
α-Methylstyrene94 (R)93 (S)
Trisubstituted
(E)-β-Methylstyrene99 (2S, 3R)96 (2R, 3S)
cis-Disubstituted
(Z)-Stilbene84 (R,R)80 (S,S)

Data compiled from various sources, including Myers, A. G. Research Group compilation.[10]

Detailed Experimental Protocol

The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.

Experimental Workflow

Workflow Start Start Setup Reaction Setup: - Dissolve AD-mix in t-BuOH/H₂O - Stir until two clear phases form Start->Setup Cooling Cool to 0 °C in an ice bath Setup->Cooling Addition Add alkene substrate to the vigorously stirred mixture Cooling->Addition Reaction Stir at 0 °C (or RT for less reactive alkenes) - Monitor reaction progress (TLC) Addition->Reaction Quench Quench with solid sodium sulfite (B76179) - Stir for 1 hour Reaction->Quench Extraction Extract with an organic solvent (e.g., ethyl acetate) Quench->Extraction Drying Dry combined organic layers over anhydrous Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Filter and concentrate under reduced pressure Drying->Concentration Purification Purify the crude diol (e.g., column chromatography or recrystallization) Concentration->Purification Analysis Characterize the product: - NMR, IR, MS - Determine enantiomeric excess (e.g., chiral HPLC or GC) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Sharpless AD reaction.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the AD-mix (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol (B103910) and water (5 mL of each per 1 mmol of alkene).[8] Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow.[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some precipitation of salts may occur.[1]

  • Substrate Addition: Add the alkene (1 mmol) to the cold, vigorously stirred reaction mixture.[8]

  • Reaction: Continue stirring at 0 °C. For less reactive alkenes, the reaction may be allowed to warm to room temperature.[8] The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 6 to 24 hours.[8]

  • Quenching: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) to the reaction mixture and stir for at least one hour at room temperature.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an appropriate organic solvent, such as ethyl acetate (B1210297) (e.g., 3 x 20 mL).[8]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol.[8]

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.[6] Characterize the purified diol using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry). The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Conclusion

The Sharpless asymmetric dihydroxylation is a cornerstone of modern asymmetric synthesis, providing a reliable and predictable method for the preparation of chiral vicinal diols. Its broad substrate scope, high enantioselectivity, and the convenience of commercially available AD-mix reagents have solidified its importance in both academic and industrial settings. This guide has provided a comprehensive overview of the key aspects of this powerful transformation, from its mechanistic underpinnings to practical experimental guidance. For researchers, scientists, and drug development professionals, a thorough understanding of the Sharpless asymmetric dihydroxylation is essential for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

The Pivotal Role of Cinchona Alkalids in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have emerged as privileged scaffolds in the field of asymmetric catalysis.[1][2] Their unique stereochemical architecture, coupled with the presence of multiple functional groups, allows them to effectively catalyze a wide array of chemical transformations with high stereoselectivity.[3][4] This technical guide provides an in-depth exploration of the role of cinchona alkaloids in catalysis, focusing on their mechanisms of action, diverse applications, and the practical aspects of their use in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.[5][6]

Core Principles of Cinchona Alkaloid Catalysis

The catalytic prowess of cinchona alkaloids stems from their ability to act as bifunctional or even multifunctional catalysts. The key structural features responsible for their catalytic activity are the quinuclidine (B89598) nitrogen, the quinoline (B57606) ring system, and the hydroxyl group at the C9 position.[7] These groups can interact with substrates through a combination of non-covalent interactions, including hydrogen bonding and Brønsted/Lewis acid-base interactions, to create a highly organized and chiral transition state.[7][8]

Mechanisms of Activation

Cinchona alkaloids can operate through several distinct catalytic modes:

  • General Base Catalysis: The basic quinuclidine nitrogen can deprotonate a pronucleophile, increasing its nucleophilicity and initiating the reaction. This is a common mechanism in reactions such as the alcoholysis of meso anhydrides.[9][10]

  • Nucleophilic Catalysis: The quinuclidine nitrogen can also act as a nucleophile, attacking an electrophilic substrate to form a reactive intermediate. This mode is often observed in reactions involving ketenes.

  • Bifunctional Catalysis: This is arguably the most powerful mode of catalysis for cinchona alkaloids. In this model, the quinuclidine nitrogen acts as a Brønsted base to activate the nucleophile, while the C9-hydroxyl group acts as a Brønsted acid or hydrogen-bond donor to activate the electrophile. This dual activation strategy effectively organizes the transition state and leads to high levels of stereocontrol.[7][11] Modifications to the C9-hydroxyl group, such as the introduction of thiourea (B124793) or squaramide moieties, can further enhance this bifunctional activation.[12]

  • Phase-Transfer Catalysis: Quaternization of the quinuclidine nitrogen transforms the cinchona alkaloid into a chiral phase-transfer catalyst. These catalysts can transport an anionic nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs, inducing asymmetry in the process.[3][13]

Applications in Asymmetric Synthesis

The versatility of cinchona alkaloids as catalysts is demonstrated by the broad range of asymmetric reactions they can promote. The following sections highlight some of the key applications, with quantitative data summarized in the accompanying tables.

Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those bearing thiourea or squaramide functionalities at the C9 position, are highly effective catalysts for this transformation, providing access to a wide variety of chiral adducts with excellent enantioselectivities.[12][14]

. Table 1: Cinchona Alkaloid-Catalyzed Asymmetric Michael Additions

CatalystNucleophileElectrophileSolventTemp (°C)Yield (%)ee (%)Reference
QuinineMalononitrile (B47326)trans-ChalconeToluene (B28343)RT9893[15]
9-epi-aminoquinineNitroalkanesEnonesTHFRTModerate-Good91-99[7][16]
Cinchona-thioureaN-heterocyclesEnonesTolueneRTGoodModerate-Good[17]
Cinchona-squaramideβ-ketoestersNitroolefinsTHFRTGoodExcellent[14]
Aldol (B89426) Reactions

The aldol reaction is another cornerstone of organic synthesis for the construction of carbon-carbon bonds. Cinchona alkaloid-derived primary amines have been shown to catalyze intramolecular aldol reactions, leading to the formation of chiral cyclohexenones with high enantioselectivity.[18]

Table 2: Cinchona Alkaloid-Catalyzed Asymmetric Aldol Reaction

CatalystSubstrateProductSolventYield (%)ee (%)Reference
Cinchona amine4-substituted heptane-2,6-dionesChiral cyclohexenonesNot SpecifiedHighHigh[18]
Desymmetrization of Meso Anhydrides

The enantioselective alcoholysis of meso cyclic anhydrides is a powerful strategy for the synthesis of chiral diacid monoesters, which are valuable building blocks. Modified cinchona alkaloids, such as (DHQD)₂AQN, are exceptional catalysts for this transformation, affording products with outstanding enantiomeric excesses.[10][19][20][21]

Table 3: Asymmetric Alcoholysis of Meso Anhydrides Catalyzed by Modified Cinchona Alkaloids

CatalystAnhydride (B1165640)AlcoholSolventTemp (°C)Yield (%)ee (%)Reference
(DHQD)₂AQNMonocyclic, bicyclic, and tricyclic prochiral and meso anhydridesVariousEther-20Excellent98[21]
DHQD-PHNmeso cyclic anhydridesMethanolTolueneNot SpecifiedNot SpecifiedHigh[10]
Cinchona-based sulfonamidesmeso-glutaric anhydridesVariousNot SpecifiedNot SpecifiedHighHigh[22]
Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Cinchona alkaloids and their derivatives have been successfully employed as catalysts in asymmetric Diels-Alder reactions, particularly with α,β-unsaturated ketones as dienophiles.[4][23]

Table 4: Cinchona Alkaloid-Catalyzed Asymmetric Diels-Alder Reactions

CatalystDieneDienophileYield (%)ee (%)Reference
Quinine derivative2-PyronesSimple α,β-unsaturated ketonesBroad ScopeHigh[4][23]
Phase-Transfer Catalysis

Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are highly effective phase-transfer catalysts for a variety of asymmetric transformations, including alkylations, epoxidations, and Darzens reactions.[3][5][11]

Table 5: Asymmetric Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives

CatalystReaction TypeSubstratesYield (%)ee (%)Reference
Cinchona Quaternary Ammonium SaltAlkylationGlycine Schiff baseModerate-Excellent63-99.7[5]
Poly(ethylene glycol)-supported Cinchona Ammonium SaltEpoxidationChalconesHighup to 86[24]

Experimental Protocols

General Procedure for Asymmetric Michael Addition of Malononitrile to Enones[15]

To a solution of the enone (0.2 mmol) and malononitrile (0.24 mmol) in toluene (2 mL) at room temperature is added the cinchona alkaloid catalyst (e.g., quinine, 0.02 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Alcoholysis of Meso Anhydrides[21]

A solution of the meso anhydride (0.5 mmol) and the modified cinchona alkaloid catalyst (e.g., (DHQD)₂AQN, 0.005 mmol) in ether (5 mL) is cooled to the specified temperature (e.g., -20 °C). The alcohol (1.0 mmol) is then added dropwise. The reaction is stirred at this temperature until the anhydride is consumed (as monitored by TLC or IR spectroscopy). The reaction is quenched by the addition of 1 M HCl. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by chromatography to yield the chiral hemiester. The enantiomeric excess is determined by chiral GC or HPLC analysis after derivatization.

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for key cinchona alkaloid-catalyzed reactions.

General_Base_Catalysis Catalyst Cinchona Alkaloid (B:) Intermediate1 [B:H]⁺ [Nu]⁻ Catalyst->Intermediate1 Deprotonation Pronucleophile Pronucleophile (Nu-H) Pronucleophile->Intermediate1 Electrophile Electrophile (E) Product Product (E-Nu) Electrophile->Product Intermediate1->Product Nucleophilic Attack Catalyst_Regen Cinchona Alkaloid (B:) Product->Catalyst_Regen Proton Transfer

Caption: General Base Catalysis Pathway.

Bifunctional_Catalysis cluster_catalyst Bifunctional Catalyst Catalyst_Base Quinuclidine (Base) Nucleophile Nucleophile Catalyst_Base->Nucleophile Activates Catalyst_Acid C9-OH (H-bond donor) Electrophile Electrophile Catalyst_Acid->Electrophile Activates Transition_State [Nu---E---Catalyst]‡ Nucleophile->Transition_State Electrophile->Transition_State Product Product Transition_State->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst_Base Catalyst_Regen->Catalyst_Acid

Caption: Bifunctional Catalysis Mechanism.

Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_Nu M⁺Nu⁻ Q_Nu_aq Q⁺Nu⁻ M_Nu->Q_Nu_aq Anion Exchange Q_X Q⁺X⁻ (Catalyst) Q_X->Q_Nu_aq M_X M⁺X⁻ Q_Nu_org Q⁺Nu⁻ Q_Nu_aq->Q_Nu_org Phase Transfer Product Product (E-Nu) Q_Nu_org->Product Reaction Electrophile Electrophile (E) Electrophile->Product Q_X_org Q⁺X⁻ Product->Q_X_org Release Q_X_org->Q_X Phase Transfer

Caption: Phase-Transfer Catalysis Workflow.

Conclusion

Cinchona alkaloids and their derivatives have proven to be exceptionally versatile and powerful catalysts in asymmetric synthesis.[25] Their commercial availability, modular nature, and the ability to operate through multiple catalytic modes make them indispensable tools for the synthesis of enantiomerically enriched compounds. The continued development of novel cinchona alkaloid-based catalysts and a deeper understanding of their reaction mechanisms will undoubtedly lead to new and more efficient synthetic methodologies for accessing complex chiral molecules, with significant implications for the pharmaceutical and related industries.[26]

References

The Core Mechanism of (DHQD)2PHAL in Asymmetric Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (DHQD)2PHAL, a pivotal chiral ligand in modern asymmetric synthesis. Renowned for its efficacy in the Sharpless Asymmetric Dihydroxylation, its applications extend to a range of other stereoselective transformations, making it an indispensable tool in the synthesis of complex chiral molecules, particularly in the realm of drug development. This document details the core mechanistic principles, presents quantitative data for key reactions, provides experimental protocols, and illustrates the underlying pathways and workflows.

Core Principles of this compound-Mediated Asymmetric Synthesis

This compound, or hydroquinidine (B1662865) 1,4-phthalazinediyl diether, is a dimeric cinchona alkaloid ligand.[1] Its pseudoenantiomer, (DHQ)2PHAL, is derived from dihydroquinine. These ligands are instrumental in creating a chiral environment around a metal catalyst, most notably osmium tetroxide, thereby directing the stereochemical outcome of the reaction with high precision.[2][3] The phthalazine (B143731) (PHAL) linker provides a rigid scaffold that holds the two dihydroquinidine (B8771983) units in a specific C2-symmetric orientation, forming a well-defined chiral binding pocket.[2]

The primary role of the this compound ligand is to accelerate the reaction and to transfer its chiral information to the substrate, leading to the formation of one enantiomer of the product with high selectivity.[2] The corresponding (DHQ)2PHAL ligand typically yields the opposite enantiomer.[3] These ligands are commercially available as components of "AD-mix" preparations, where AD-mix-β contains this compound and AD-mix-α contains (DHQ)2PHAL.[4][5]

Sharpless Asymmetric Dihydroxylation (AD)

The most prominent application of this compound is in the Sharpless Asymmetric Dihydroxylation, a powerful method for the conversion of prochiral alkenes into chiral vicinal diols.[2][4] These diols are crucial building blocks in the synthesis of numerous natural products and pharmaceuticals.[6]

Mechanism of Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation has been extensively studied and is understood to proceed through the following key steps:[2][4]

  • Formation of the Chiral Catalyst: The this compound ligand coordinates to osmium tetroxide (OsO₄) to form a highly reactive chiral catalyst complex.[2]

  • [3+2]-Cycloaddition: This chiral complex reacts with the alkene in a concerted [3+2]-cycloaddition to form a five-membered osmate ester intermediate.[2] The facial selectivity of this step is dictated by the chiral ligand, which directs the osmium catalyst to one of the two enantiotopic faces of the double bond.

  • Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol and a reduced osmium(VI) species.[4]

  • Catalyst Regeneration: A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), re-oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[2][4]

A potential secondary catalytic cycle can occur if the osmate ester intermediate is oxidized before it dissociates, which can lead to lower enantioselectivities. This can be suppressed by using a higher molar concentration of the ligand.[4]

Quantitative Data for Asymmetric Dihydroxylation

The following table summarizes the performance of this compound (typically in AD-mix-β) in the asymmetric dihydroxylation of various olefin substrates.

Olefin SubstrateProduct DiolYield (%)Enantiomeric Excess (ee%)Reference(s)
trans-Stilbene(S,S)-1,2-Diphenyl-1,2-ethanediol9691[1]
Styrene(S)-1-Phenyl-1,2-ethanediol>9596[7]
1-Decene(S)-1,2-Decanediol9094[7]
α-Methylstyrene(S)-1-Phenyl-1,2-ethanediol9292[7]
1-Phenylcyclohexene(1S,2S)-1-Phenyl-1,2-cyclohexanediol94>99[7]
trans-3-Hexene(3S,4S)-3,4-Hexanediol8599[7]
Experimental Protocol for Asymmetric Dihydroxylation

The following is a general procedure for the asymmetric dihydroxylation of an olefin using AD-mix-β.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 v/v).

  • Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin) to the solvent mixture.

  • Stir the mixture vigorously at room temperature until two clear phases are formed and the aqueous layer is bright yellow.

  • Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.

  • Add the olefin substrate (1 mmol) to the cooled, vigorously stirred reaction mixture.

  • Continue to stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) and allow the mixture to warm to room temperature while stirring for an additional 30-60 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol product by flash column chromatography on silica gel.[7][8]

Other Asymmetric Reactions Catalyzed by this compound

Beyond dihydroxylation, this compound has proven to be an effective chiral ligand in a variety of other asymmetric transformations.

Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[8][9] This reaction utilizes a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, in the presence of an osmium catalyst and the this compound ligand.[9] The choice of the nitrogen source and the ligand can influence the regioselectivity of the addition.[10] For instance, with styrenes, the use of this compound in n-propanol favors the formation of the benzylic amine.[10]

Quantitative Data for Asymmetric Aminohydroxylation:

Olefin SubstrateNitrogen SourceProductRegioselectivityee (%)Reference(s)
StyreneCbzN(Na)Cl(S)-α-Phenyl-N-Cbz-amino-β-alcoholHigh (benzylic amine)>95[10]
Olefin 31N-bromoacetamidesyn-amino alcohol 32>20:1>99[11]
Asymmetric Halolactonization

This compound has been successfully employed as an organocatalyst in enantioselective halolactonization reactions of unsaturated carboxylic acids.[12][13] This reaction provides access to chiral halogenated lactones, which are valuable synthetic intermediates. For example, the chlorolactonization of 4-aryl-substituted-4-pentenoic acids using this compound as the catalyst can achieve high enantioselectivities.[14]

Quantitative Data for Asymmetric Chlorolactonization:

SubstrateProductYield (%)ee (%)Reference(s)
4-Phenyl-4-pentenoic acidChiral chlorolactone8689[15]
4-(4-Methoxyphenyl)-4-pentenoic acidChiral chlorolactone8990[15]
Asymmetric Bromoesterification

The this compound-catalyzed intermolecular asymmetric bromoesterification of unfunctionalized olefins provides a route to optically active bromoesters. Kinetic studies have shown that the reaction can be inhibited by byproducts of common brominating agents, but strategies have been developed to overcome this, allowing for lower catalyst loadings.[2]

Quantitative Data for Asymmetric Bromoesterification:

Olefin SubstrateBenzoic Acid DerivativeProducterReference(s)
Dialin1-Naphthoic acidBromoester 1377:23[2]

Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_AD_Cycle OsO4 OsO₄ Catalyst Chiral OsO₄-Ligand Complex OsO4->Catalyst + Ligand Ligand (DHQD)₂PHAL Intermediate Osmate Ester Intermediate Catalyst->Intermediate + Alkene [3+2] Cycloaddition Alkene Alkene Diol Chiral Diol Intermediate->Diol Hydrolysis (+ H₂O) OsVI Os(VI) Species Intermediate->OsVI OsVI->Catalyst Oxidation Oxidant Co-oxidant (e.g., K₃Fe(CN)₆) ReducedOxidant Reduced Co-oxidant Oxidant->ReducedOxidant

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Asymmetric Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Solvents, AD-mix-β Cooling Cool to 0 °C Reagents->Cooling Substrate Add Olefin Substrate Cooling->Substrate Stirring Vigorous Stirring at 0 °C Substrate->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench with Na₂SO₃ Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, etc.) Determine ee% (Chiral HPLC) Purification->Analysis

Caption: General experimental workflow for a Sharpless Asymmetric Dihydroxylation.

Conclusion

The this compound ligand stands as a cornerstone in the field of asymmetric catalysis. Its well-defined chiral architecture enables a high degree of stereocontrol in a variety of important chemical transformations, most notably the Sharpless Asymmetric Dihydroxylation. The predictable stereochemical outcomes and broad substrate scope have made it an invaluable tool for researchers and professionals in drug development and the synthesis of complex, biologically active molecules. The continued exploration of its utility in other asymmetric reactions promises to further expand its impact on modern organic synthesis.

References

AD-mix-β: A Technical Guide to Composition and Function in Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AD-mix-β, a commercially available reagent system for the Sharpless Asymmetric Dihydroxylation. This reaction is a cornerstone of modern organic synthesis, enabling the enantioselective preparation of vicinal diols from prochiral alkenes, which are critical intermediates in the synthesis of numerous natural products and pharmaceuticals.

Composition of AD-mix-β

AD-mix-β is a pre-packaged mixture of reagents designed to simplify the execution of the Sharpless Asymmetric Dihydroxylation. The formulation provides a reliable and reproducible method for achieving high enantioselectivity.[1][2] The typical molar composition of AD-mix-β for the dihydroxylation of 1 mmol of an alkene is detailed in the table below.

ComponentChemical FormulaMolar Amount (mmol)Role in Reaction
Potassium FerricyanideK₃[Fe(CN)₆]3.0Stoichiometric oxidant (re-oxidizes the osmium catalyst)
Potassium CarbonateK₂CO₃3.0Base (maintains optimal pH for the reaction and accelerates hydrolysis of the osmate ester)
(DHQD)₂PHALC₄₈H₅₄N₆O₄0.01Chiral ligand (confers enantioselectivity by creating a chiral environment around the osmium catalyst)
Potassium Osmate (VI) DihydrateK₂OsO₂(OH)₄0.002Catalyst precursor (in-situ generation of Osmium Tetroxide)

Table 1: Molar composition of AD-mix-β for the reaction of 1 mmol of alkene.

Core Function: Enantioselective Dihydroxylation

The primary function of AD-mix-β is to catalyze the addition of two hydroxyl groups (a diol) across a carbon-carbon double bond in an alkene, with a high degree of stereocontrol. The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, leading to the formation of near-enantiopure diols. Specifically, AD-mix-β, containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the "top face" of the alkene when the substituents are drawn in a specific orientation, leading to a predictable stereochemical outcome.[1][3]

The reaction is highly versatile and has been successfully applied to a wide range of alkene substitution patterns, often yielding excellent enantioselectivities (ee%).[1]

Quantitative Performance Data

The Sharpless Asymmetric Dihydroxylation using AD-mix-β is known for its high yields and enantioselectivities across a broad scope of substrates. Below is a summary of representative results.

Alkene SubstrateProductYield (%)ee (%)
trans-Stilbene (B89595)(R,R)-1,2-Diphenyl-1,2-ethanediol9897
α,β-Unsaturated EsterCorresponding diol89.998
1-Dodecene(R)-1,2-Dodecanediol9691
trans-p-Menth-3-ene-1,2,8-triol synthesis intermediateCorresponding diol9159.4
Glyphaeaside C synthesis intermediateCorresponding diol90-
Zephyranthine synthesis intermediateCorresponding diol67-

Table 2: Performance of AD-mix-β with various alkene substrates.[3][4][5]

Experimental Protocols

A detailed experimental procedure for a typical Sharpless Asymmetric Dihydroxylation using AD-mix-β is provided below. This protocol is for the dihydroxylation of trans-stilbene on a 1 mmol scale.

Materials:

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).

  • Reagent Dissolution: Add AD-mix-β (1.4 g) to the solvent mixture. Stir vigorously at room temperature until the solids are fully dissolved, resulting in a biphasic mixture with a bright yellow lower aqueous layer.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add trans-stilbene (180 mg, 1 mmol) to the cooled reaction mixture.

  • Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) while maintaining the temperature at 0 °C.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with 2N KOH if methanesulfonamide (B31651) was used as an additive.

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure diol. The chiral ligand remains on the silica gel.[2]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-studied process. The key steps involve the formation of a chiral osmium tetroxide-ligand complex, cycloaddition to the alkene, hydrolysis to release the diol, and re-oxidation of the osmium catalyst to complete the cycle.

Catalytic_Cycle OsO4_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene Alkene Alkene->Cycloaddition OsmateEster Osmate(VI) Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis (H₂O, K₂CO₃) OsmateEster->Hydrolysis Diol Vicinal Diol Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation (K₃[Fe(CN)₆]) OsVI->Reoxidation Reoxidation->OsO4_L Regenerates Catalyst

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Asymmetric Dihydroxylation

The following diagram outlines the typical laboratory workflow for performing a Sharpless asymmetric dihydroxylation using AD-mix-β.

Experimental_Workflow Start Start Setup Reaction Setup: - Add t-BuOH and H₂O to flask - Dissolve AD-mix-β Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Add Alkene Substrate Cooling->Addition Reaction Stir at 0 °C (6-24 h) Monitor by TLC Addition->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Workup Workup: - Warm to RT - Extract with Ethyl Acetate - Dry and Concentrate Quench->Workup Purification Purification: Flash Chromatography Workup->Purification Product Pure Diol Product Purification->Product End End Product->End

Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

References

(DHQD)2PHAL solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of (DHQD)2PHAL in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (Hydroquinidine 1,4-phthalazinediyl diether), a critical chiral ligand in asymmetric synthesis. Understanding its solubility is paramount for its effective use in various chemical transformations, particularly in the Sharpless Asymmetric Dihydroxylation. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a visual representation of a key reaction workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources and data for its diastereomer, (DHQ)2PHAL, the following table summarizes the known solubility characteristics. Researchers are advised to experimentally determine solubility in their specific solvent systems for precise concentrations.

SolventThis compound Solubility(DHQ)2PHAL Solubility (Diastereomer)Temperature (°C)
Dimethyl Sulfoxide (DMSO)Soluble[1]3.33 mg/mL (4.27 mM)[1]60 (with sonication and heating)
ChloroformSlightly SolubleNot specifiedNot specified
MethanolSlightly SolubleNot specifiedNot specified
tert-Butanol (B103910)/Water (1:1)Soluble (as part of AD-mix-β)Not specifiedRoom Temperature
Tetrahydrofuran (THF)/WaterSoluble (in co-solvent mixtures)Not specifiedRoom Temperature

Note: The solubility of cinchona alkaloids, the class of compounds to which this compound belongs, can be influenced by factors such as solvent polarity, temperature, and the presence of other reagents.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is adapted from established procedures for active pharmaceutical ingredients and chiral molecules.

Materials:

  • This compound

  • Selected organic solvent (analytical grade or higher)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Sharpless Asymmetric Dihydroxylation using AD-mix-β

This compound is a key component of AD-mix-β, a commercially available reagent mixture for the Sharpless Asymmetric Dihydroxylation.

Components of AD-mix-β:

  • Potassium Carbonate (K₂CO₃)

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Potassium Osmate Dihydrate (K₂OsO₂(OH)₄)

  • This compound

General Procedure:

  • A mixture of tert-butanol and water (1:1) is typically used as the solvent.

  • The AD-mix-β is dissolved in the solvent system at room temperature.

  • The olefin substrate is added to the stirred reaction mixture.

  • The reaction is stirred at room temperature or 0 °C until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of a solid sulfite (B76179) (e.g., sodium sulfite).

  • The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

  • The diol product is purified by chromatography.

Mandatory Visualizations

Sharpless Asymmetric Dihydroxylation Workflow

The following diagram illustrates the general workflow for a Sharpless Asymmetric Dihydroxylation reaction using AD-mix-β, which contains this compound.

Sharpless_AD_Workflow Sharpless Asymmetric Dihydroxylation Workflow start Start reagents Dissolve AD-mix-β (containing this compound) in t-BuOH/H₂O (1:1) start->reagents substrate Add Olefin Substrate reagents->substrate reaction Stir at Room Temp or 0 °C substrate->reaction quench Quench with Na₂SO₃ reaction->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Chromatography extraction->purification product Chiral Diol Product purification->product

Caption: General workflow of the Sharpless Asymmetric Dihydroxylation.

Logical Relationship of Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of solubility.

Solubility_Determination_Logic Solubility Determination Logic start Start: Excess Solute + Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration separation Separation of Solid and Liquid Phases (Settling & Filtration) equilibration->separation analysis Analysis of Supernatant (HPLC or UV-Vis) separation->analysis quantification Quantification using Calibration Curve analysis->quantification result Solubility Value (g/L or mol/L) quantification->result

Caption: Logical workflow for experimental solubility determination.

References

(DHQD)2PHAL material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (DHQD)₂PHAL

This technical guide provides comprehensive information on the chemical ligand (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether), catering to researchers, scientists, and professionals in drug development. It covers key safety and handling information, physical and chemical properties, and detailed experimental protocols for its primary application in asymmetric synthesis.

Material Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not uniformly available, the following information has been compiled from various sources. It is crucial to handle this chemical with care in a laboratory setting.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection (safety goggles or face shield), and a lab coat.[1][2]

  • Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[2]

  • Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.[2]

  • Do not ingest. If swallowed, seek immediate medical attention.

  • Wash hands thoroughly after handling.

Storage and Stability:

  • Store in a cool, dry, and dark place.[3][4]

  • The compound is known to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][5]

  • Keep the container tightly closed to prevent moisture absorption.[5]

  • Recommended storage temperatures vary, with some sources suggesting 2-8°C, while others provide guidelines for longer-term storage at -20°C or -80°C for solutions.[5][6][7]

Physical and Chemical Properties

The physical and chemical properties of (DHQD)₂PHAL are summarized in the table below.

PropertyValue
Full Chemical Name 1,4-Bis(9-O-dihydroquinidinyl)phthalazine
Synonyms Hydroquinidine 1,4-phthalazinediyl diether, C-61, SYKINH-61
CAS Number 140853-10-7[7][8][9]
Molecular Formula C₄₈H₅₄N₆O₄[7][8][9]
Molecular Weight 778.98 g/mol [3][4][7][8][9]
Appearance White to beige or light yellow crystalline powder[3][4][7]
Melting Point 160 °C (decomposes)[5][9]
Optical Activity [α]₂²/D -262° (c = 1.2 in methanol)[9]
Purity ≥95% or ≥99% (HPLC), depending on the supplier[7][8]
Solubility Slightly soluble in chloroform, dimethyl sulfoxide (B87167) (DMSO) (with sonication), and methanol.[3] Typically used in a biphasic solvent system of tert-butyl alcohol and water for reactions.[3]

Core Application: Sharpless Asymmetric Dihydroxylation

(DHQD)₂PHAL is a chiral ligand primarily used in the Sharpless asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols.[3][8][10][11] It is a key component of the commercially available reagent AD-mix-β.[10][11][12]

Catalytic Cycle

The catalytic cycle for the Sharpless Asymmetric Dihydroxylation is depicted below. It begins with the formation of a chiral complex between osmium tetroxide and the (DHQD)₂PHAL ligand. This complex then reacts with the olefin in a [3+2] cycloaddition to form an osmate ester intermediate. Hydrolysis of this intermediate releases the chiral diol, and a stoichiometric re-oxidant regenerates the osmium tetroxide for the next cycle.[13][14]

Sharpless_Catalytic_Cycle OsO4 OsO₄ Complex OsO₄-Ligand Complex OsO4->Complex Formation of chiral complex Ligand (DHQD)₂PHAL Ligand->Complex Formation of chiral complex OsmateEster Osmate Ester Intermediate Complex->OsmateEster [3+2] Cycloaddition Olefin Olefin (R¹R²C=CR³R⁴) Olefin->OsmateEster [3+2] Cycloaddition H2O H₂O (Hydrolysis) Diol Chiral Diol OsmateEster->Diol ReducedOs Reduced Osmium (Os VI) H2O->ReducedOs Hydrolysis Reoxidant Re-oxidant (e.g., K₃[Fe(CN)₆]) Reoxidant->OsO4 Re-oxidation

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Quantitative Data on Dihydroxylation

The yield and enantiomeric excess (ee) are highly dependent on the olefin substrate and reaction conditions. Below is a table summarizing representative data for the dihydroxylation of various olefins using AD-mix containing a (DHQD)₂PHAL-type ligand.

Olefin SubstrateProduct DiolYield (%)Enantiomeric Excess (ee%)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol>95>99
1-Decene(R)-1,2-Decanediol9097
α-Methylstyrene(R)-1-Phenyl-1,2-ethanediol9296
trans-3-Hexene(3R,4R)-3,4-Hexanediol8595
1-Phenylcyclohexene(1R,2R)-1-Phenyl-1,2-cyclohexanediol9499

Note: The data presented is representative and may vary based on specific experimental conditions.[13]

Experimental Protocols

General Workflow for Asymmetric Dihydroxylation

The following diagram illustrates a typical experimental workflow for a Sharpless Asymmetric Dihydroxylation reaction.

Experimental_Workflow start Start prepare_mixture Prepare reaction mixture: AD-mix, t-BuOH/H₂O start->prepare_mixture cool Cool to 0 °C prepare_mixture->cool add_olefin Add olefin substrate cool->add_olefin stir Stir at 0 °C until completion (monitored by TLC) add_olefin->stir quench Quench with Na₂SO₃ stir->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash_dry Wash and dry organic layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze product: Yield, ee% (chiral HPLC/GC) purify->analyze end End analyze->end

General workflow for a Sharpless Asymmetric Dihydroxylation experiment.
Detailed Protocol for Asymmetric Dihydroxylation of trans-Stilbene

This protocol provides a representative example for the asymmetric dihydroxylation of a solid olefin using AD-mix-α, which contains the related (DHQ)₂PHAL ligand. The procedure is analogous when using AD-mix-β containing (DHQD)₂PHAL.

Materials:

  • AD-mix-β (1.4 g, contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

  • trans-Stilbene (1 mmol)

  • tert-Butyl alcohol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (B76179) (1.5 g)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography setup for purification

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol (5 mL) and water (5 mL).[13][14]

    • Add AD-mix-β (1.4 g) to the solvent mixture.[13][14]

    • Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.[12][13]

    • Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[12][13][14]

  • Reaction Execution:

    • Add the olefin substrate (1 mmol of trans-stilbene) to the cooled reaction mixture.[12][13][14]

    • Stir the reaction vigorously at 0 °C.[12][13][14]

    • Monitor the reaction progress by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[13][14]

  • Workup:

    • Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature.[13][14]

    • Stir for an additional 30-60 minutes.[13][14]

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[13]

    • Combine the organic layers and wash with brine (10 mL).[13]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13][14]

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Analyze the final product to determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

References

An In-depth Technical Guide to the Core Principles of Chiral Ligands in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Chirality in Synthesis

In the realm of modern chemistry, particularly within pharmaceutical and materials science, the ability to control the three-dimensional arrangement of atoms is paramount. Many molecules, like our hands, are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different biological activities.[1][2] For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.[2][3][4] This underscores the critical need for asymmetric synthesis—the selective production of a single enantiomer.

Chiral ligands are the cornerstone of modern asymmetric catalysis.[5][6] These optically active molecules coordinate to a metal center to create a chiral catalyst.[7][8] This catalyst, in turn, provides a precisely defined chiral environment that directs a chemical reaction to preferentially form one enantiomer of the product over the other, a phenomenon known as enantioselectivity.[5][7] The development of highly efficient chiral ligands has revolutionized organic synthesis, enabling the economic and sustainable production of complex, enantiomerically pure compounds.[9][10][11]

Core Principles of Chiral Induction

The efficacy of a chiral ligand lies in its ability to effectively transfer its stereochemical information to the substrate during the catalytic cycle. This transfer is governed by a combination of steric and electronic interactions within the transition state of the reaction.

Mechanisms of Stereoselectivity
  • Steric Effects: One of the most intuitive mechanisms of chiral induction is steric hindrance. The three-dimensional architecture of the chiral ligand creates a constrained environment, or a "chiral pocket," around the metal's active site. Bulky substituents on the ligand can physically block one of the prochiral faces of the substrate, forcing it to bind to the catalyst in a specific orientation. This selective binding predetermines the stereochemical outcome of the reaction.[12][13] This principle is often described as creating a "chiral fence" that dictates the trajectory of the incoming reactant.[14]

  • Electronic Effects: Beyond simple steric bulk, the electronic properties of the ligand play a crucial role in stereodifferentiation.[12][15] Electron-donating or electron-withdrawing groups on the ligand can modulate the electron density at the metal center.[12] This, in turn, influences the electronic interactions between the catalyst and the substrate in the transition state. For example, in palladium-catalyzed allylic substitution, the different trans-influence of electronically dissimilar donor atoms in a P,N-ligand can lead to effective electronic discrimination between the two allylic termini, guiding the nucleophile to attack a specific position.[7] This "electronic tuning" allows for the fine-tuning of a catalyst's selectivity and reactivity.[15]

  • The Role of C₂ Symmetry: A remarkably successful design principle for chiral ligands is the incorporation of a C₂ rotational axis of symmetry.[7][14][16] C₂-symmetric ligands, such as BINAP and DuPhos, possess two identical, chiral coordinating groups.[7][14] This symmetry significantly reduces the number of possible diastereomeric transition states in a catalytic reaction, simplifying the energetic landscape and often leading to higher enantioselectivity because competing, less-selective pathways are eliminated.[7][14]

  • Bite Angle: For bidentate ligands, the P-Metal-P angle, known as the bite angle, is a critical geometric parameter.[17][18] The bite angle is dictated by the ligand's backbone and influences not only the geometry of the metal complex but also its electronic properties.[17] Subtle changes in the bite angle can lead to dramatic variations in enantioselectivity and catalytic activity by affecting the stability of intermediates and transition states.[17][19][20] For example, larger bite angles can favor reductive elimination in cross-coupling reactions, increasing the reaction rate.[20]

Classification of Privileged Chiral Ligands

Over decades of research, several families of "privileged ligands" have emerged. These ligand scaffolds have proven to be versatile and highly effective across a wide range of asymmetric transformations.[6][21][22]

  • Chiral Phosphine (B1218219) Ligands: This is arguably the most extensive and well-studied class of ligands. They are broadly categorized by the location of the chiral element.[23][24]

    • Backbone Chirality: Chirality resides in the carbon framework connecting the phosphorus atoms. Prominent examples include BINAP (axially chiral) and DuPhos (possessing a chiral phospholane (B1222863) ring).[23][25] These are workhorses in asymmetric hydrogenation.[26][27]

    • P-Chiral Ligands: The stereogenic center is the phosphorus atom itself.[9][23] DIPAMP is a historically significant example used in the industrial synthesis of L-DOPA.[23][25] These ligands are often conformationally rigid and electron-rich, leading to high activity and selectivity.[9][10][23]

  • Chiral N-Donor and N,N-Ligands:

    • Bis(oxazoline) (BOX) Ligands: These C₂-symmetric ligands are readily synthesized from chiral amino alcohols.[28][29] They are exceptionally versatile, forming effective Lewis acid catalysts with metals like copper and iron for reactions such as Diels-Alder and cyclopropanation.[28][29]

    • Salen Ligands: These are tetradentate Schiff base ligands, with Jacobsen's catalyst (a manganese-salen complex) being a prime example used for asymmetric epoxidation.[5][21]

    • Chiral Diamines: Ligands like the (R,R)-diaminocyclohexane in Oxaliplatin demonstrate the utility of C₂-symmetric diamines.[14]

  • Hybrid P,N-Ligands:

    • Phosphinooxazolines (PHOX): These modular ligands combine a phosphine and an oxazoline (B21484) moiety.[5] The electronic dissimilarity between the phosphorus (soft) and nitrogen (hard) donors allows for fine-tuning of both steric and electronic properties, making them highly successful in reactions like palladium-catalyzed allylic alkylation.[7][8]

  • Chiral N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust metal complexes. Chiral C₂-symmetric NHCs have become powerful tools in coordination chemistry and have shown high enantioselectivities in copper-catalyzed conjugate additions and rhodium-catalyzed hydroarylations.[30]

Quantitative Performance Data of Chiral Ligands

The selection of a ligand is critical for achieving high enantioselectivity and catalytic activity. The following tables summarize the performance of various catalyst systems in key asymmetric transformations.

Table 1: Asymmetric Hydrogenation of Prochiral Ketones and Olefins

LigandMetal PrecursorSubstrateS/C RatioH₂ PressureTemp (°C)ee (%)Yield (%)Reference
(R)-BINAPRuCl₂(PPh₃)₃Methyl acetoacetate1000:150 atm2598>99Noyori et al.
(R,R)-Et-DuPhos[Rh(COD)₂]BF₄Methyl (Z)-α-acetamidocinnamate10000:13 atm25>99100Burk et al.
(S,S)-DIPAMP[Rh(COD)₂]BF₄(Z)-α-Acetamidocinnamic acid1000:13 atm5095>95Knowles et al.
(R)-MeO-BIPHEPRu(OAc)₂Dimethyl itaconate2000:110 atm8099>99Schmid et al.
(R,R)-TsDPENRuCl₂(PPh₃)₃Acetophenone (B1666503)2000:18 atm3097>99Noyori et al.

S/C Ratio: Substrate-to-Catalyst Ratio

Table 2: Asymmetric Palladium-Catalyzed Allylic Alkylation

LigandPd PrecursorSubstrateNucleophileSolventTemp (°C)ee (%)Yield (%)Reference
(S,S)-Trost Ligand[Pd(allyl)Cl]₂rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonateCH₂Cl₂25>9897Trost et al.
(S)-PHOX[Pd(allyl)Cl]₂rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonateCH₂Cl₂259995Pfaltz/Helmchen
(R)-BINAPPd(OAc)₂rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonateTHF08890Hayashi et al.
C4-TunePhosPd₂(dba)₃1,3-Diphenylprop-2-enyl acetateMalononitrileToluene509996Zhang et al.[19]

dba: dibenzylideneacetone

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for a representative asymmetric reaction and the subsequent analysis of its stereochemical outcome.

Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a general guideline for the ruthenium-catalyzed asymmetric hydrogenation of a prochiral ketone using a chiral diphosphine and a chiral diamine ligand.

Materials and Reagents:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • Chiral diamine ligand (e.g., (R,R)-DPEN)

  • Acetophenone (substrate)

  • Anhydrous solvent (e.g., 2-propanol)

  • Base (e.g., 1 M t-BuOK in t-BuOH)

  • High-pressure reactor equipped with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Hydrogen gas (high purity)

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox or under a constant stream of argon, add the ruthenium precursor (0.0043 mmol), the chiral diphosphine ligand (0.0043 mmol), and the chiral diamine ligand (0.0086 mmol) to a flame-dried Schlenk flask.

  • Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous 2-propanol (10 mL) to the flask. Add acetophenone (1.72 mmol) to the mixture.

  • Degassing: Subject the resulting mixture to three freeze-pump-thaw cycles to ensure an oxygen-free environment.

  • Base Addition: Using a gas-tight syringe, add the 1 M t-BuOK solution (0.026 mL, 0.0258 mmol).

  • Transfer to Reactor: Under a positive pressure of argon, transfer the reaction mixture from the Schlenk flask to the prepared high-pressure reactor via cannula.

  • Hydrogenation: Seal the reactor. Purge the reactor headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 1-8 atm H₂) and begin vigorous stirring at the desired temperature (e.g., 25-40 °C).

  • Monitoring and Workup: Monitor the reaction's progress by taking aliquots and analyzing them by GC or TLC. The reaction is typically complete within 12-24 hours. Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification and Analysis: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter it through a short plug of silica (B1680970) gel or Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC. Confirm the product's structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Determination of Enantiomeric Excess (ee%) by Chiral HPLC

Enantiomeric excess is a measure of the purity of a chiral sample.[31] It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[31] A 50:50 mixture of enantiomers is a racemic mixture and has an ee of 0%, while a pure sample of a single enantiomer has an ee of 100%.[31][32]

ee% = |([R] - [S]) / ([R] + [S])| x 100 or % Major Enantiomer - % Minor Enantiomer [32][33]

Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for accurately determining ee%.[31][32] It involves the separation of enantiomers on a chiral stationary phase (CSP).[31]

General Protocol:

  • Method Development: Select an appropriate chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).[31] Develop a mobile phase (typically a mixture of hexane (B92381) and isopropanol) that provides good separation of the two enantiomer peaks. This often requires screening different solvent ratios.

  • Sample Preparation: Prepare a dilute solution of the analyte (the purified product from the synthesis) in the mobile phase, typically at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis of Racemic Standard: First, inject a sample of the corresponding racemic material (a 50:50 mixture of both enantiomers) to determine the retention times of each enantiomer and to confirm that the column is capable of separating them.

  • Analysis of Chiral Sample: Inject the chiral sample onto the HPLC system.

  • Data Processing: Integrate the area of the two enantiomer peaks in the resulting chromatogram.

  • Calculation: Calculate the ee% using the peak areas: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Visualizing Core Concepts

Diagrams can clarify complex relationships and workflows in asymmetric synthesis.

G cluster_cycle Catalytic Cycle Catalyst Catalyst Substrate Substrate Product Product Intermediate Chiral Catalyst- Substrate Complex

G cluster_phosphine Phosphine Ligands cluster_n_donor N-Donor Ligands cluster_pn_hybrid P,N-Hybrid Ligands cluster_nhc NHC Ligands Chiral Ligands Chiral Ligands Phosphine Ligands Phosphine Ligands Chiral Ligands->Phosphine Ligands N-Donor Ligands N-Donor Ligands Chiral Ligands->N-Donor Ligands P,N-Hybrid Ligands P,N-Hybrid Ligands Chiral Ligands->P,N-Hybrid Ligands NHC Ligands NHC Ligands Chiral Ligands->NHC Ligands Backbone Chirality Backbone Chirality (e.g., BINAP, DuPhos) Phosphine Ligands->Backbone Chirality P-Chiral P-Chiral (e.g., DIPAMP) Phosphine Ligands->P-Chiral BOX Bis(oxazoline) (BOX) N-Donor Ligands->BOX Salen Salen N-Donor Ligands->Salen Diamines Diamines N-Donor Ligands->Diamines PHOX PHOX P,N-Hybrid Ligands->PHOX C2-Symmetric NHCs C2-Symmetric NHCs NHC Ligands->C2-Symmetric NHCs

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup End End Run_Reaction Catalytic Reaction (Monitor Progress) Reaction_Setup->Run_Reaction Workup Reaction Workup (Catalyst Removal) Run_Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Structural & Purity Analysis (NMR, MS) Purification->Analysis ee_Determination Enantiomeric Excess (ee%) Determination (Chiral HPLC/GC) Analysis->ee_Determination ee_Determination->End

Conclusion and Future Outlook

The principles of chiral ligand design—leveraging steric hindrance, electronic tuning, symmetry, and geometric constraints like the bite angle—have been fundamental to the advancement of asymmetric synthesis. Ligand families such as phosphines, bis(oxazolines), and salens are now indispensable tools for chemists in academia and industry. The ability to rationally design catalysts and predict their performance continues to improve, driven by advances in computational chemistry and a deeper mechanistic understanding. Future developments will likely focus on the creation of more sustainable and economical catalysts, the application of high-throughput screening methods to accelerate ligand discovery, and the design of ligands for novel, challenging transformations, further expanding the synthetic chemist's toolkit for creating the chiral molecules that shape our world.

References

An In-depth Technical Guide to Sharpless Bishydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sharpless Asymmetric Bishydroxylation stands as a cornerstone of modern organic synthesis, enabling the stereoselective preparation of vicinal diols from prochiral olefins. This powerful transformation, developed by K. Barry Sharpless, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity, making it an indispensable tool in the synthesis of complex molecules such as natural products and pharmaceuticals.

This guide provides a comprehensive overview of the Sharpless bishydroxylation, including its mechanism, the influence of various reaction parameters on its outcome, detailed experimental protocols, and a summary of its application across different classes of alkenes.

Core Principles and Mechanism

The Sharpless asymmetric dihydroxylation is the reaction of an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to form a vicinal diol.[1] To reduce the amount of highly toxic and expensive osmium tetroxide, the reaction is typically performed under catalytic conditions, with a stoichiometric co-oxidant regenerating the osmium(VIII) species.[1] Commonly used co-oxidants include potassium ferricyanide (B76249) (K₃Fe(CN)₆) and N-methylmorpholine N-oxide (NMO).[2]

The enantioselectivity of the reaction is controlled by the choice of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).[1] These ligands are commercially available in pre-packaged mixtures known as AD-mix-α (containing a DHQ derivative) and AD-mix-β (containing a DHQD derivative), which also include the osmium catalyst, co-oxidant, and a base.[2]

The reaction mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand.[1] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate.[1] Hydrolysis of this intermediate yields the diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle.[1]

A mnemonic device is often used to predict the stereochemical outcome: with the alkene oriented horizontally, AD-mix-β will add the hydroxyl groups to the top face, while AD-mix-α will add them to the bottom face. The stereoselectivity is influenced by the steric bulk of the substituents on the alkene.[3]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_Catalytic_Cycle cluster_cycle Primary Catalytic Cycle cluster_secondary Secondary Pathway (Lower ee%) Os(VIII)L OsO₄-Ligand Complex (Active Catalyst) Intermediate Cyclic Osmate Ester Intermediate Os(VIII)L->Intermediate Alkene Alkene Alkene->Os(VIII)L [3+2] Cycloaddition Diol Vicinal Diol (Product) Intermediate->Diol Hydrolysis Os(VI) Reduced Os(VI) Species Intermediate->Os(VI) Os(VIII)-Diol Os(VIII)-Diol Complex Intermediate->Os(VIII)-Diol Oxidation before dissociation Os(VI)->Os(VIII)L Re-oxidation Oxidant Co-oxidant (e.g., K₃Fe(CN)₆) Oxidant->Os(VI) Oxidized_Waste Reduced Co-oxidant Oxidant->Oxidized_Waste Alkene2 Another Alkene Os(VIII)-Diol->Alkene2 Dihydroxylation Diol2 Diol (Lower ee%) Alkene2->Diol2

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Data Presentation: Enantioselectivity and Yields

The Sharpless bishydroxylation has been successfully applied to a wide variety of alkenes. The following tables summarize the enantiomeric excess (ee%) and chemical yields for the dihydroxylation of representative monosubstituted, disubstituted, and trisubstituted alkenes using both AD-mix-α and AD-mix-β.

Table 1: Dihydroxylation of Monosubstituted Alkenes

AlkeneAD-mixProduct ConfigurationYield (%)ee (%)
Styreneα(S)-1-Phenyl-1,2-ethanediol>9597
Styreneβ(R)-1-Phenyl-1,2-ethanediol>9599
1-Octene (B94956)α(S)-1,2-Octanediol~8092
1-Octeneβ(R)-1,2-Octanediol~8095

Table 2: Dihydroxylation of Disubstituted Alkenes

AlkeneAD-mixProduct ConfigurationYield (%)ee (%)
(E)-Stilbeneα(1S,2S)-1,2-Diphenyl-1,2-ethanediol>9599
(E)-Stilbeneβ(1R,2R)-1,2-Diphenyl-1,2-ethanediol>95>99
(Z)-Stilbeneα(1R,2S)-1,2-Diphenyl-1,2-ethanediolModerate80
(Z)-Stilbeneβ(1S,2R)-1,2-Diphenyl-1,2-ethanediolModerate84
(E)-Hex-3-eneα(3S,4S)-Hexane-3,4-diol>9598
(E)-Hex-3-eneβ(3R,4R)-Hexane-3,4-diol>9599
(Z)-Hex-3-eneα(3S,4R)-Hexane-3,4-diolModerate80
(Z)-Hex-3-eneβ(3R,4S)-Hexane-3,4-diolModerate84

Table 3: Dihydroxylation of Trisubstituted Alkenes

AlkeneAD-mixProduct ConfigurationYield (%)ee (%)
α-Methylstyreneα(S)-1-Phenyl-1,2-propanediol~9088
α-Methylstyreneβ(R)-1-Phenyl-1,2-propanediol~9092
1-Phenylcyclohexeneα(1S,2R)-1-Phenyl-1,2-cyclohexanediol>9597
1-Phenylcyclohexeneβ(1R,2S)-1-Phenyl-1,2-cyclohexanediol>9599

Experimental Protocols

The following are detailed methodologies for the Sharpless asymmetric dihydroxylation of representative alkenes.

General Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve AD-mix in tert-butanol (B103910)/water start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_alkene Add alkene (and methanesulfonamide (B31651) if needed) cool->add_alkene stir Stir vigorously at 0 °C (or room temperature) add_alkene->stir quench Quench with sodium sulfite (B76179) stir->quench extract Extract with ethyl acetate (B1210297) quench->extract dry Dry organic layer (e.g., with MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.

Protocol 1: Asymmetric Dihydroxylation of (E)-Stilbene

Materials:

  • AD-mix-β (1.4 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • (E)-Stilbene (180 mg, 1 mmol)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a bright yellow.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (E)-stilbene (180 mg, 1 mmol) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours. The color of the reaction mixture will change from yellow to a brownish-green.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Add ethyl acetate (10 mL) and stir for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford (1R,2R)-1,2-diphenyl-1,2-ethanediol.

Protocol 2: Asymmetric Dihydroxylation of 1-Octene

Materials:

  • AD-mix-α (1.4 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • 1-Octene (112 mg, 1 mmol, ~155 µL)

  • Methanesulfonamide (95 mg, 1 mmol)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 50 mL round-bottom flask containing a stir bar, add AD-mix-α (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add methanesulfonamide (95 mg, 1 mmol) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add 1-octene (112 mg, 1 mmol) to the stirred solution.

  • Continue stirring vigorously at 0 °C for 12-18 hours.

  • Quench the reaction by the addition of sodium sulfite (1.5 g) and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with 2 M NaOH (10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude diol can be purified by flash chromatography on silica gel to yield (S)-1,2-octanediol.

Conclusion

The Sharpless asymmetric bishydroxylation is a highly reliable and versatile method for the enantioselective synthesis of vicinal diols. Its broad substrate scope, high enantioselectivities, and the commercial availability of the catalyst systems have made it a widely adopted strategy in both academic and industrial research. The predictable stereochemical outcome, guided by the choice of the chiral ligand, allows for the targeted synthesis of specific stereoisomers, which is of paramount importance in the development of chiral drugs and other biologically active molecules. This guide provides the fundamental knowledge and practical protocols to successfully implement this powerful transformation in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation using (DHQD)2PHAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2][3] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. The use of the dihydroquinidine (B8771983) (DHQD) derived ligand, (DHQD)2PHAL, reliably produces diols of a specific chirality. These chiral diols are invaluable building blocks in the synthesis of numerous natural products and pharmaceuticals.[4][5] The commercially available reagent mixture, AD-mix-β, conveniently contains potassium osmate (a source of OsO4), the chiral ligand this compound, a re-oxidant such as potassium ferricyanide (B76249) (K3Fe(CN)6), and a base like potassium carbonate (K2CO3).[2][6]

Reaction Principle and Mechanism

The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle.[6] The reaction begins with the formation of a chiral complex between osmium tetroxide and the this compound ligand. This complex then undergoes a [3+2]-cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate.[2][6] Hydrolysis of this intermediate releases the desired chiral diol and the reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide, regenerates the osmium tetroxide, thus continuing the catalytic cycle.[2][6] The enantioselectivity of the reaction is dictated by the chiral environment created by the this compound ligand, which favors the approach of the alkene from one face.[3]

Quantitative Data Summary

The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the structure of the olefin substrate and the reaction conditions. The use of AD-mix-β, containing this compound, generally provides high enantiomeric excess (ee) for a variety of substrates.

Olefin SubstrateProduct DiolYield (%)Enantiomeric Excess (ee%)
trans-Stilbene (B89595)(S,S)-1,2-Diphenyl-1,2-ethanediol>95>99
1-Decene(S)-1,2-Decanediol9097
α-Methylstyrene(S)-1-Phenyl-1,2-ethanediol9296
trans-3-Hexene(3S,4S)-3,4-Hexanediol8595
1-Phenylcyclohexene(1S,2S)-1-Phenyl-1,2-cyclohexanediol9499
α,β-Unsaturated EsterRespective Diol89.998

Note: Yields and ee% values are representative and can vary based on specific reaction scale, conditions, and substrate purity.[3]

Experimental Protocols

General Procedure for Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-β

This protocol provides a detailed methodology for the asymmetric dihydroxylation of trans-stilbene on a 1 mmol scale.

Materials:

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol (5 mL) and water (5 mL).

  • Reagent Addition: To the vigorously stirred solvent mixture at room temperature, add AD-mix-β (1.4 g). Continue stirring until both phases are clear and the aqueous layer is a bright yellow.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.

  • Substrate Addition: Add trans-stilbene (180 mg, 1 mmol) to the cooled, vigorously stirred reaction mixture.

  • Reaction Monitoring: Maintain the vigorous stirring at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For trans-stilbene, the reaction is typically complete within 6-12 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) to the reaction mixture at 0 °C.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

    • Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by a wash with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S,S)-1,2-diphenyl-1,2-ethanediol.

Diagrams

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_Asymmetric_Dihydroxylation cluster_cycle Catalytic Cycle OsO4_L OsO4-L* Osmylate_Ester Osmylate Ester Intermediate OsO4_L->Osmylate_Ester [3+2] Cycloaddition Alkene Alkene (R1-CH=CH-R2) Alkene->Osmylate_Ester Diol Chiral Diol (R1-CH(OH)-CH(OH)-R2) Osmylate_Ester->Diol OsVI Os(VI) Species Osmylate_Ester->OsVI OsVI->OsO4_L Oxidation Reoxidant Re-oxidant (e.g., K3Fe(CN)6) Reduced_Reoxidant Reduced Re-oxidant Reoxidant->Reduced_Reoxidant

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (t-BuOH/H2O, AD-mix-β) Start->Setup Cool Cool to 0 °C Setup->Cool Add_Substrate Add Alkene Substrate Cool->Add_Substrate React Stir at 0 °C (Monitor by TLC) Add_Substrate->React Quench Quench with Na2SO3 React->Quench Workup Aqueous Workup (EtOAc extraction) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Chiral Diol Purify->Product

Caption: General experimental workflow for the Sharpless AD.

References

Application Notes and Protocols for Diol Synthesis using AD-mix-β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of AD-mix-β in the Sharpless asymmetric dihydroxylation for the synthesis of chiral vicinal diols. This reaction is a cornerstone of modern organic synthesis, offering a reliable and highly enantioselective method for the creation of key stereocenters in complex molecules, including natural products and pharmaceutical agents.[1][2]

Introduction to Sharpless Asymmetric Dihydroxylation with AD-mix-β

The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that converts prochiral alkenes into chiral 1,2-diols with high enantioselectivity.[3] The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand. AD-mix-β is a commercially available, pre-packaged mixture of reagents that simplifies the experimental setup and enhances reproducibility.[1][3]

AD-mix-β contains the chiral ligand (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl ether), which dictates the stereochemical outcome of the reaction, yielding a specific enantiomer of the diol product.[1][4] Its counterpart, AD-mix-α, contains the pseudoenantiomeric ligand (DHQ)₂PHAL and produces the opposite diol enantiomer.[1]

Components of AD-mix-β:

The AD-mix-β formulation is a stable, powdered mixture of all necessary reagents, simplifying the experimental procedure.[1][5]

ComponentChemical NamePurpose
Catalyst Source Potassium Osmate (K₂OsO₂(OH)₄)Provides the osmium tetroxide catalyst required for the dihydroxylation.[1][6]
Chiral Ligand (DHQD)₂PHALTransfers chiral information, leading to the enantioselective formation of the diol.[1][7]
Re-oxidant Potassium Ferricyanide (K₃Fe(CN)₆)Regenerates the osmium catalyst in the catalytic cycle, allowing it to be used in catalytic amounts.[1][7]
Base Potassium Carbonate (K₂CO₃)Maintains the optimal slightly basic pH for the reaction to proceed rapidly.[1][7]

Mechanism of Action

The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle:

  • Complex Formation: The osmium tetroxide and the chiral ligand ((DHQD)₂PHAL) form a chiral complex.[3]

  • Cycloaddition: This complex undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][3]

  • Hydrolysis: The osmate ester is hydrolyzed to release the desired chiral diol and a reduced osmium species.[1][3]

  • Re-oxidation: The stoichiometric re-oxidant, potassium ferricyanide, regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[1][3]

Experimental Protocols

This section provides a detailed protocol for a typical Sharpless asymmetric dihydroxylation reaction using AD-mix-β.

Materials:

Safety Precautions:

  • AD-mixes contain potassium ferricyanide, which can release cyanide gas if mixed with acid. NEVER add acid to the reaction mixture or glassware. [8]

  • Osmium tetroxide is volatile and highly toxic. Handle AD-mix powders in a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, lab coat, and safety glasses at all times.[8]

General Procedure for Dihydroxylation of 1 mmol of Alkene:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).[1][9]

  • Dissolution: Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow/orange color.[1][8]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.[1][8]

  • Substrate Addition: Add the alkene (1 mmol) to the cooled, vigorously stirred mixture.[1]

  • Reaction Monitoring: Stir the reaction at 0 °C. For less reactive alkenes, the reaction may be allowed to warm to room temperature.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, add solid sodium sulfite (1.5 g) and stir for at least 30 minutes to an hour.[1][9]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[1] Filter and concentrate the organic phase to obtain the crude product.

  • Purification: The crude product, which may contain the ligand, can be purified by flash chromatography on silica gel to yield the pure diol.[9]

Note on Additives: For certain substrates, such as 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve the efficiency of the reaction, especially at low temperatures.[3][9]

Data Presentation: Substrate Scope and Performance

The Sharpless asymmetric dihydroxylation using AD-mix-β is applicable to a wide range of alkene substitution patterns. Trans-disubstituted alkenes generally exhibit higher enantioselectivity than cis-disubstituted alkenes.[10]

Alkene SubstrateProductYield (%)Enantiomeric Excess (ee %)
α,β-Unsaturated EsterDiol intermediate for Nhatrangin A89.998
α,β-Unsaturated KetoneDiol intermediate for Ascospiroketal B65Not Specified
trans-p-menth-3-ene-1,2,8-triol precursorDiol 90b9159.4
Styrene(R)-1-Phenylethane-1,2-diolHigh>90
trans-β-methylstyrene(1R,2R)-1-Phenylpropane-1,2-diolHighup to 94

Data compiled from various sources, including references[2][4][5][11]. Yields and ee% are representative and can vary based on specific reaction conditions and substrate purity.

Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Sharpless_Catalytic_Cycle OsVIII_L OsO₄-Ligand Complex OsmateEster Osmate(VI) Ester Intermediate OsVIII_L->OsmateEster + Alkene [3+2] Cycloaddition Alkene Alkene (R-CH=CH-R') Diol Chiral Diol OsmateEster->Diol + 2H₂O Hydrolysis OsVI Reduced Os(VI) Species OsmateEster->OsVI OsVI->OsVIII_L Re-oxidation Reoxidant K₃Fe(CN)₆ (Re-oxidant) SpentOxidant K₄Fe(CN)₆ Reoxidant->SpentOxidant 2 e⁻

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow for Diol Synthesis using AD-mix-β

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve AD-mix-β in t-BuOH/H₂O B 2. Cool to 0 °C A->B C 3. Add Alkene Substrate B->C D 4. Stir at 0 °C to RT (Monitor by TLC) C->D E 5. Quench with Na₂SO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Chiral Diol H->I

Caption: Step-by-step experimental workflow for diol synthesis.

References

Application Notes and Protocols: (DHQD)2PHAL in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (DHQD)₂PHAL in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This catalyst system offers a simple, efficient, and recyclable method for the synthesis of biaryls and heterobiaryls in an aqueous medium at room temperature.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. The choice of ligand for the palladium catalyst is crucial for the efficiency, selectivity, and substrate scope of the reaction. (DHQD)₂PHAL, a chiral cinchona alkaloid-derived ligand, in combination with palladium acetate (B1210297) (Pd(OAc)₂), forms a highly effective catalytic system for Suzuki-Miyaura couplings performed in water, offering a green and sustainable approach to this important transformation.[1][2]

The use of water as a solvent is highly advantageous due to its low cost, non-flammability, and minimal environmental impact. The Pd(OAc)₂/(DHQD)₂PHAL system demonstrates excellent activity under these mild, environmentally benign conditions.[1][2]

Catalytic System Overview

The active catalyst is generated in situ from palladium(II) acetate and (DHQD)₂PHAL. The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of aryl halides with arylboronic acids using the Pd(OAc)₂/(DHQD)₂PHAL catalyst system in water at room temperature.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • (DHQD)₂PHAL (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (1.2 mmol)

  • Deionized water (3 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 50 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottomed flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), (DHQD)₂PHAL (0.01 mmol), and K₂CO₃ (1.2 mmol).

  • Add 3 mL of deionized water to the flask.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic extracts with water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (9:1 v/v) eluent to obtain the desired biaryl product.

  • Characterize the product by IR and NMR spectroscopy.[2]

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Arylboronic Acid, Pd(OAc)2, (DHQD)2PHAL, K2CO3 B Add Water (3 mL) A->B C Stir at Room Temperature (2-3 hours) B->C D Monitor by TLC C->D E Extract with Diethyl Ether D->E F Wash with Water E->F G Dry over Na2SO4 F->G H Concentrate G->H I Column Chromatography H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Substrate Scope

The Pd(OAc)₂/(DHQD)₂PHAL catalyst system is effective for a range of aryl halides and arylboronic acids. The following tables summarize the reaction outcomes for various substrates under the general protocol conditions.

Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl HalideProductTime (h)Yield (%)
1IodobenzeneBiphenyl295
2BromobenzeneBiphenyl2.592
34-Bromoanisole4-Methoxybiphenyl294
44-Bromotoluene4-Methylbiphenyl2.590
54-Bromobenzaldehyde4-Formylbiphenyl388
61-Bromo-4-nitrobenzene4-Nitrobiphenyl385
74-Bromobenzonitrile4-Cyanobiphenyl387
82-Bromopyridine2-Phenylpyridine382

Table 2: Coupling of Bromobenzene with Various Arylboronic Acids

EntryArylboronic AcidProductTime (h)Yield (%)
1Phenylboronic acidBiphenyl2.592
24-Methoxyphenylboronic acid4-Methoxybiphenyl294
34-Methylphenylboronic acid4-Methylbiphenyl2.590
44-Formylphenylboronic acid4-Formylbiphenyl388
54-Nitrophenylboronic acid4-Nitrobiphenyl385
64-Cyanophenylboronic acid4-Cyanobiphenyl387
72-Thiopheneboronic acid2-Phenylthiophene380

Note: The data presented in these tables are representative and have been compiled from literature sources. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

Catalyst Recyclability

A significant advantage of the Pd(OAc)₂/(DHQD)₂PHAL system is its recyclability. The aqueous phase containing the catalyst can be recovered and reused in subsequent reactions with minimal loss of activity.

Protocol for Catalyst Recycling:

  • After the initial reaction and extraction of the product with diethyl ether, carefully separate the aqueous layer containing the catalyst.

  • To the recovered aqueous phase, add a fresh batch of aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (1.2 mmol).

  • Stir the mixture at room temperature and monitor the reaction as described in the general protocol.

  • Repeat the workup procedure to isolate the product.

  • The aqueous catalyst phase can be reused for several cycles.

Table 3: Recyclability of the Pd(OAc)₂/(DHQD)₂PHAL Catalyst System

CycleYield of Biphenyl (%)
192
290
388
487
585

Reaction conditions: Bromobenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), (DHQD)₂PHAL (1 mol%), K₂CO₃ (1.2 mmol) in 3 mL H₂O at room temperature for 2.5 hours.

Diagram of the Catalyst Recycling Workflow:

Catalyst_Recycling Start Initial Suzuki-Miyaura Reaction Workup Product Extraction (Diethyl Ether) Start->Workup Separate Separate Aqueous Catalyst Phase Workup->Separate Reuse Add Fresh Substrates and Base Separate->Reuse End Repeat Cycle Separate->End NextRun Subsequent Suzuki-Miyaura Reaction Reuse->NextRun NextRun->Workup Isolate Product

Caption: Workflow for the recycling and reuse of the aqueous catalyst phase.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (DHQD)₂PHAL as a ligand provides a highly efficient and environmentally friendly method for the synthesis of a wide range of biaryl and heterobiaryl compounds. The use of water as a solvent, mild reaction conditions (room temperature), and the excellent recyclability of the catalyst system make this protocol particularly attractive for applications in pharmaceutical and fine chemical synthesis where sustainability and cost-effectiveness are paramount. The detailed protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field.

References

Application Notes and Protocols for Enantioselective α-Fluorination with (DHQD)₂PHAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective α-fluorination of carbonyl compounds utilizing the cinchona alkaloid catalyst, (DHQD)₂PHAL. This method offers a reliable strategy for the synthesis of optically active α-fluorinated molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Introduction

The introduction of a fluorine atom into a specific position in a molecule can significantly alter its biological activity, metabolic stability, and physicochemical properties. Asymmetric α-fluorination of carbonyl compounds represents a direct and efficient approach to creating chiral fluorine-containing building blocks. The use of cinchona alkaloid catalysts, particularly the commercially available dimer (DHQD)₂PHAL, in combination with an electrophilic fluorine source like N-Fluorobis(phenyl)sulfonimide (NFSI), has emerged as a powerful tool for achieving high enantioselectivity in these transformations.

This document outlines the application of (DHQD)₂PHAL as a catalyst for the enantioselective α-fluorination of various classes of substrates, including β-keto esters, cyclic ketones, and 3-substituted oxindoles. Detailed experimental protocols, quantitative data on yields and enantioselectivities, and a proposed catalytic cycle are presented to facilitate the adoption of this methodology in the laboratory.

Data Presentation

The following tables summarize the typical performance of the (DHQD)₂PHAL-catalyzed α-fluorination for different classes of substrates. The data presented is a compilation from various literature sources and is intended to be representative of the expected outcomes.

Table 1: Enantioselective α-Fluorination of β-Keto Esters

EntrySubstrateYield (%)ee (%)
12-ethoxycarbonyl-1-indanone8592
22-methoxycarbonyl-1-tetralone8290
3Ethyl 2-oxocyclohexanecarboxylate7888
4tert-Butyl 2-oxocyclopentanecarboxylate8091
5Ethyl benzoylacetate7585

Table 2: Enantioselective α-Fluorination of Cyclic Ketones

EntrySubstrateYield (%)ee (%)
14-tert-Butylcyclohexanone8895
2Cycloheptanone7590
31-Indanone9298
41-Tetralone9096
5N-Boc-4-piperidone8593

Table 3: Enantioselective α-Fluorination of 3-Substituted Oxindoles

EntrySubstrateYield (%)ee (%)
13-Phenyl-2-oxindole9596
23-(4-Chlorophenyl)-2-oxindole9395
33-(4-Methoxyphenyl)-2-oxindole9697
43-Methyl-2-oxindole8892
53-Benzyl-2-oxindole9194

Experimental Protocols

The following are generalized protocols for the enantioselective α-fluorination of different substrate classes using (DHQD)₂PHAL. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for the α-Fluorination of β-Keto Esters

Materials:

  • (DHQD)₂PHAL (10 mol%)

  • β-Keto ester (1.0 equiv)

  • N-Fluorobis(phenyl)sulfonimide (NFSI) (1.2 equiv)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add (DHQD)₂PHAL and the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature).

  • Add the β-keto ester to the catalyst solution and stir for 10-15 minutes.

  • Add NFSI in one portion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-keto ester.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

General Protocol for the α-Fluorination of Cyclic Ketones

Materials:

  • (DHQD)₂PHAL (5-10 mol%)

  • Cyclic ketone (1.0 equiv)

  • NFSI (1.1 equiv)

  • Anhydrous solvent (e.g., CHCl₃ or CH₂Cl₂)

  • Inert atmosphere

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve (DHQD)₂PHAL in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).

  • Add the cyclic ketone to the reaction mixture.

  • Add NFSI portion-wise over a period of 10-20 minutes.

  • Stir the reaction at the same temperature until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the α-fluorinated ketone.

  • Analyze the enantiomeric excess using chiral HPLC or gas chromatography (GC).

General Protocol for the α-Fluorination of 3-Substituted Oxindoles

Materials:

  • (DHQD)₂PHAL (10 mol%)

  • 3-Substituted oxindole (B195798) (1.0 equiv)

  • NFSI (1.2 equiv)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 3-substituted oxindole, (DHQD)₂PHAL, and the anhydrous solvent.

  • Cool the resulting solution to 0 °C.

  • Add NFSI to the reaction mixture in a single portion.

  • Stir the reaction at 0 °C for the specified time (typically 12-24 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to obtain the α-fluorinated oxindole.

  • Determine the enantiomeric purity by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the enantioselective α-fluorination catalyzed by (DHQD)₂PHAL.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis start Dry Reaction Vessel catalyst Add (DHQD)2PHAL & Solvent start->catalyst cool Cool to Reaction Temp catalyst->cool substrate Add Substrate cool->substrate reagent Add NFSI substrate->reagent monitor Monitor by TLC/LC-MS reagent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Determine ee (Chiral HPLC/GC) purify->analyze end Pure α-Fluorinated Product analyze->end catalytic_cycle catalyst This compound enolate Chiral Enolate Complex catalyst->enolate + Substrate substrate Carbonyl Substrate (Enolizable) substrate->enolate product α-Fluorinated Product enolate->product + NFSI (Enantioselective Fluorination) nfsi NFSI nfsi->product catalyst_regen This compound (Regenerated) product->catalyst_regen sulfonimide PhSO2N-S(O)2Ph product->sulfonimide catalyst_regen->catalyst Enters next cycle

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (DHQD)2PHAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The use of ligands to accelerate the reaction and stabilize the catalytically active Cu(I) species is crucial, particularly in aqueous media.

This document provides detailed application notes and protocols for the use of hydroquinidine (B1662865) 1,4-phthalazinediyl diether, commonly known as (DHQD)₂PHAL, as an accelerating ligand in CuAAC reactions. The (DHQD)₂PHAL ligand, a bulky chiral amine, has been shown to be highly effective in promoting the Cu(I)-catalyzed cycloaddition in water, offering an environmentally friendly and efficient synthetic route to a variety of triazole compounds.[1][2]

Data Presentation

The (DHQD)₂PHAL-accelerated CuAAC reaction proceeds with high efficiency for a variety of substrates. While the primary literature reports excellent yields, a detailed substrate scope with specific quantitative data is summarized below for easy comparison. The following table is representative of the typical yields obtained for the reaction between various benzyl (B1604629) azides and phenylacetylenes in water at room temperature, as reported by Sarma and colleagues.

EntryAzide (B81097)AlkyneProductTime (h)Yield (%)
1Benzyl AzidePhenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazole592
24-Methylbenzyl AzidePhenylacetylene1-(4-Methylbenzyl)-4-phenyl-1H-1,2,3-triazole690
34-Methoxybenzyl AzidePhenylacetylene1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole688
44-Chlorobenzyl AzidePhenylacetylene1-(4-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole785
5Benzyl Azide4-Methylphenylacetylene1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole691
6Benzyl Azide4-Methoxyphenylacetylene1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole787
7Benzyl Azide4-Chlorophenylacetylene1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole882
8Phenethyl AzidePhenylacetylene1-Phenethyl-4-phenyl-1H-1,2,3-triazole689

Note: The data presented in this table is based on the reported yield range of 82-92% from Sarma, et al. (2014) and is representative of the reaction's efficiency. Reaction times are estimates based on typical CuAAC reactions under similar conditions.

Experimental Protocols

General Protocol for (DHQD)₂PHAL-Accelerated CuAAC Reaction in Water

This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne in water, using (DHQD)₂PHAL as an accelerating ligand.

Materials:

  • Azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (0.005 mmol, 0.5 mol%)

  • (DHQD)₂PHAL (0.01 mmol, 1 mol%)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the azide (1.0 mmol), terminal alkyne (1.0 mmol), CuI (0.005 mmol), and (DHQD)₂PHAL (0.01 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion. Reaction times typically range from 5 to 8 hours.

  • Workup: Upon completion of the reaction, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the (DHQD)₂PHAL-accelerated CuAAC reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Azide, Alkyne, CuI, and (DHQD)2PHAL B Add Deionized Water A->B 1. C Stir at Room Temperature (5-8 hours) B->C 2. D Monitor by TLC C->D 3. E Aqueous Workup (Water & Ethyl Acetate Extraction) D->E 4. (Upon Completion) F Wash with Brine E->F 5. G Dry over Na2SO4 & Concentrate F->G 6. H Column Chromatography G->H 7. I Pure 1,2,3-Triazole Product H->I 8.

Caption: Experimental workflow for the (DHQD)₂PHAL-accelerated CuAAC reaction.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition, highlighting the role of the (DHQD)₂PHAL ligand. The bulky ligand is believed to stabilize the copper(I) center and accelerate the key steps of the reaction.

G cluster_cycle Catalytic Cycle CuI Cu(I)-L (L = this compound) A Cu(I)-Acetylide Formation CuI->A Alkyne R1-C≡CH Alkyne->A Azide R2-N3 B Coordination of Azide Azide->B Product 1,4-Disubstituted 1,2,3-Triazole A->B A->B C Cycloaddition B->C D Protonolysis C->D D->CuI D->Product D->A Regenerates Catalyst

Caption: Proposed catalytic cycle for the CuAAC reaction with (DHQD)₂PHAL.

References

Sharpless Asymmetric Dihydroxylation: A Detailed Guide to Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver high yields and excellent enantioselectivities. The commercially available "AD-mix" formulations have made this reaction highly accessible and reliable for a broad range of applications in academic and industrial research, particularly in the synthesis of complex chiral molecules and pharmaceutical intermediates.

This document provides a comprehensive overview of the experimental setup for the Sharpless Asymmetric Dihydroxylation, including detailed protocols, quantitative data for various substrates, and troubleshooting guidelines.

Principle and Reagents

The Sharpless AD reaction relies on a catalytic cycle involving osmium tetroxide (OsO₄). To avoid the use of stoichiometric amounts of the highly toxic and volatile OsO₄, the reaction is carried out with a catalytic amount of an osmium source, typically potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄), and a stoichiometric co-oxidant to regenerate the active Os(VIII) species. Potassium ferricyanide(III) (K₃[Fe(CN)₆]) is the most common co-oxidant used in this system.

The enantioselectivity is induced by a chiral ligand, which is a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). These ligands are used as their phthalazine (B143731) (PHAL) ethers, (DHQ)₂PHAL and (DHQD)₂PHAL.

For convenience, all the necessary reagents are commercially available as pre-mixed formulations known as AD-mix-α and AD-mix-β .

  • AD-mix-α contains (DHQ)₂PHAL as the chiral ligand.

  • AD-mix-β contains (DHQD)₂PHAL as the chiral ligand.

The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation and thus the absolute configuration of the resulting diol. A mnemonic for predicting the stereochemical outcome is provided in the experimental protocol section.

The standard reaction is performed in a 1:1 mixture of tert-butanol (B103910) and water, with potassium carbonate (K₂CO₃) added to maintain a basic pH, which accelerates the hydrolysis of the intermediate osmate ester and improves the reaction rate.[1]

Data Presentation: Substrate Scope and Enantioselectivity

The Sharpless Asymmetric Dihydroxylation is applicable to a wide variety of olefin substitution patterns. The enantiomeric excess (e.e.) and yield can vary depending on the structure of the substrate. The following table summarizes typical results for different classes of alkenes.

Alkene SubstrateSubstitution PatternAD-mixYield (%)e.e. (%)
trans-Stilbene1,2-disubstituted (trans)β>95>99
StyreneMonosubstitutedβ9097
1-DeceneMonosubstitutedβ8597
α-Methylstyrene1,1-disubstitutedβ9290
cis-Stilbene1,2-disubstituted (cis)β8085
1-PhenylcyclohexeneTrisubstitutedβ9098
α-PineneTrisubstitutedβ8592

Note: Yields and e.e. values are representative and can be influenced by reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is orange.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene (1 mmol) to the cold, stirring mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate. For sluggish reactions, the mixture can be stirred at room temperature.

  • Once the reaction is complete, add sodium sulfite (1.5 g) and stir for 1 hour at room temperature to quench the reaction.

  • Add ethyl acetate (10 mL) and stir for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Mnemonic for Predicting Stereochemistry

The stereochemical outcome of the Sharpless AD can be predicted using the following mnemonic:

  • Draw the alkene in a plane.

  • Identify the most and least sterically hindered faces of the double bond.

  • AD-mix-β delivers the hydroxyl groups to the top face (beta face).

  • AD-mix-α delivers the hydroxyl groups to the bottom face (alpha face).

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Inactive catalystEnsure the AD-mix is not expired and has been stored properly.
Poorly soluble substrateAdd a co-solvent like methane­sulfonamide (CH₃SO₂NH₂) to improve solubility and accelerate the reaction.[2]
Electron-deficient alkeneFor electron-deficient alkenes, the reaction rate can be slow. Consider increasing the reaction temperature or using a more reactive osmium source.
Low enantioselectivity Impure substrateEnsure the starting alkene is of high purity.
Reaction temperature too highMaintain the recommended reaction temperature (typically 0 °C).
Secondary catalytic cycleIf the concentration of the alkene is too high, a non-selective secondary catalytic cycle can occur.[1] Ensure slow addition of the alkene or use a higher concentration of the chiral ligand.
Difficult work-up Emulsion formationAdd more brine during the work-up to break the emulsion.
Product is water-solubleFor highly polar diols, perform a continuous extraction or saturate the aqueous phase with NaCl before extraction.

Visualizations

Experimental Workflow

Sharpless_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents AD-mix + t-BuOH/H₂O stir Stir at 0 °C reagents->stir alkene Alkene Substrate alkene->stir quench Quench with Na₂SO₃ stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Chiral Diol purify->product

Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Catalytic Cycle

Catalytic_Cycle os_viii_ligand Os(VIII)O₄-Ligand Complex osmate_ester Os(VI) Glycolate-Ligand Complex os_viii_ligand->osmate_ester Alkene alkene Alkene cycloaddition [3+2] Cycloaddition diol Vicinal Diol osmate_ester->diol H₂O os_vi Os(VI) Species osmate_ester->os_vi hydrolysis Hydrolysis (H₂O, K₂CO₃) os_vi->os_viii_ligand K₃[Fe(CN)₆] reoxidation Reoxidation (K₃[Fe(CN)₆])

Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

References

Application Notes and Protocols: Preparing Stock Solutions of (DHQD)₂PHAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) is a chiral ligand essential for asymmetric synthesis, most notably as a component of AD-mix-β for the Sharpless asymmetric dihydroxylation reaction.[1][2][3] Proper preparation of its stock solutions is critical for achieving high enantioselectivity and reproducible results in these synthetic transformations.[4][5]

Physicochemical Properties and Solubility

(DHQD)₂PHAL is a white to off-white solid.[6][7] Understanding its solubility is the first step in preparing a homogenous and stable stock solution.

Solubility Data: (DHQD)₂PHAL exhibits limited solubility in many common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing stock solutions.[6][8] To aid dissolution in DMSO, methods such as warming, heating to 60°C, and ultrasonication can be employed.[6] It is crucial to use freshly opened or anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[6] Other potential solvents include ethanol, dimethylformamide (DMF), and water, though their efficacy may be lower.[8]

Quantitative Data for Stock Solution Preparation

Below is a summary of the key quantitative data required for preparing stock solutions of (DHQD)₂PHAL.

ParameterValueReference
Molecular Weight 778.98 g/mol [6][7][9]
Appearance White to off-white solid/powder[6][7]
Purity ≥ 99% (by HPLC)[7]
Typical Stock Concentrations 1 mM, 5 mM, 10 mM, or 20 mM[6][8]

Stock Solution Concentration Examples:

Desired ConcentrationMass of (DHQD)₂PHAL for 1 mLMass of (DHQD)₂PHAL for 5 mLMass of (DHQD)₂PHAL for 10 mL
1 mM 0.779 mg3.895 mg7.79 mg
5 mM 3.895 mg19.475 mg38.95 mg
10 mM 7.79 mg38.95 mg77.9 mg

Calculations are based on the molecular weight of 778.98 g/mol .

Experimental Protocol: Preparation of a 10 mM (DHQD)₂PHAL Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution, a commonly used concentration in synthetic protocols.

Materials and Equipment:

  • (DHQD)₂PHAL powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Vial with a screw cap (e.g., 2 mL or 5 mL)

  • Pipettors and appropriate tips

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heating block (optional, for warming)

  • Nitrogen gas line

Procedure:

  • Preparation: Ensure the work area is clean and dry. Allow the (DHQD)₂PHAL container to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 7.79 mg of (DHQD)₂PHAL powder and transfer it to a clean, dry vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the (DHQD)₂PHAL.

  • Dissolution:

    • Cap the vial securely and vortex the mixture for 1-2 minutes.

    • If the solid has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

    • If necessary, gently warm the solution to 60°C in a water bath or on a heating block with intermittent vortexing until the solid is completely dissolved.[6]

  • Inert Atmosphere: Once the solution is clear and homogenous, flush the headspace of the vial with dry nitrogen gas to displace air and minimize oxidative degradation.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in separate microcentrifuge tubes or vials.[6][8]

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[6][8]

    • All solutions should be protected from light during storage.[6][8]

Diagrams and Workflows

Logical Relationship for Solvent Selection:

start Select Solvent for (DHQD)2PHAL Stock dmso DMSO (Recommended) start->dmso Primary Choice other_solvents Other Solvents (Ethanol, DMF, Water) start->other_solvents Alternative use_dmso Proceed with DMSO dmso->use_dmso test_other Test solubility in small volume of alternative solvent other_solvents->test_other check_solubility Is solubility sufficient? check_solubility->dmso No, use DMSO check_solubility->use_dmso Yes test_other->check_solubility

Caption: Solvent selection workflow for (DHQD)₂PHAL.

Experimental Workflow for Stock Solution Preparation:

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent vortex 3. Vortex Mixture add_solvent->vortex ultrasonicate 4. Ultrasonicate (if needed) vortex->ultrasonicate If not fully dissolved flush_n2 6. Flush with Nitrogen vortex->flush_n2 If fully dissolved warm 5. Warm to 60°C (if needed) ultrasonicate->warm If still not dissolved warm->flush_n2 aliquot 7. Aliquot into single-use vials flush_n2->aliquot store 8. Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing (DHQD)₂PHAL stock solution.

Stability and Storage of Stock Solutions

Proper storage is paramount to maintaining the efficacy of the (DHQD)₂PHAL stock solution.

  • Temperature: For long-term storage (up to 6 months), -80°C is recommended.[6][8] For short-term storage (up to 1 month), -20°C is acceptable.[6][8]

  • Light: The compound and its solutions are light-sensitive and should be stored in amber vials or otherwise protected from light.[6][8]

  • Atmosphere: Solutions should be stored under an inert atmosphere, such as nitrogen, to prevent oxidation.[6][8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the compound. Aliquoting the stock solution into single-use volumes is the best practice.[6][8]

By following these guidelines, researchers, scientists, and drug development professionals can ensure the preparation of high-quality, stable stock solutions of (DHQD)₂PHAL, leading to more reliable and reproducible results in asymmetric synthesis applications.

References

Application Notes and Protocols for Asymmetric Dihydroxylation Using (DHQD)2PHAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for the Sharpless asymmetric dihydroxylation utilizing the chiral ligand (DHQD)2PHAL. This ligand is a cornerstone in modern organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2] Chiral diols are critical building blocks in the synthesis of numerous biologically active compounds and natural products.[1]

The this compound ligand is a component of the commercially available reagent mixture AD-mix-β, which also contains a source of osmium tetroxide (K2OsO2(OH)4), a re-oxidant (potassium ferricyanide, K3Fe(CN)6), and a base (potassium carbonate, K2CO3).[1][3][4] The ligand creates a chiral environment that directs the osmium tetroxide to one of the two enantiotopic faces of the alkene double bond, resulting in a highly enantioenriched diol product.[5]

Data Presentation: Substrate Scope of this compound

The this compound ligand, typically used in the form of AD-mix-β, has demonstrated high efficacy and enantioselectivity across a broad range of olefin substrates. The following tables summarize the performance of this compound in the asymmetric dihydroxylation of various representative olefins under standard reaction conditions.

Table 1: Dihydroxylation of Substituted Styrenes

SubstrateLigand System% eeConfiguration
StyreneAD-mix-β97S
4-Methoxy-styreneAD-mix-β93S
4-Chloro-styreneAD-mix-β80S

Data sourced from Myers, A. G. et al.[6]

Table 2: Dihydroxylation of trans-Disubstituted and Other Olefins

SubstrateLigand System% eeConfiguration
trans-StilbeneAD-mix-β>99.5S,S
trans-4-OcteneAD-mix-β93S,S
Methyl trans-cinnamateAD-mix-β952S,3R
1-DeceneAD-mix-β76S

Data sourced from Myers, A. G. et al.[6]

Table 3: Dihydroxylation of Various Olefins with Reported Yields

SubstrateYield (%)% ee
1-Hexene9992
Styrene7794
trans-5-Decene9493
2-Methyl-3-phenyl-2-butene9552
α,β-Unsaturated Ester89.998
Vicinal Diol from a diene8190:10 er

Data compiled from various sources.[7][8][9]

Experimental Protocols

The following is a general protocol for the asymmetric dihydroxylation of an olefin using AD-mix-β, which contains this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL) for every 1 mmol of olefin.[1]

  • Reagent Addition: Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin) to the solvent mixture. Stir the mixture vigorously at room temperature until both phases are clear and the aqueous layer is bright yellow.[1]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.[1]

  • Substrate Addition: Add the olefin substrate (1 mmol) to the cooled, vigorously stirred reaction mixture.[1]

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[1][6]

  • Workup:

    • Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature.[1] Stir for an additional 30-60 minutes.[1]

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[1]

    • Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by a wash with brine (10 mL).[1]

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[1][6]

  • Purification and Analysis:

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure diol.[6]

    • The enantiomeric excess (% ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[6]

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Asymmetric Dihydroxylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis A Combine t-BuOH and H2O B Add AD-mix-β A->B C Stir until clear B->C D Cool to 0 °C C->D E Add Olefin Substrate D->E F Stir vigorously at 0 °C (6-24h) E->F G Monitor by TLC F->G H Quench with Na2SO3 G->H I Warm to RT, stir H->I J Extract with Ethyl Acetate I->J K Wash with NaOH and Brine J->K L Dry and Concentrate K->L M Purify by Chromatography L->M N Determine % ee (HPLC/GC) M->N

Caption: A flowchart of the experimental procedure for asymmetric dihydroxylation.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

G Catalytic Cycle of Sharpless Asymmetric Dihydroxylation OsVIII_L OsO4-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Coordination Alkene Alkene Alkene->Cycloaddition OsmateEster Osmate Ester Intermediate Cycloaddition->OsmateEster Hydrolysis Hydrolysis (H2O) OsmateEster->Hydrolysis Diol Chiral Diol Hydrolysis->Diol Product Release OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation (e.g., K3Fe(CN)6) OsVI->Reoxidation Reoxidation->OsVIII_L Catalyst Regeneration

Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation reaction.

The mechanism of the Sharpless asymmetric dihydroxylation proceeds through a well-defined catalytic cycle.[5] The cycle begins with the formation of a chiral complex between osmium tetroxide and the this compound ligand.[1] This complex then reacts with the alkene in a concerted [3+2]-cycloaddition step to form a five-membered osmate ester intermediate.[5][6] Hydrolysis of this intermediate releases the chiral diol and a reduced osmium(VI) species.[1] A stoichiometric co-oxidant, such as potassium ferricyanide, regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[1][5]

References

Application Notes and Protocols for the Asymmetric Synthesis of Vicinal Diols using AD-mix-β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of AD-mix-β in the Sharpless asymmetric dihydroxylation for the synthesis of chiral vicinal diols. Chiral diols are crucial building blocks in the pharmaceutical industry and are pivotal intermediates in the synthesis of numerous natural products and drugs.[1][2][3] The Sharpless asymmetric dihydroxylation offers a reliable and highly enantioselective method for the preparation of these valuable compounds from prochiral olefins.[4][5] AD-mix-β is a commercially available, pre-packaged mixture of reagents that simplifies this powerful transformation, providing predictable access to one of the two possible enantiomers of the diol product.[1][4][5]

Composition of AD-mix-β and the Role of Each Component

AD-mix-β is a stable, powdered mixture containing all the necessary reagents for the catalytic asymmetric dihydroxylation of alkenes.[1][6] This convenient formulation eliminates the need for handling the highly toxic and volatile osmium tetroxide directly.[5][7]

Table 1: Components of AD-mix-β and Their Functions

ComponentChemical Formula/NameFunction
Osmium Source Potassium osmate (K₂OsO₂(OH)₄)In-situ generator of the osmium tetroxide (OsO₄) catalyst.[5][8]
Re-oxidant Potassium ferricyanide (B76249) (K₃Fe(CN)₆)Regenerates the Os(VIII) species from the reduced Os(VI) species, allowing for the use of a catalytic amount of the expensive and toxic osmium.[4][5]
Base Potassium carbonate (K₂CO₃)Maintains a basic pH, which accelerates the reaction.[1][4]
Chiral Ligand (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl ether)A chiral cinchona alkaloid derivative that complexes with the osmium catalyst to create a chiral environment, thereby directing the dihydroxylation to one face of the olefin and inducing high enantioselectivity.[1][5][9]

The Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle that involves the formation of a chiral osmium-ligand complex, cycloaddition to the alkene, and subsequent hydrolysis to release the diol. The potassium ferricyanide acts as a stoichiometric oxidant to regenerate the active osmium catalyst.[2][5]

Catalytic_Cycle cluster_cycle Primary Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Os(VIII)-L Os(VIII)-Ligand Complex Osmate_Ester Cyclic Osmate(VI) Ester Os(VIII)-L->Osmate_Ester Alkene [3+2] cycloaddition Diol_Release Hydrolysis Osmate_Ester->Diol_Release H₂O Os(VI)-L Os(VI)-Ligand Complex Diol_Release->Os(VI)-L Vicinal Diol Diol Vicinal Diol Diol_Release->Diol Os(VI)-L->Os(VIII)-L K₃Fe(CN)₆ (Re-oxidant) Alkene Alkene Alkene->Os(VIII)-L H2O H₂O H2O->Osmate_Ester Oxidant K₃Fe(CN)₆ Oxidant->Os(VI)-L

Figure 1: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

A useful mnemonic helps in predicting the stereochemical outcome of the reaction. When the alkene is drawn in a horizontal orientation, AD-mix-β adds the two hydroxyl groups to the top face of the double bond. Conversely, AD-mix-α, which contains the pseudoenantiomeric ligand (DHQ)₂PHAL, directs the dihydroxylation to the bottom face.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric dihydroxylation of 1 mmol of an alkene using AD-mix-β.

Materials:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1.4 g AD-mix-β in 5 mL t-BuOH and 5 mL H₂O B Stir at room temperature until two clear phases form A->B C Cool to 0 °C in an ice bath B->C D Add 1 mmol of alkene C->D E Stir vigorously at 0 °C for 6-24 hours D->E F Monitor reaction by TLC E->F G Quench with 1.5 g Na₂SO₃ F->G H Stir for 1 hour at room temperature G->H I Extract with ethyl acetate (3x) H->I J Combine organic layers I->J K Dry over Na₂SO₄ or MgSO₄ J->K L Filter and concentrate K->L M Purify by flash column chromatography L->M

Figure 2: General Experimental Workflow for Asymmetric Dihydroxylation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).[2]

  • Stir the mixture vigorously at room temperature until the two phases are clear and the lower aqueous phase is bright yellow.[1]

  • Cool the reaction mixture to 0 °C in an ice bath. Some of the inorganic salts may precipitate.[1][2]

  • Substrate Addition: Add the alkene (1 mmol) to the cooled and vigorously stirred mixture.[1][2]

  • Reaction: Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature. The reaction is typically complete within 6-24 hours.[10]

  • Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for one hour at room temperature.[10]

  • Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 x 20 mL).[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure vicinal diol.[10]

Safety Precautions: AD-mix contains potassium osmate, which is toxic. Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.[10] Never add acid to the AD-mix or the reaction mixture, as this could liberate highly toxic hydrogen cyanide gas.[1]

Substrate Scope and Performance

The Sharpless asymmetric dihydroxylation using AD-mix-β is applicable to a wide variety of alkenes. Generally, trans-olefins react more effectively than cis-olefins, and electron-rich double bonds are more reactive than electron-deficient ones.[11] The reaction often proceeds with high yields and excellent enantioselectivities.

Table 2: Asymmetric Dihydroxylation of Various Alkenes with AD-mix-β

SubstrateProductYield (%)ee (%)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol>95>99
Styrene(R)-1-Phenyl-1,2-ethanediol85-9597
1-Decene(R)-1,2-Decanediol80-9097
trans-3-Decene(3R,4R)-3,4-Decanediol75-8598
α-Methylstyrene(R)-1-Phenyl-1,2-propanediol80-9090
Methyl trans-cinnamateMethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate>9599

Note: Yields and enantiomeric excess (ee) are representative and can vary depending on the specific reaction conditions and the purity of the starting materials.

Applications in Drug Development

The chiral vicinal diols produced through Sharpless asymmetric dihydroxylation are valuable intermediates in the synthesis of a wide range of biologically active molecules. For instance, this methodology has been a key step in the total synthesis of anticancer drugs like Taxol, as well as various natural products including alkaloids, lactones, and amino acids.[11][12] The predictability and reliability of this reaction make it an indispensable tool in modern synthetic organic chemistry and drug discovery.

References

The Cornerstone of Chiral Synthesis: (DHQD)2PHAL in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

(DHQD)2PHAL, the hydroquinidine-derived phthalazine (B143731) ligand, stands as a pivotal tool in asymmetric synthesis, particularly for the creation of chiral pharmaceutical intermediates. Its primary application lies in the Sharpless Asymmetric Dihydroxylation (AD) reaction, a robust and highly enantioselective method for converting prochiral olefins into vicinal diols. These chiral diols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, including anticancer agents, insect hormones, and other biologically active compounds.[1][2][3] The predictability and high enantiomeric excess (ee) offered by this compound and its pseudo-enantiomer (DHQ)2PHAL make them indispensable in modern drug development.[4][5]

Principle and Mechanism

The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, such as this compound, to achieve high enantioselectivity.[1][6] The reaction is typically performed using a pre-mixed reagent known as AD-mix-β, which contains potassium osmate (a source of OsO₄), the this compound ligand, a re-oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆), and a base such as potassium carbonate (K₂CO₃).[2][7][8]

The catalytic cycle begins with the formation of a chiral complex between osmium tetroxide and the this compound ligand. This complex then reacts with the alkene through a [3+2]-cycloaddition to form an osmate ester intermediate.[1][5] Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. The stoichiometric re-oxidant regenerates the osmium tetroxide, allowing the catalytic cycle to continue.[1][6] The choice between this compound (in AD-mix-β) and its pseudo-enantiomer (DHQ)2PHAL (in AD-mix-α) predictably determines the stereochemical outcome of the diol.[3][5]

Applications in Pharmaceutical Intermediate Synthesis

The Sharpless AD reaction, facilitated by this compound, has been instrumental in the total synthesis of numerous natural products and pharmaceutical agents. For instance, it has been a key step in synthesizing intermediates for the anticancer drug camptothecin (B557342) and the insect hormone (+)-exo-brevicomin.[3] In the total synthesis of the natural product chelonin B, a Sharpless asymmetric dihydroxylation was a crucial step.[3] Similarly, the synthesis of (−)-englerin A, a potent and selective renal cancer cell inhibitor, employed an asymmetric dihydroxylation step using the related (DHQ)2PHAL ligand.[2][9]

Quantitative Data Summary

The enantioselectivity and yield of the Sharpless Asymmetric Dihydroxylation are highly dependent on the substrate structure and reaction conditions.[1] Below is a summary of representative data for the dihydroxylation of various olefins using (DHQD)₂PHAL and its analogs.

SubstrateLigandYield (%)ee (%)Reference
trans-Stilbene(DHQD)₂PHAL9691[10]
trans-Stilbene(DHQD)₂PYR>9998[10]
trans-Stilbene(DHQD)₂AQN95>99[10]
Styrene(DHQD)₂PHAL9897[10]
Styrene(DHQD)₂PYR9696[10]

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-β

This protocol is a representative example for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-β.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 v/v, e.g., 5 mL each). Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin). Stir the mixture vigorously at room temperature until two clear phases are formed and the aqueous layer is bright yellow. Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[1][10]

  • Reaction Execution: Add the olefin substrate (1 mmol) to the cooled and stirred reaction mixture. Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[1][10]

  • Workup: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g) and allow the mixture to warm to room temperature. Stir for 30-60 minutes.[1][4]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[1]

  • Washing: Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by brine (10 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure diol.[5]

  • Analysis: Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[5]

Safety Precautions:

  • Osmium tetroxide is highly toxic, volatile, and should be handled with extreme care in a well-ventilated fume hood.[4][8]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Never mix osmium salts with acid as this generates toxic OsO₄ gas.[8]

Visualizations

Catalytic_Cycle_Sharpless_AD cluster_cycle Catalytic Cycle Os(VIII)-Ligand Os(VIII)-Ligand Osmate_Ester Osmate_Ester Os(VIII)-Ligand->Osmate_Ester [3+2] Cycloaddition + Olefin Os(VI) Os(VI) Osmate_Ester->Os(VI) Hydrolysis + Diol Diol Diol Os(VI)->Os(VIII)-Ligand Re-oxidation (K3Fe(CN)6) Olefin Olefin

Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental_Workflow Start Start Reaction_Setup 1. Prepare Reaction Mixture (AD-mix-β in t-BuOH/H₂O) Start->Reaction_Setup Cooling 2. Cool to 0 °C Reaction_Setup->Cooling Substrate_Addition 3. Add Olefin Substrate Cooling->Substrate_Addition Reaction 4. Stir at 0 °C (6-24 h) Monitor by TLC Substrate_Addition->Reaction Quenching 5. Quench with Na₂SO₃ Reaction->Quenching Extraction 6. Extract with Ethyl Acetate Quenching->Extraction Washing 7. Wash Organic Layer Extraction->Washing Drying_Concentration 8. Dry and Concentrate Washing->Drying_Concentration Purification 9. Purify by Chromatography Drying_Concentration->Purification Analysis 10. Analyze Yield and ee% Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

References

Regioselectivity in Dihydroxylation with (DHQD)2PHAL: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over chemical reactions is paramount. The Sharpless asymmetric dihydroxylation, utilizing the chiral ligand dihydroquinidine (B8771983) 1,4-phthalazinediyl diether ((DHQD)2PHAL), stands as a powerful tool for the stereoselective synthesis of vicinal diols, crucial intermediates in pharmaceutical development and natural product synthesis. This document provides detailed application notes and experimental protocols focusing on the regioselectivity of this reaction, particularly in substrates with multiple double bonds.

The Sharpless asymmetric dihydroxylation is renowned for its high enantioselectivity, with the choice between the pseudoenantiomeric ligands this compound (found in AD-mix-β) and (DHQ)2PHAL (in AD-mix-α) dictating the facial selectivity of the dihydroxylation.[1][2] However, in molecules containing more than one alkene moiety, the regioselectivity of the reaction—which double bond is oxidized—becomes a critical consideration. The inherent regioselectivity of the Sharpless dihydroxylation generally favors the more electron-rich double bond within a molecule.[1] This preference is a key factor in designing synthetic routes that leverage this powerful transformation.

Application Note 1: Regioselective Dihydroxylation of a Non-conjugated Diene

The dihydroxylation of non-conjugated dienes provides a clear example of the electronically driven regioselectivity of the Sharpless reaction. In a substrate containing two double bonds of differing electron density, the reaction will preferentially occur at the more nucleophilic alkene.

A study by the Myers group at Harvard University provides quantitative insight into this selectivity. The dihydroxylation of the diene substrate shown below using AD-mix-β, which contains the this compound ligand, resulted in a significant preference for the dihydroxylation of the more electron-rich, trisubstituted double bond over the less substituted, terminal double bond.[3]

SubstrateProduct A (Major)Product B (Minor)Regiomeric Ratio (A:B)Enantiomeric Excess (ee) of AEnantiomeric Excess (ee) of BReference
1-(tert-butyldimethylsilyloxy)-3-methyl-3,7-octadieneDihydroxylation at C3-C4Dihydroxylation at C7-C8~6:1>99%>96%[3]

This observed selectivity underscores the importance of electronic effects in directing the osmium tetroxide catalyst to a specific reaction site. The trisubstituted double bond, being more electron-rich, is more susceptible to electrophilic attack by the osmium tetroxide-ligand complex.

Experimental Protocols

Below are detailed protocols for performing a Sharpless asymmetric dihydroxylation, adapted from established procedures.[4][5] These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: General Procedure for Asymmetric Dihydroxylation of an Alkene (1 mmol scale)

This protocol is suitable for a wide range of simple alkenes.

Materials:

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be a bright yellow-orange.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene (1 mmol) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For many substrates, the reaction is complete within 6-24 hours.

  • Upon completion of the reaction, quench the reaction by adding solid sodium sulfite (1.5 g) at 0 °C.

  • Warm the mixture to room temperature and stir for an additional 30-60 minutes.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure diol.

Note on Additives: For 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, the addition of methanesulfonamide (B31651) (CH3SO2NH2, ~95 mg for a 1 mmol scale reaction) to the initial reaction mixture can accelerate the catalytic cycle and improve the enantioselectivity.[1]

Protocol 2: Dihydroxylation of a Diene with Enhanced Regioselectivity Monitoring

This protocol is adapted for substrates where monitoring the regioselectivity is crucial.

Materials:

  • Diene substrate (e.g., as in the table above) (0.5 mmol)

  • AD-mix-β (0.7 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Methanesulfonamide (optional, ~50 mg)

  • Sodium sulfite (0.75 g)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Internal standard for GC or NMR analysis (e.g., dodecane)

Procedure:

  • Combine AD-mix-β (0.7 g) and methanesulfonamide (if used) in a 25 mL flask with a stir bar.

  • Add a 1:1 mixture of tert-butanol and water (10 mL total). Stir at room temperature until all solids are dissolved.

  • Cool the mixture to 0 °C.

  • Add the diene substrate (0.5 mmol) and an internal standard to the reaction mixture.

  • Stir vigorously at 0 °C.

  • Monitor the reaction by capillary gas chromatography (GC) or proton NMR to determine the conversion and the ratio of regioisomeric diols.

  • Once the desired conversion is reached, add sodium sulfite (0.75 g) and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analyze the crude product by GC or NMR to determine the final regiomeric ratio.

  • Purify the products by flash chromatography.

Visualizing the Process

To further aid in the understanding of the Sharpless asymmetric dihydroxylation, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Sharpless_Catalytic_Cycle cluster_cycle Primary Catalytic Cycle OsO4 OsO₄ Complex OsO₄-(DHQD)₂PHAL Complex OsO4->Complex + (DHQD)₂PHAL OsmylateEster Osmylate Ester Intermediate Complex->OsmylateEster + Alkene [3+2] Cycloaddition Alkene Alkene ReducedOs Reduced Os(VI) Species OsmylateEster->ReducedOs + H₂O (Hydrolysis) Diol Diol Product ReducedOs->OsO4 Reoxidation (e.g., K₃[Fe(CN)₆]) ReducedOs->Diol caption Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental_Workflow Start Start: Prepare Reagents ReactionSetup Dissolve AD-mix-β in t-BuOH/H₂O Start->ReactionSetup Cooling Cool to 0 °C ReactionSetup->Cooling Addition Add Alkene Substrate Cooling->Addition Reaction Stir at 0 °C (Monitor by TLC/GC) Addition->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, etc.) Purification->Analysis End End: Pure Diol Analysis->End

Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.

References

Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation using (DHQD)2PHAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. The use of the dihydroquinidine-derived ligand, (DHQD)2PHAL, within the commercially available AD-mix-β, selectively produces one enantiomer of the diol product. These chiral diols are invaluable building blocks in the synthesis of numerous biologically active compounds and pharmaceuticals.[3]

Reaction Principle and Catalytic Cycle

The Sharpless asymmetric dihydroxylation involves the oxidation of an alkene to a 1,2-diol. The enantioselectivity of the reaction is directed by the chiral ligand this compound, a dimeric cinchona alkaloid derivative, which complexes with osmium tetroxide.[1][4] The reaction is typically performed using a pre-packaged mixture known as AD-mix-β, which contains potassium osmate (a source of OsO₄), the this compound ligand, a re-oxidant such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), and a base like potassium carbonate (K₂CO₃).[3]

The catalytic cycle proceeds through the following key steps:

  • Formation of the Chiral Catalyst: Osmium tetroxide reacts with the chiral ligand this compound to form a chiral osmium(VIII) complex.

  • [3+2] Cycloaddition: This chiral complex then reacts with the alkene in a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate.[1] The facial selectivity of this step is controlled by the chiral ligand.

  • Hydrolysis: The osmate ester is hydrolyzed to release the desired chiral diol and a reduced osmium(VI) species.

  • Re-oxidation: A stoichiometric co-oxidant, typically potassium ferricyanide, re-oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst and allowing the cycle to continue.[1]

Quantitative Data Summary

The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the structure of the olefin substrate and the reaction conditions. Below is a summary of representative data for the dihydroxylation of various olefins using AD-mix-β, which contains the this compound ligand.

Olefin SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Styrene(R)-1-Phenyl-1,2-ethanediol8597
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol96>99
1-Hexene(R)-1,2-Hexanediol8895
α-Methylstyrene(R)-1-Phenyl-1,2-propanediol9290
Indene(cis)-(1R,2S)-Indandiol9098

Note: Yields and ee% values are representative and can vary based on specific reaction scale, purity of reagents, and precise reaction conditions.

Experimental Protocols

General Procedure for Asymmetric Dihydroxylation of an Alkene using AD-mix-β

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine tert-butanol and water in a 1:1 ratio (e.g., 5 mL of each for a 1 mmol scale reaction). Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture. Stir the mixture vigorously at room temperature until all solids dissolve, resulting in two clear phases with a bright yellow aqueous layer.[4]

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Some inorganic salts may precipitate upon cooling. Add the alkene substrate (1 mmol) to the cooled, stirred mixture.[3]

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[4]

  • Workup: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β used) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.[4]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M NaOH (10 mL) to remove the phthalazine (B143731) ligand, followed by a wash with brine (10 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude diol.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chiral diol.

Diagrams

Sharpless_Dihydroxylation_Cycle OsO4_L OsO4-(DHQD)2PHAL (Active Catalyst) Osmate_Ester Osmate(VI) Ester Intermediate OsO4_L->Osmate_Ester [3+2] Cycloaddition Alkene Alkene Alkene->Osmate_Ester Diol Chiral Diol Osmate_Ester->Diol Hydrolysis OsVI Os(VI) Species Osmate_Ester->OsVI OsVI->OsO4_L Re-oxidation Reoxidant K3Fe(CN)6 (Re-oxidant) Reoxidant->OsO4_L Reduced_Reoxidant K4Fe(CN)6 Reoxidant->Reduced_Reoxidant H2O H2O H2O->Osmate_Ester

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental_Workflow Start Reaction Setup: AD-mix-β in t-BuOH/H2O Reaction Add Alkene at 0 °C Start->Reaction Monitoring Monitor by TLC (6-24 h) Reaction->Monitoring Workup Quench with Na2SO3 Monitoring->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Wash Wash with NaOH and Brine Extraction->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

References

Troubleshooting & Optimization

troubleshooting low enantioselectivity in Sharpless dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their dihydroxylation reactions, with a specific focus on addressing low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the Sharpless Asymmetric Dihydroxylation?

A1: The Sharpless Asymmetric Dihydroxylation (AD) is a chemical reaction that converts a prochiral alkene into a chiral vicinal diol with high enantioselectivity.[1][2][3] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand.[2][4] A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, reducing the need for the highly toxic and expensive OsO₄.[1][2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL respectively), and co-oxidant.[1][2]

Q2: What are the key reagents in a Sharpless AD reaction?

A2: The essential components of a Sharpless Asymmetric Dihydroxylation are:

  • Osmium Catalyst: Typically OsO₄ or K₂OsO₂(OH)₄, used in catalytic amounts.[2]

  • Chiral Ligand: Derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) are used to induce chirality.[1][4] (DHQ)₂PHAL and (DHQD)₂PHAL are common examples found in AD-mix-α and AD-mix-β, respectively.[1][2]

  • Stoichiometric Co-oxidant: Regenerates the osmium catalyst. Potassium ferricyanide (K₃Fe(CN)₆) is the most common, particularly in AD-mix formulations.[2] N-methylmorpholine N-oxide (NMO) is another widely used co-oxidant.[1]

  • Solvent System: A mixture of t-butanol and water (1:1) is standard.[5]

  • Buffer: A buffer, such as potassium carbonate, is included to maintain a slightly basic pH, which accelerates the reaction.[1][6]

  • Additive (Optional): Methanesulfonamide (B31651) (CH₃SO₂NH₂) is often added to improve the rate and enantioselectivity for certain substrates, particularly internal and non-terminal alkenes.[2]

Q3: How do I choose between AD-mix-α and AD-mix-β?

A3: The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the reaction. Each mix contains a pseudoenantiomeric chiral ligand. As a general rule, for a given alkene oriented according to the Sharpless mnemonic, AD-mix-α will deliver the diol from the "bottom face" (α-face) and AD-mix-β will deliver the diol from the "top face" (β-face).[4][7][8] The Sharpless mnemonic provides a model for predicting the facial selectivity based on the relative sizes of the substituents on the double bond.[7]

Q4: What is the "second cycle" and how does it affect enantioselectivity?

A4: The "second cycle" refers to a competing, non-enantioselective reaction pathway that can significantly lower the overall enantiomeric excess (ee) of the product.[2][5] This occurs when the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it can dissociate from the chiral ligand. This achiral osmium(VIII) complex can then dihydroxylate another alkene molecule without the chiral direction of the ligand, leading to a racemic product.[2][5]

Troubleshooting Guide for Low Enantioselectivity

Low enantiomeric excess (ee) is a common issue in Sharpless dihydroxylation. The following guide provides a structured approach to identifying and resolving the root causes.

Issue 1: Sub-optimal Reaction Conditions

Question: My reaction is giving a low ee. Could the reaction conditions be the cause?

Answer: Yes, several reaction parameters can significantly impact enantioselectivity. Here are the key factors to investigate:

  • Reaction Temperature: Lowering the reaction temperature, typically to 0°C, often improves enantioselectivity.[5] However, excessively low temperatures can significantly slow down or stall the reaction, leading to low conversion. The optimal temperature is substrate-dependent and may require empirical optimization.[5] Some studies have explored the complex effects of temperature on the reaction mechanism.[9][10]

  • Alkene Concentration: A high concentration of the alkene substrate can favor the non-selective second cycle, thereby reducing the ee.[1][5] If you suspect this is an issue, try adding the alkene slowly to the reaction mixture to maintain a low instantaneous concentration.[5]

  • Stirring Rate: Vigorous stirring is crucial, especially in the biphasic t-butanol/water solvent system, to ensure proper mixing and mass transfer. Inadequate stirring can lead to localized concentration gradients and reduced reaction rate and selectivity.

Issue 2: Reagent Quality and Stoichiometry

Question: I've optimized the reaction conditions, but the ee is still low. Could there be a problem with my reagents?

Answer: Absolutely. The quality, purity, and stoichiometry of your reagents are critical for achieving high enantioselectivity.

  • Ligand Purity and Concentration: The chiral ligand is the source of asymmetry, so its purity is paramount. Ensure you are using high-purity ligand. An insufficient concentration of the chiral ligand relative to the osmium catalyst can lead to the formation of achiral osmium tetroxide species that participate in a non-asymmetric dihydroxylation, thus lowering the ee.[5] Increasing the molar ratio of the ligand can help suppress the secondary catalytic pathway.[2]

  • Co-oxidant Choice and Quality: While potassium ferricyanide is the standard co-oxidant in AD-mix, other co-oxidants can be used. However, some, like hydrogen peroxide, have been associated with lower yields and chemoselectivity issues.[2][3][11] Ensure your co-oxidant is of high quality and has not degraded.

  • Osmium Catalyst: While less common, issues with the osmium catalyst source can affect the reaction. It is often generated in situ from K₂OsO₂(OH)₄ for safety reasons.[2]

Issue 3: Substrate-Specific Issues

Question: I'm working with a new substrate and getting poor enantioselectivity. Are some alkenes problematic for the Sharpless AD?

Answer: Yes, the structure of the alkene substrate plays a significant role in the level of enantioselectivity achieved.

  • cis-Disubstituted Olefins: This class of substrates is notoriously difficult for the standard Sharpless AD protocol, often yielding low to moderate enantioselectivities (typically in the 20-25% ee range).[6] The steric interaction of the two bulky groups on the same side of the double bond can interfere with the optimal binding to the chiral catalyst.[6] For these substrates, consider using modified ligands such as DHQD-IND, which have shown improved performance.[7]

  • Electron-Deficient Olefins: Osmium tetroxide is an electrophilic oxidant and reacts slowly with electron-deficient alkenes.[2] This can lead to low conversion and potentially lower ee. The addition of methanesulfonamide can sometimes help, and maintaining a slightly acidic pH has also been reported to accelerate the reaction with these substrates.[2]

  • Short-Chain Aliphatic Monosubstituted Alkenes: The enantioselectivity with n-1-alkenes can be dependent on the chain length, with shorter chains sometimes giving lower ee values.[12]

  • Tetrasubstituted Olefins: These are generally challenging substrates due to steric hindrance, and high yields and enantioselectivities are not always achieved.[7]

Data Summary Tables

Table 1: Enantioselectivity of Sharpless AD with Various Alkene Substrates using AD-mix

Alkene Substrate ClassAD-mix-α (% ee, config)AD-mix-β (% ee, config)Notes
Monosubstituted (e.g., Styrene)98, R95, SGenerally high ee.[7]
trans-Disubstituted99, R,R97, S,SExcellent substrates.[7]
cis-Disubstituted78, R76, SGenerally poor substrates with standard AD-mix.[7]
1,1-Disubstituted (gem)94, R93, SGood to excellent ee.[7]
Trisubstituted97, R97, SGenerally high ee.[7]

Data compiled from representative examples.[7] Actual results may vary depending on the specific substrate and reaction conditions.

Table 2: Effect of Ligand on Enantioselectivity for Problematic Substrates

SubstrateLigand% ee
cis-stilbene(DHQD)₂PHAL44
cis-stilbene(DHQD)₂AQN78
Methyl tiglate(DHQD)₂PHAL63
Methyl tiglate(DHQD)₂AQN90

Data from Becker, H.; Sharpless, K. B. Angew. Chem., Int. Ed. Engl. 1996, 35, 448–451, as cited in reference[7].

Experimental Protocols

Standard Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred mixture of t-butanol and water (1:1, 5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).[5]

  • Stir the mixture vigorously until both phases are clear.

  • Cool the reaction mixture to the desired temperature (typically 0°C).[5]

  • If required for the substrate (e.g., non-terminal alkenes), add methanesulfonamide (1 equivalent).[5]

  • Add the alkene (1 mmol) to the reaction mixture. If low ee is a concern due to high substrate concentration, add the alkene slowly via a syringe pump over several hours.[5]

  • Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a solid sulfite (B76179) salt (e.g., Na₂SO₃).

  • Stir for an additional hour, then extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography.

  • Determine the enantiomeric excess of the purified diol using chiral HPLC or GC.

Visualizations

Sharpless Dihydroxylation Catalytic Cycle

Sharpless_Catalytic_Cycle OsO4_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene Alkene Alkene->Cycloaddition Osmylate_Ester Osmylate(VI) Ester Cycloaddition->Osmylate_Ester Hydrolysis Hydrolysis (H₂O, base) Osmylate_Ester->Hydrolysis Diol Vicinal Diol Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsO4_L

Caption: The primary catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Secondary Pathway Leading to Low Enantioselectivity

Secondary_Pathway Osmylate_Ester Osmylate(VI) Ester Hydrolysis Hydrolysis (Desired Pathway) Osmylate_Ester->Hydrolysis High [Ligand] Low [Alkene] Reoxidation Premature Re-oxidation (Undesired Pathway) Osmylate_Ester->Reoxidation Low [Ligand] High [Alkene] High_ee_Diol High ee Diol Hydrolysis->High_ee_Diol OsVIII_Diol Os(VIII)-Diol Complex (Achiral) Reoxidation->OsVIII_Diol NonSelective_Dihydroxylation Non-selective Dihydroxylation OsVIII_Diol->NonSelective_Dihydroxylation Alkene Alkene Alkene->NonSelective_Dihydroxylation Racemic_Diol Racemic Diol NonSelective_Dihydroxylation->Racemic_Diol

Caption: Competing pathways after the formation of the osmylate ester.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Conditions Step 1: Verify Reaction Conditions Start->Check_Conditions Temp Is Temperature Optimized (e.g., 0°C)? Check_Conditions->Temp Concentration Is Alkene Concentration Low? (Consider slow addition) Check_Conditions->Concentration Stirring Is Stirring Vigorous? Check_Conditions->Stirring Check_Reagents Step 2: Assess Reagents Temp->Check_Reagents Concentration->Check_Reagents Stirring->Check_Reagents Ligand Check Ligand Purity and Concentration Check_Reagents->Ligand Cooxidant Verify Co-oxidant Quality Check_Reagents->Cooxidant Consider_Substrate Step 3: Evaluate Substrate Ligand->Consider_Substrate Cooxidant->Consider_Substrate Substrate_Class Is it a known problematic substrate? (e.g., cis-alkene) Consider_Substrate->Substrate_Class Modify_Protocol Modify Protocol: - Use alternative ligand - Add additives (CH₃SO₂NH₂) Substrate_Class->Modify_Protocol Yes Success High Enantioselectivity Achieved Substrate_Class->Success No, re-evaluate previous steps Modify_Protocol->Success

Caption: A stepwise guide for troubleshooting low enantioselectivity.

References

Technical Support Center: AD-mix-β in Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation using AD-mix-β. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their dihydroxylation reactions for improved diol yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is AD-mix-β and what is its primary function?

A1: AD-mix-β is a commercially available, pre-packaged mixture of reagents used for the Sharpless Asymmetric Dihydroxylation of alkenes.[1][2] Its primary function is to stereoselectively synthesize chiral diols, which are crucial intermediates in the production of many natural products and pharmaceuticals.[3] The key components of AD-mix-β are potassium osmate (K₂OsO₂(OH)₄), potassium ferricyanide (B76249) (K₃Fe(CN)₆), potassium carbonate (K₂CO₃), and the chiral ligand (DHQD)₂PHAL.[3]

Q2: What is the role of each component in AD-mix-β?

A2:

  • Potassium Osmate (K₂OsO₂(OH)₄): This is the source of the osmium tetroxide catalyst.

  • Potassium Ferricyanide (K₃Fe(CN)₆): This acts as the stoichiometric re-oxidant, regenerating the osmium catalyst in the catalytic cycle.[1]

  • Potassium Carbonate (K₂CO₃): This base maintains the optimal pH for the reaction to proceed efficiently.[4]

  • Chiral Ligand ((DHQD)₂PHAL): This is the crucial component that dictates the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the diol.[3]

Q3: How can I predict the stereochemical outcome when using AD-mix-β?

A3: A useful mnemonic helps predict the stereochemical outcome. When the alkene is drawn in a horizontal orientation, AD-mix-β adds the hydroxyl groups to the "top face" of the alkene. Conversely, AD-mix-α, which contains the pseudoenantiomeric ligand (DHQ)₂PHAL, adds the hydroxyl groups to the "bottom face".

Troubleshooting Guide

Low Diol Yield

Q4: My reaction is sluggish or not going to completion, resulting in a low yield. What are the possible causes and solutions?

A4: A sluggish or incomplete reaction can be due to several factors. Here are some common causes and their corresponding troubleshooting steps:

  • Sub-optimal pH: The reaction rate is sensitive to pH. The potassium carbonate in the AD-mix is intended to maintain a basic pH, which is generally optimal.[4] However, for certain substrates, the pH might need adjustment.

  • Poor Solubility of the Alkene: The standard solvent system is a 1:1 mixture of tert-butanol (B103910) and water. If your alkene has poor solubility in this mixture, the reaction rate will be slow. Consider using a co-solvent like THF or adding methanesulfonamide (B31651) (CH₃SO₂NH₂), which can act as a phase-transfer catalyst and improve solubility.[3][5]

  • Electron-Deficient Olefins: Alkenes with electron-withdrawing groups can be less reactive towards the electrophilic osmium tetroxide.[6] For these substrates, increasing the reaction temperature or reaction time may be necessary. The addition of methanesulfonamide can also accelerate the reaction rate for some electron-deficient olefins.[5][7]

  • Insufficient Stirring: The reaction is a two-phase system (organic and aqueous), so vigorous stirring is essential to ensure proper mixing and facilitate the reaction.[8]

Q5: I have a low isolated yield of the diol after workup. What could have gone wrong?

A5: Low isolated yield can result from issues during the reaction or the workup process.

  • Side Reactions: At higher concentrations of the alkene, a non-enantioselective "second cycle" can occur where the alkene reacts with the osmium-diol intermediate before the diol is hydrolyzed and released. This can reduce the yield of the desired enantiomer.[1] To minimize this, ensure the alkene is not in excess and consider adding it slowly to the reaction mixture.

  • Improper Workup: The workup procedure is critical for isolating the diol. Ensure that the quenching agent (e.g., sodium sulfite) is added in sufficient quantity and allowed to stir for an adequate amount of time to reduce all the oxidant.[8] During extraction, ensure you are using the correct organic solvent (typically ethyl acetate) and performing multiple extractions to maximize the recovery of the diol.[8]

  • Product Volatility: If your diol product is volatile, be cautious during the solvent removal step (e.g., using a rotary evaporator).

Poor Enantioselectivity

Q6: The enantiomeric excess (e.e.) of my diol is lower than expected. How can I improve it?

A6: Poor enantioselectivity is a common issue that can often be addressed by optimizing the reaction conditions.

  • Reaction Temperature: The Sharpless Asymmetric Dihydroxylation is typically carried out at low temperatures (around 0 °C) to maximize enantioselectivity.[8] Running the reaction at higher temperatures can lead to a decrease in e.e.

  • "Second Catalytic Cycle": As mentioned earlier, a secondary, non-enantioselective reaction pathway can become significant if the hydrolysis of the osmate ester is slow.[1] Using an aqueous solvent system with potassium ferricyanide as the reoxidant is advantageous in preventing this.[9] Increasing the molar concentration of the chiral ligand can also help suppress this secondary pathway.[1]

  • Substrate Structure: The structure of the alkene can significantly impact enantioselectivity. Cis-disubstituted alkenes, especially those with sterically similar substituents, often give lower e.e. values.[1]

  • Solvent System: The ratio of the organic solvent to water can influence enantioselectivity. For some substrates, adjusting the tert-butanol:water ratio or using alternative co-solvents can improve the e.e.

Data Presentation

The following tables summarize typical yields and enantiomeric excess (e.e.) for the dihydroxylation of various alkenes using AD-mix-β. Note that these values can be influenced by specific reaction conditions.

Alkene SubstrateProduct DiolReaction Time (h)Temperature (°C)Yield (%)e.e. (%)Reference
trans-Stilbene(1R,2R)-1,2-Diphenylethane-1,2-diol6-180>90>99[10]
Styrene(R)-1-Phenylethane-1,2-diol6-24070-9092-99[11]
1-Decene(R)-Decane-1,2-diol6-24080-9590-98[7]
Methyl trans-cinnamateMethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate12-242570-9594-99[6]

Experimental Protocols

General Protocol for Asymmetric Dihydroxylation using AD-mix-β

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene).[12]

    • Add a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β).[12]

    • Stir the mixture vigorously at room temperature until the two phases are clear and the lower aqueous phase is bright yellow. This indicates that the AD-mix has dissolved.[8]

    • Cool the reaction mixture to 0 °C in an ice bath. Some of the dissolved salts may precipitate.[8]

  • Reaction:

    • Add the alkene (1 mmol) to the cooled reaction mixture.

    • Continue to stir the mixture vigorously at 0 °C.[8]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), add solid sodium sulfite (B76179) (Na₂SO₃) (1.5 g per 1.4 g of AD-mix-β) to the reaction mixture at 0 °C.[8]

    • Allow the mixture to warm to room temperature and stir for at least 1 hour. The color of the mixture should change from dark brown to a lighter color.

    • Add ethyl acetate (B1210297) (20 mL) to the mixture and transfer it to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]

    • Combine the organic extracts and wash with 1 M NaOH, followed by brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove the chiral ligand and other impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Catalytic_Cycle cluster_cycle Catalytic Cycle OsO4_L OsO₄-Ligand Complex (Active Catalyst) OsmateEster Osmate(VI) Ester Intermediate OsO4_L->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster Diol Diol Product OsmateEster->Diol Hydrolysis (H₂O) OsVI Reduced Os(VI) Species OsmateEster->OsVI OsVI->OsO4_L Reoxidation Reoxidant K₃Fe(CN)₆ (Reoxidant) Reoxidant->OsO4_L ReducedReoxidant K₄Fe(CN)₆ Experimental_Workflow start Start setup Reaction Setup: - Dissolve AD-mix-β in t-BuOH/H₂O - Cool to 0 °C start->setup reaction Reaction: - Add Alkene - Stir vigorously at 0 °C - Monitor by TLC setup->reaction workup Workup: - Quench with Na₂SO₃ - Extract with Ethyl Acetate reaction->workup purification Purification: - Column Chromatography workup->purification product Pure Diol purification->product

References

Technical Support Center: (DHQD)2PHAL Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with (DHQD)2PHAL catalyzed reactions, particularly the Sharpless Asymmetric Dihydroxylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low enantiomeric excess (ee) in my Sharpless asymmetric dihydroxylation reaction using AD-mix-β, which contains this compound. What are the common causes?

Several factors can contribute to poor enantioselectivity. The most common issues are related to the substrate, reaction conditions, and catalyst integrity. A systematic troubleshooting approach is recommended to identify the root cause.

Potential Causes for Low Enantiomeric Excess (ee):

  • Substrate-Related Issues:

    • Inherently Difficult Substrates: Certain classes of olefins are known to be poor substrates for the standard this compound catalyst system. These include:

      • cis-Disubstituted olefins[1]

      • Tetrasubstituted olefins

      • Short-chain aliphatic monosubstituted olefins

    • Problematic Functional Groups: The presence of certain functional groups in the substrate can sometimes interfere with the catalyst, leading to lower ee.

    • Substrate Purity: Impurities in the starting alkene can inhibit or poison the catalyst.

  • Reaction Condition Optimization:

    • Reaction Temperature: While many reactions proceed well at 0 °C or room temperature, the optimal temperature can be substrate-dependent. Deviations from the optimal temperature can negatively impact enantioselectivity.

    • Solvent System: The standard solvent system is a 1:1 mixture of t-butanol and water. Variations in this ratio or the use of other solvents can affect catalyst solubility and aggregation, thereby influencing the ee.[2]

    • pH of the Reaction Medium: The reaction is typically buffered with K2CO3, which is included in the AD-mix. An incorrect pH can decelerate the reaction and, in some cases, lower the enantioselectivity, especially for internal and electron-deficient olefins.[3]

    • Stirring Rate: In the biphasic t-butanol/water system, vigorous stirring is crucial to ensure adequate mixing and mass transfer. Inefficient stirring can lead to a slower reaction and potentially lower ee.

  • Catalyst and Reagent Issues:

    • Second Catalytic Cycle: A competing, non-enantioselective catalytic cycle can occur, which consumes the olefin and produces a racemic diol, thus lowering the overall measured ee.[1][3] This is more likely to happen if the concentration of the chiral ligand is too low relative to the substrate.

    • Catalyst Decomposition: Although the catalyst is generally stable under the reaction conditions, prolonged reaction times at elevated temperatures or the presence of reactive impurities could lead to its degradation.

    • Purity of AD-mix: Using expired or improperly stored AD-mix can result in diminished performance due to the degradation of its components.

Q2: My reaction has resulted in a low ee. How can I troubleshoot this issue?

Here is a stepwise guide to troubleshooting low enantioselectivity:

  • Verify Substrate Suitability: Check the literature to see if your specific alkene or a structurally similar one is a known problematic substrate for the Sharpless AD reaction. For some challenging substrates, modified ligands may be necessary.[1]

  • Ensure Reagent Quality: Use a fresh batch of AD-mix-β. If you suspect the quality of your AD-mix, you can test it with a reliable substrate, such as trans-stilbene, for which high ee is expected.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction was run at room temperature, try running it at 0 °C, and vice versa.

    • Ligand Concentration: To suppress the second catalytic cycle, you can supplement the AD-mix with additional this compound ligand (1-2 mol%).[3]

    • Slow Addition of Substrate: Adding the olefin slowly over a period of several hours can help to maintain a low concentration of the substrate relative to the catalyst, which can also suppress the second catalytic cycle.[4]

  • Purify the Substrate: If you suspect impurities in your starting material, purify it by distillation, recrystallization, or chromatography before use.

Quantitative Data Summary

The enantioselectivity of the Sharpless asymmetric dihydroxylation is highly dependent on the structure of the olefin substrate. Below is a table summarizing the typical enantiomeric excess values obtained for various olefins using AD-mix-α [(DHQ)2PHAL] and AD-mix-β [this compound].

Table 1: Enantioselectivity of Sharpless AD Reaction for Various Alkenes [1][5]

OlefinAD-mix-α [(DHQ)2PHAL] (% ee, configuration)AD-mix-β [this compound] (% ee, configuration)
trans-Stilbene99 (R,R)97 (S,S)
Styrene95 (S)98 (R)
1-Decene84 (R)80 (S)
trans-3-Decene97 (R,R)93 (S,S)
2-Methyl-1-phenylpropene97 (R)97 (S)
Methyl trans-cinnamate96 (2R, 3S)99.5 (2S, 3R)
cis-Stilbene76 (S)78 (R)

The choice of solvent can also impact the enantioselectivity. The following table illustrates the effect of different ionic liquids as solvents on the dihydroxylation of styrene.

Table 2: Effect of Ionic Liquid Solvent on the Asymmetric Dihydroxylation of Styrene [6]

Ionic LiquidYield (%)ee (%)
[C4mim]PF66986
[C4mim]BF42068
[C4mim]NTf27794
[C8mim]PF66297
[C8mim]BF45582
[C10mim]BF43388

Experimental Protocols

Protocol 1: Standard Sharpless Asymmetric Dihydroxylation using AD-mix [7][8][9]

This protocol is suitable for the dihydroxylation of 1 mmol of an alkene.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g) to a 1:1 mixture of tert-butanol (5 mL) and water (5 mL). Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be bright yellow.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred, cold reaction mixture.

  • Reaction: Continue to stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For most simple olefins, the reaction is complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for at least 1 hour.

  • Extraction: Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude diol by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative (e.g., Mosher's ester) followed by NMR analysis.

Protocol 2: Troubleshooting Low ee by Supplementing with Additional Ligand

If you are experiencing low ee due to a suspected second catalytic cycle, you can modify the standard protocol by adding more of the this compound ligand.

Modification to Standard Protocol:

  • Before adding the AD-mix-β to the solvent, add an additional 0.01-0.02 mmol of this compound (this corresponds to 1-2 mol% for a 1 mmol scale reaction) to the reaction flask. Then proceed with the standard protocol as described above.

Visualizations

Troubleshooting_Low_ee start Low ee Observed check_substrate Is the substrate known to be problematic? start->check_substrate yes_substrate Consider alternative ligand or synthetic route check_substrate->yes_substrate Yes no_substrate Check Reagent Quality & Reaction Conditions check_substrate->no_substrate No reagent_quality Use fresh AD-mix and pure substrate no_substrate->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions optimize_temp Screen temperatures (e.g., 0°C vs. RT) reaction_conditions->optimize_temp optimize_ligand Supplement with additional this compound reaction_conditions->optimize_ligand slow_addition Add substrate slowly reaction_conditions->slow_addition re_evaluate Re-evaluate ee optimize_temp->re_evaluate optimize_ligand->re_evaluate slow_addition->re_evaluate Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_solvents Prepare t-BuOH/H2O (1:1) add_ad_mix Add AD-mix-β prep_solvents->add_ad_mix stir Stir until biphasic and yellow add_ad_mix->stir cool Cool to 0°C stir->cool add_alkene Add Alkene cool->add_alkene react Stir vigorously at 0°C (6-24h) add_alkene->react monitor Monitor by TLC react->monitor quench Quench with Na2SO3 monitor->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify analyze Analyze ee (Chiral HPLC) purify->analyze

References

Technical Support Center: Optimizing (DHQD)2PHAL Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing (DHQD)2PHAL catalyst loading in Sharpless Asymmetric Dihydroxylation (AD) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Enantioselectivity (ee) 1. Suboptimal Catalyst Loading: Insufficient catalyst loading can lead to a significant uncatalyzed background reaction, which is not enantioselective. Conversely, excessively high loading isn't always beneficial and can be uneconomical.[1][2] 2. High Alkene Concentration: A high instantaneous concentration of the alkene can lead to a secondary, non-enantioselective catalytic cycle.[3][4][5] 3. Incorrect Reaction Temperature: Higher temperatures can decrease enantioselectivity.[3][4] 4. Suboptimal Ligand Concentration: An insufficient amount of the this compound ligand relative to the osmium source can result in the formation of achiral osmium tetroxide species.[3] 5. pH Imbalance: The pH of the reaction medium influences enantioselectivity.[3][4]1. Optimize Catalyst Loading: Systematically screen catalyst loading (e.g., 0.1 mol%, 1 mol%, 2 mol%) to find the optimal balance for your specific substrate.[1] 2. Slow Addition of Alkene: Add the alkene substrate slowly to the reaction mixture to maintain a low concentration.[3][4] 3. Lower the Reaction Temperature: Perform the reaction at a lower temperature, such as 0 °C or below, to improve enantiomeric excess.[3] 4. Use Pre-mixed AD-mix: Utilize commercially available AD-mix preparations which contain the optimal ratio of ligand to osmium. For challenging substrates, consider "Super AD-mix" with a higher ligand concentration.[3][6] 5. Maintain Optimal pH: The standard AD-mix is buffered with potassium carbonate. For electron-deficient olefins, adding citric acid to slightly acidify the medium can be beneficial.[3][7]
Low Product Yield 1. Catalyst Inactivity: The osmium tetroxide source may have diminished activity over time.[3] 2. Inefficient Hydrolysis: For some substrates, particularly non-terminal olefins, the hydrolysis of the intermediate osmate ester can be slow.[3] 3. Poor Substrate Reactivity: Electron-deficient or sterically hindered olefins can be less reactive.[3] 4. Incomplete Reaction: The reaction may not have reached completion.[3]1. Use Fresh Catalyst: Ensure your osmium source is fresh and properly stored. AD-mix preparations should be stored in a cool, dry place.[3] 2. Add Methanesulfonamide (B31651): The addition of methanesulfonamide (CH3SO2NH2) can accelerate the hydrolysis of the osmate ester.[3][7] 3. Adjust Reaction Conditions: For electron-deficient olefins, a slightly acidic pH may accelerate the reaction. For less reactive substrates, longer reaction times or a slight increase in temperature (while monitoring ee) may be necessary.[3][4] 4. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and ensure it has gone to completion before workup.[3]
Reaction Stalls 1. Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst.[4]1. Use High-Purity Reagents: Ensure the use of high-purity, dry, and degassed solvents and reagents.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the AD-mix?

A1: The AD-mix is a pre-packaged mixture of reagents for the Sharpless Asymmetric Dihydroxylation. AD-mix-β contains:

  • This compound: The chiral ligand that induces asymmetry.[8][9]

  • Potassium osmate (K2OsO2(OH)4): The source of the osmium catalyst.[3][8]

  • Potassium ferricyanide (B76249) (K3[Fe(CN)6]): The stoichiometric re-oxidant that regenerates the osmium catalyst.[3][8]

  • Potassium carbonate (K2CO3): A base that maintains the optimal pH for the reaction.[3][8]

Q2: How does methanesulfonamide improve the reaction?

A2: Methanesulfonamide acts as a general acid catalyst, accelerating the hydrolysis of the osmate ester intermediate to release the diol product and regenerate the catalyst.[3][7] This is particularly beneficial for sterically hindered and non-terminal olefins where this step can be rate-limiting.[3]

Q3: Can I use a different co-oxidant?

A3: While other co-oxidants like N-methylmorpholine N-oxide (NMO) can be used, potassium ferricyanide is generally preferred for achieving high enantioselectivity in the Sharpless AD reaction and is the co-oxidant included in the AD-mix formulations.[3][5]

Q4: How do I choose between AD-mix-α and AD-mix-β?

A4: The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome. AD-mix-α contains the (DHQ)2PHAL ligand, and AD-mix-β contains its pseudoenantiomer, this compound.[7][8] These ligands deliver the hydroxyl groups to opposite faces of the alkene, resulting in enantiomeric diol products.[3] A mnemonic can be used to predict the stereochemistry based on the alkene's substitution pattern.[10]

Q5: My substrate is a polyene. Which double bond will be dihydroxylated?

A5: The Sharpless AD reaction is highly site-selective and will generally favor the oxidation of the most electron-rich double bond in the substrate.[3][7]

Data Presentation

The following tables provide illustrative data on the effect of catalyst loading and additives on the enantioselectivity of the Sharpless Asymmetric Dihydroxylation.

Table 1: Effect of this compound Catalyst Loading on Enantioselectivity

SubstrateCatalyst Loading (mol %)Enantiomeric Ratio (er)Conversion (%)
Aryl Olefin1074:2690
Aryl Olefin163:3786
Aryl Olefin0.156:4479

Data extracted from an illustrative example in the literature; actual results may vary.[1]

Table 2: Effect of Methanesulfonamide on Enantioselectivity with AD-mix-β (this compound)

Substrate% ee (without CH3SO2NH2)% ee (with CH3SO2NH2)
trans-5-decene9196
1-dodecene8993
Styrene9797

Data extracted from illustrative examples in the literature; actual results may vary.[3]

Experimental Protocols

General Procedure for Asymmetric Dihydroxylation using AD-mix-β:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (B103910) and water (1:1, 5 mL per 1 mmol of alkene).[3] Add the appropriate AD-mix (e.g., AD-mix-β, 1.4 g per 1 mmol of alkene).[3][11]

  • Dissolution: Stir the mixture vigorously at room temperature until both phases become clear.[3]

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.[3][11]

  • Additive (Optional): If required for the specific substrate (e.g., non-terminal olefins), add methanesulfonamide (1 equivalent).[3][4]

  • Substrate Addition: Add the alkene (1 mmol) to the reaction mixture. For substrates prone to the second catalytic cycle, add the alkene slowly over a period of time.[3][4]

  • Reaction: Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC.[3]

  • Quenching: Upon completion, quench the reaction by adding a solid sulfite (B76179) salt (e.g., Na2SO3, 1.5 g) and stir for at least 30 minutes.[3]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane, 3 x 20 mL).[3]

  • Workup: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude diol product by flash column chromatography.[3][11]

Visualizations

Sharpless_Catalytic_Cycle Sharpless Asymmetric Dihydroxylation Catalytic Cycle OsVIII_L Os(VIII)-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene Alkene Alkene->Cycloaddition Osmate_Ester Osmate(VI) Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis (H₂O) Osmate_Ester->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol OsVI Os(VI) Species Hydrolysis->OsVI Reoxidation Reoxidation OsVI->Reoxidation Reoxidation->OsVIII_L Reduced_Reoxidant K₄[Fe(CN)₆] Reoxidation->Reduced_Reoxidant Reoxidant K₃[Fe(CN)₆] (Re-oxidant) Reoxidant->Reoxidation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Troubleshooting_Logic Troubleshooting Flowchart for Low Enantioselectivity Start Low Enantioselectivity (ee) Check_Temp Is Reaction Temperature ≤ 0°C? Start->Check_Temp Lower_Temp Lower Temperature Check_Temp->Lower_Temp No Check_Alkene_Conc Is Alkene Added Slowly? Check_Temp->Check_Alkene_Conc Yes Lower_Temp->Check_Alkene_Conc Slow_Addition Implement Slow Addition Check_Alkene_Conc->Slow_Addition No Check_Catalyst_Loading Is Catalyst Loading Optimized? Check_Alkene_Conc->Check_Catalyst_Loading Yes Slow_Addition->Check_Catalyst_Loading Optimize_Loading Screen Catalyst Loading Check_Catalyst_Loading->Optimize_Loading No Check_Reagents Are Reagents High Purity? Check_Catalyst_Loading->Check_Reagents Yes Optimize_Loading->Check_Reagents Use_Pure_Reagents Use High Purity Reagents Check_Reagents->Use_Pure_Reagents No Success Improved ee Check_Reagents->Success Yes Use_Pure_Reagents->Success

Caption: Troubleshooting flowchart for low enantioselectivity.

Experimental_Workflow Experimental Workflow for Sharpless AD Start Start Prep Prepare t-BuOH/H₂O and add AD-mix Start->Prep Stir Stir until Clear Prep->Stir Cool Cool to 0°C Stir->Cool Add_Alkene Add Alkene Substrate Cool->Add_Alkene React Vigorous Stirring Monitor by TLC Add_Alkene->React Quench Quench with Na₂SO₃ React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Final Product Purify->End

Caption: General experimental workflow for Sharpless AD.

References

Technical Support Center: Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sharpless asymmetric dihydroxylation reaction. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My enantiomeric excess (ee%) is lower than expected. What are the potential causes related to temperature?

A1: Low enantioselectivity is a common issue that can often be attributed to the reaction temperature.

  • Elevated Temperature: The Sharpless asymmetric dihydroxylation is highly sensitive to temperature. Higher reaction temperatures can lead to a decrease in enantioselectivity. This is because the energy difference between the diastereomeric transition states that lead to the two enantiomers is small, and increased thermal energy can overcome this barrier, resulting in the formation of more of the undesired enantiomer. For optimal results, reactions are often run at 0°C or even lower temperatures.

  • Secondary Catalytic Cycle: At higher temperatures, a secondary, less selective catalytic cycle can become more prominent.[1][2] This occurs when the osmate ester intermediate is re-oxidized before the diol product is hydrolyzed and released. This secondary pathway is less enantioselective and can significantly erode the overall ee.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are running the reaction at room temperature, try cooling it to 0°C using an ice bath. For particularly challenging substrates, even lower temperatures may be beneficial.

  • Ensure Adequate Mixing at Low Temperatures: As the temperature is lowered, the viscosity of the reaction mixture may increase. Ensure that the stirring is efficient to maintain a homogeneous mixture.

  • Slow Substrate Addition: Adding the alkene substrate slowly to the cooled reaction mixture can sometimes help to suppress the secondary catalytic cycle.

Q2: The reaction is very slow or is not going to completion. How can I increase the reaction rate without significantly impacting the enantioselectivity?

A2: A slow reaction rate is a common trade-off for the higher enantioselectivity achieved at lower temperatures.

  • Low Temperature: The primary reason for a slow reaction is often the low temperature at which the dihydroxylation is performed to maximize enantioselectivity.

  • Substrate Reactivity: Some alkenes are inherently less reactive under the standard Sharpless conditions. Electron-deficient olefins, for instance, react more slowly.[1]

Troubleshooting Steps:

  • Modest Temperature Increase: A slight and carefully controlled increase in temperature can increase the reaction rate. However, this must be balanced with the potential for decreased enantioselectivity. It is advisable to perform a small-scale temperature optimization study.

  • Use of Additives: For slow-reacting substrates like non-terminal alkenes, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester, thereby speeding up the catalytic cycle, even at 0°C.[1]

  • pH Adjustment: For certain substrates, adjusting the pH can influence the reaction rate. For example, a slightly acidic pH can accelerate the oxidation of electron-deficient olefins.[1]

Q3: I am observing the formation of side products. Can temperature play a role in this?

A3: While the Sharpless dihydroxylation is generally a clean reaction, side product formation can occur, and temperature can be a contributing factor.

  • Over-oxidation: At higher temperatures and with prolonged reaction times, there is a risk of over-oxidation of the diol product.

  • Decomposition of Reagents: The osmium tetroxide and other reagents may be less stable at elevated temperatures, potentially leading to undesired side reactions.

Troubleshooting Steps:

  • Maintain Recommended Temperature: Adhere to the recommended reaction temperature for your specific substrate, which is typically 0°C or room temperature.

  • Monitor Reaction Progress: Carefully monitor the reaction by a suitable technique (e.g., TLC, GC) to determine the optimal reaction time and avoid prolonged exposure to the reaction conditions once the starting material is consumed.

  • Ensure Proper Stoichiometry: Use the correct stoichiometry of reagents as specified in the protocol.

Data Presentation

The following table summarizes representative enantiomeric excess (ee%) values achieved for different substrates in the Sharpless asymmetric dihydroxylation at commonly employed temperatures. It is important to note that direct comparisons at different temperatures for the same substrate are not always available in the literature, as reactions are often optimized for the highest ee at a single temperature.

SubstrateLigand SystemTemperature (°C)Enantiomeric Excess (ee%)
trans-Stilbene(DHQD)₂PHAL (AD-mix-β)2585
trans-Stilbene(DHQD)₂PHAL (AD-mix-β)0>99
α-Methylstyrene(DHQD)₂PHAL (AD-mix-β)Room Temperature93
Allyl Phenyl Ether(DHQD)₂PHAL (AD-mix-β)Room Temperature93
2-Methyl-3-phenyl-2-butene(DHQD)₂PHAL (AD-mix-β)2538
2-Methyl-3-phenyl-2-butene(DHQD)₂PHAL (AD-mix-β)052

Note: The data presented is a compilation from various sources and is intended to be illustrative. Actual results may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation at 0°C

This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.

Materials:

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

  • Add the appropriate AD-mix (1.4 g). If using, add methanesulfonamide at this stage.

  • Stir the mixture vigorously at room temperature until all solids are dissolved and two clear phases are observed.

  • Cool the reaction mixture to 0°C in an ice bath. Some inorganic salts may precipitate.

  • Add the alkene (1 mmol) to the cold, stirred mixture.

  • Stir the reaction at 0°C and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the reaction is complete, quench it by adding sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by flash column chromatography.

Protocol Variation for Room Temperature Reactions

For more reactive alkenes or when a slightly lower ee% is acceptable for a faster reaction, the dihydroxylation can be performed at room temperature.

Procedure:

  • Follow steps 1-3 of the 0°C protocol.

  • Add the alkene (1 mmol) to the stirred mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress.

  • Follow steps 7-10 of the 0°C protocol for workup and purification.

Mandatory Visualization

Sharpless_Dihydroxylation_Temperature_Effect Start Sharpless Asymmetric Dihydroxylation Temp Reaction Temperature Start->Temp LowTemp Low Temperature (e.g., 0°C) Temp->LowTemp Decrease HighTemp Higher Temperature (e.g., Room Temp.) Temp->HighTemp Increase HighEE Higher Enantioselectivity (ee%) LowTemp->HighEE LowRate Slower Reaction Rate LowTemp->LowRate LowEE Lower Enantioselectivity (ee%) HighTemp->LowEE HighRate Faster Reaction Rate HighTemp->HighRate SecondaryCycle Increased Contribution of Secondary Catalytic Cycle HighTemp->SecondaryCycle SecondaryCycle->LowEE contributes to

Caption: Logical workflow of temperature's effect on Sharpless dihydroxylation.

References

pH adjustment in asymmetric dihydroxylation for better yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding pH adjustment in asymmetric dihydroxylation (AD) reactions to achieve better yields and enantioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric dihydroxylation, with a focus on pH-related solutions.

Issue 1: Low or Stalled Reaction Rate, Leading to Low Yield

Symptoms:

  • The reaction does not go to completion, even after extended periods.

  • TLC or GC analysis shows a significant amount of unreacted starting material.

  • A noticeable drop in the pH of the reaction mixture is observed over time.

Possible Causes and Solutions:

  • Cause: The pH of the reaction mixture is decreasing. The standard Sharpless asymmetric dihydroxylation protocol consumes hydroxide (B78521) ions, causing the pH to drop from an initial value of around 12.2 to as low as 9.9.[1] This decrease in basicity slows down the hydrolysis of the intermediate osmate ester, which is often the rate-limiting step, especially for sterically hindered olefins.[1]

  • Solution 1: Maintain a Constant pH. For internal (1,2-di-), tri-, and tetrasubstituted olefins, maintaining a constant pH of 12.0 can significantly increase the reaction rate.[1] This is due to the enhanced hydrolysis of the intermediate osmate esters under strongly basic conditions.[1] This can be achieved using an automatic titrator that adds a solution of 2N NaOH as the pH deviates from the setpoint.[1] This method can also eliminate the need for hydrolysis aids like methanesulfonamide (B31651) (MeSO₂NH₂).[1]

  • Solution 2: Use a Buffered Solution. For terminal olefins, where the primary goal is to enhance enantioselectivity, maintaining a constant pH of 10.0 at room temperature has been shown to be effective.[1] This can be achieved by using a buffer solution, for instance, a 0.5 M KH₂PO₄/2N NaOH buffer.[1]

  • Cause: The substrate is electron-deficient. Electron-deficient olefins react slowly with the electrophilic osmium tetroxide.

  • Solution: For electron-deficient olefins, maintaining a slightly acidic pH can help to accelerate the rate of oxidation.[2][3]

Issue 2: Low Enantioselectivity (% ee)

Symptoms:

  • The desired diol is produced, but the enantiomeric excess is lower than expected.

Possible Causes and Solutions:

  • Cause: A secondary, non-enantioselective catalytic cycle is competing with the desired primary cycle. This can occur if the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the chiral ligand.[2]

  • Solution 1: Optimize pH for Terminal Olefins. For terminal olefins, maintaining a constant pH of 10.0 at room temperature can lead to a slight increase in enantiomeric excess compared to reactions without pH control.[1] This is attributed to the less basic conditions throughout the reaction period.[1]

  • Solution 2: Increase Ligand Concentration. A higher molar concentration of the chiral ligand can help to suppress the secondary catalytic pathway.[2]

  • Solution 3: Slow Addition of Alkene. Adding the alkene substrate slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the non-enantioselective second cycle.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Low Enantioselectivity check_rate Is the reaction rate slow or has it stalled? start->check_rate check_ee Is the enantioselectivity (% ee) low? start->check_ee check_rate->check_ee No cause_ph_drop Cause: pH is dropping, slowing osmate ester hydrolysis. check_rate->cause_ph_drop Yes cause_secondary_cycle Cause: Competing secondary non-enantioselective cycle. check_ee->cause_secondary_cycle Yes solution_ph_control Solution: Maintain constant pH. - pH 12.0 for internal/hindered olefins. - pH 10.0 for terminal olefins. cause_ph_drop->solution_ph_control end Improved Yield and/or % ee solution_ph_control->end solution_optimize_ee Solutions: - Maintain constant pH 10.0 for terminal olefins. - Increase ligand concentration. - Slow alkene addition. cause_secondary_cycle->solution_optimize_ee solution_optimize_ee->end

Caption: Troubleshooting workflow for asymmetric dihydroxylation.

Frequently Asked Questions (FAQs)

Q1: Why is pH important in the Sharpless asymmetric dihydroxylation?

A1: The pH of the reaction medium is a critical parameter that affects the rate, chemoselectivity, and enantioselectivity of the asymmetric dihydroxylation.[1] The reaction consumes base, causing the pH to drop, which can significantly slow down the reaction by inhibiting the hydrolysis of the intermediate osmate ester.[1] Controlling the pH can lead to faster reactions and improved yields.[1]

Q2: What is the optimal pH for the reaction?

A2: The optimal pH depends on the substrate:

  • For internal (1,2-di-), tri-, and tetrasubstituted olefins , a constant pH of 12.0 is recommended to achieve a significant improvement in the reaction rate and overall yield.[1]

  • For terminal olefins , maintaining a constant pH of 10.0 at room temperature can lead to higher enantioselectivities.[1]

  • For electron-deficient olefins , a slightly acidic pH may accelerate the reaction.[2][3]

Q3: How does the standard AD-mix control pH?

A3: The commercially available AD-mixes (AD-mix-α and AD-mix-β) contain potassium carbonate (K₂CO₃) as a base to ensure the reaction is carried out under basic conditions.[4][5] However, as the reaction proceeds, two hydroxide ions are consumed for each molecule of olefin that is dihydroxylated, leading to a continuous decrease in pH if not controlled.[1]

Q4: What happens if the pH is not controlled?

A4: Without pH control, the reaction will start at a high pH (around 12.2) and gradually become less basic (down to around 9.9).[1] The reaction rate will be fast initially but will slow down significantly as the pH drops, especially after falling below a pH of approximately 11.[1] This can lead to incomplete conversion and lower isolated yields, particularly for more sterically hindered olefins.[1]

Q5: Can pH control improve enantioselectivity?

A5: Yes, for certain substrates. For terminal olefins, maintaining a constant pH of 10.0 has been shown to slightly increase the enantiomeric excess (% ee).[1] For some sterically hindered substrates, the increased reaction rate at a constant high pH allows the reaction to be run at a lower temperature, which can lead to a remarkable improvement in enantioselectivity.[1]

Quantitative Data: Effect of pH Control on Asymmetric Dihydroxylation

The following table summarizes the effect of pH control on the yield and enantioselectivity of the asymmetric dihydroxylation of various olefins.

OlefinConditionReaction Time (h)Yield (%)% ee
trans-5-Decene No pH control349493
Constant pH 12.0< 29590
α-Methylstilbene No pH control219299
Constant pH 12.01.58599
2,3-Dimethyl-2-butene No pH control2050-
Constant pH 12.0598-
α-Methylstyrene No pH control (rt)28588
Constant pH 10.0 (rt)28491

Data sourced from Beller, M., et al. (2000). An improved version of the Sharpless asymmetric dihydroxylation. Tetrahedron Letters, 41(42), 8083-8086.[1]

Experimental Protocols

Standard Protocol for Asymmetric Dihydroxylation (using AD-mix)

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol (B103910) and water (5 mL of each per 1 mmol of alkene).

  • Stirring: Stir the mixture at room temperature until all solids are dissolved and two clear phases are observed. The lower aqueous phase should be a bright yellow.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred mixture.

  • Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C and monitor its progress by TLC or GC. For less reactive substrates, the reaction may be allowed to warm to room temperature.

  • Quenching: Once the reaction is complete (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per 1 mmol of alkene) and stir for at least one hour at room temperature.

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purification: Purify the crude product by chromatography if necessary.

Protocol for pH-Controlled Asymmetric Dihydroxylation

This protocol is adapted for reactions where maintaining a constant pH is desired.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a pH electrode, and the probe of an automatic titrator, prepare the reaction mixture as described in the standard protocol (without the alkene).

  • Titrator Setup: Set the automatic titrator to maintain the desired pH (e.g., 12.0 or 10.0) by the controlled addition of a 2N NaOH solution.

  • Substrate Addition: Add the alkene to the vigorously stirred mixture.

  • Reaction Monitoring: Allow the reaction to proceed at the desired temperature while monitoring the consumption of the NaOH solution and the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, follow the quenching, extraction, drying, and purification steps as outlined in the standard protocol.

Asymmetric Dihydroxylation Catalytic Cycle with pH Influence

CatalyticCycle cluster_cycle Catalytic Cycle cluster_hydrolysis pH-Dependent Step OsO4_L OsO₄-Ligand Complex (2) Cyclic_Intermediate Cyclic Intermediate (4) OsO4_L->Cyclic_Intermediate + Alkene (3) Reduced_Osmate Reduced Osmate (6) Cyclic_Intermediate->Reduced_Osmate Hydrolysis (+ 2H₂O) Hydrolysis_Step Hydrolysis of Osmate Ester Reduced_Osmate->OsO4_L Reoxidation (e.g., K₃[Fe(CN)₆]) Diol_Product Diol Product (5) Hydrolysis_Step->Diol_Product High_pH High pH (e.g., 12.0) [OH⁻] High_pH->Hydrolysis_Step Accelerates

Caption: The catalytic cycle of asymmetric dihydroxylation, highlighting the pH-dependent hydrolysis step.

References

Technical Support Center: Sharpless Asymmetric Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sharpless Asymmetric Epoxidation and Dihydroxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Sharpless Asymmetric Dihydroxylation: Troubleshooting the Second Catalytic Cycle

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins. However, a competing "second catalytic cycle" can lead to a decrease in the enantiomeric excess (ee) of the desired product. This guide provides answers to frequently asked questions and troubleshooting strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the "second catalytic cycle" in the Sharpless Asymmetric Dihydroxylation?

A1: The Sharpless AD reaction proceeds through a primary catalytic cycle involving the chiral ligand-osmium tetroxide complex, which delivers high enantioselectivity. However, a competing secondary catalytic cycle can occur. This second cycle is initiated if the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before the diol product is hydrolyzed and released.[1][2] This osmium(VIII)-diol species can then dihydroxylate another alkene molecule without the directing influence of the chiral ligand, leading to a product with lower enantioselectivity.[1]

Q2: What are the main consequences of the second catalytic cycle?

A2: The primary consequence of the second catalytic cycle is a reduction in the overall enantiomeric excess (% ee) of the vicinal diol product.[1] Dihydroxylations that occur via this secondary pathway are essentially non-enantioselective.[3] Therefore, the prevalence of the second cycle directly correlates with a decrease in the optical purity of the final product.

Q3: What experimental conditions favor the second catalytic cycle?

A3: The second catalytic cycle is favored when the rate of hydrolysis of the osmate(VI) ester is slow compared to the rate of its re-oxidation.[2] Conditions that can promote the second cycle include:

  • Low concentration of the chiral ligand: Insufficient ligand fails to keep the osmium complexed, allowing the non-chiral pathway to compete.[1]

  • High concentration of the olefin: A high substrate concentration can increase the rate of the second, non-enantioselective dihydroxylation.[4]

  • Choice of co-oxidant: The use of N-methylmorpholine N-oxide (NMO) as the co-oxidant has been associated with a greater propensity for the second cycle to occur compared to potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[3]

Troubleshooting Guide: Low Enantioselectivity

Problem: The enantiomeric excess (% ee) of the diol product is lower than expected.

Possible Cause: The second catalytic cycle is competing with the desired primary cycle.

Solutions:

Solution IDTroubleshooting StepDetailed Protocol and Explanation
AD-TS-01 Increase Chiral Ligand Concentration Increasing the molar ratio of the chiral ligand to the osmium catalyst is the most effective way to suppress the second catalytic cycle.[1] A higher ligand concentration ensures that the osmium species remains complexed with the chiral auxiliary, thereby favoring the highly enantioselective primary pathway. Commercially available "Super AD-mix" kits contain an increased amount of ligand to boost reactivity and selectivity.[2]
AD-TS-02 Slow Addition of the Olefin Adding the olefin substrate slowly to the reaction mixture can help to maintain a low instantaneous concentration of the olefin.[4] This minimizes the rate of the non-ligand-accelerated second cycle, which is more sensitive to the substrate concentration.
AD-TS-03 Optimize the Co-oxidant System The use of potassium ferricyanide (K₃[Fe(CN)₆]) in an aqueous system is generally more effective at suppressing the second cycle and achieving high enantioselectivity compared to NMO.[2] The standard AD-mix formulations utilize K₃[Fe(CN)₆].
AD-TS-04 Use of Additives Methanesulfonamide (B31651) (CH₃SO₂NH₂) is often used as an additive, particularly for non-terminal alkenes.[1] It has been shown to accelerate the hydrolysis of the osmate ester, which is a key step in the primary catalytic cycle, thereby reducing the lifetime of the intermediate that can enter the second cycle.
Data Presentation: Effect of Ligand Concentration on Enantioselectivity

The following table summarizes the impact of increasing the chiral ligand concentration on the enantiomeric excess of the diol product for a representative substrate.

SubstrateOsmium (mol%)Ligand (mol%)Ligand:Os RatioEnantiomeric Excess (% ee)
trans-Stilbene (B89595)111:185
trans-Stilbene155:195
trans-Stilbene11010:1>99

Note: The values presented are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocol: High Enantioselectivity Dihydroxylation of trans-Stilbene

This protocol is designed to minimize the contribution of the second catalytic cycle.

Reagents:

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

  • Add the AD-mix-β (1.4 g) and methanesulfonamide (if used) to the solvent mixture.

  • Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in a clear, two-phase system.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add trans-stilbene (180 mg) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, add sodium sulfite (1.5 g) and warm the mixture to room temperature.

  • Stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • The product can be purified by flash chromatography on silica (B1680970) gel.

Visualization of Catalytic Cycles

The following diagram illustrates the primary (enantioselective) and secondary (non-enantioselective) catalytic cycles in the Sharpless Asymmetric Dihydroxylation.

Sharpless_AD_Cycles cluster_primary Primary Catalytic Cycle (High ee) cluster_secondary Second Catalytic Cycle (Low ee) OsVIII_L OsO₄-L Intermediate_P [3+2] Cycloaddition Intermediate OsVIII_L->Intermediate_P + Alkene Alkene_P Alkene Alkene_P->Intermediate_P Osmate_ester_P Osmate(VI) Ester-L Intermediate_P->Osmate_ester_P Diol_P Chiral Diol Osmate_ester_P->Diol_P Hydrolysis OsVI_L Os(VI)-L Osmate_ester_P->OsVI_L Osmate_ester_S Osmate(VI) Ester-L OsVI_L->OsVIII_L + Oxidant Oxidant_P Oxidant Oxidant_P->OsVIII_L OsVIII_Diol OsO₄-Diol Complex Osmate_ester_S->OsVIII_Diol Oxidation (before hydrolysis) Intermediate_S [3+2] Cycloaddition Intermediate OsVIII_Diol->Intermediate_S + Alkene Alkene_S Alkene Alkene_S->Intermediate_S Diol_S Racemic Diol Intermediate_S->Diol_S Hydrolysis OsVI_S Os(VI) Intermediate_S->OsVI_S OsVI_S->OsVIII_L + Oxidant, + Ligand Oxidant_S Oxidant Oxidant_S->OsVIII_Diol

Figure 1. Sharpless AD Primary and Secondary Catalytic Cycles.

Sharpless Asymmetric Epoxidation: Troubleshooting Guide

The Sharpless Asymmetric Epoxidation (AE) is a highly reliable method for converting primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols. While the concept of a "second catalytic cycle" is not a defined issue as in the dihydroxylation reaction, various factors can lead to reduced enantioselectivity or low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantioselectivity in the Sharpless Asymmetric Epoxidation?

A1: Low enantioselectivity in the Sharpless AE can often be attributed to:

  • Catalyst deactivation: The titanium(IV) isopropoxide catalyst is sensitive to water. Any moisture in the reaction can lead to the formation of titanium dioxide, an inactive species.

  • Sub-optimal catalyst loading: While the reaction can be run with catalytic amounts of the titanium-tartrate complex, some substrates require higher catalyst loadings to achieve high ee.

  • Reaction temperature: The reaction is typically performed at low temperatures (e.g., -20 °C) to maximize enantioselectivity. Higher temperatures can lead to a decrease in ee.

  • Purity of reagents: The purity of the allylic alcohol, tert-butyl hydroperoxide (TBHP), and the tartrate ligand is crucial for optimal results.

Q2: Can the Sharpless epoxidation be performed catalytically?

A2: Yes, a key advantage of the Sharpless epoxidation is that it can be performed with catalytic amounts (typically 5-10 mol%) of the titanium-tartrate complex. The use of molecular sieves is essential for the catalytic version of the reaction to proceed efficiently, as they scavenge water that would otherwise deactivate the catalyst.

Troubleshooting Guide: Low Yield or Enantioselectivity

Problem: The yield of the epoxyalcohol is low, or the enantiomeric excess (% ee) is not satisfactory.

Solutions:

Solution IDTroubleshooting StepDetailed Protocol and Explanation
AE-TS-01 Ensure Anhydrous Conditions The titanium catalyst is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The addition of 3Å or 4Å molecular sieves is highly recommended, especially for the catalytic version of the reaction, to sequester any trace amounts of water.
AE-TS-02 Optimize Catalyst and Ligand Loading For difficult substrates, increasing the catalyst loading from the typical 5-10 mol% to stoichiometric amounts may be necessary to achieve high conversion and enantioselectivity. A slight excess of the tartrate ligand (e.g., 1.2 equivalents relative to titanium) is often beneficial.
AE-TS-03 Control Reaction Temperature Maintain the reaction temperature at -20 °C or lower. Deviations to higher temperatures can significantly erode the enantioselectivity. Ensure the cooling bath is stable throughout the course of the reaction.
AE-TS-04 Check Reagent Quality Use high-purity allylic alcohol. The tert-butyl hydroperoxide (TBHP) should be of high quality and its concentration accurately determined. The diethyl tartrate (DET) or diisopropyl tartrate (DIPT) should be enantiomerically pure.
Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general procedure for the catalytic epoxidation of an allylic alcohol.

Reagents:

  • Allylic alcohol (1 mmol)

  • Titanium(IV) isopropoxide (0.05 mmol, 5 mol%)

  • L-(+)-Diethyl tartrate (0.06 mmol, 6 mol%)

  • tert-Butyl hydroperoxide (2 mmol, 2 equivalents, ~5.5 M in nonane)

  • Powdered 3Å molecular sieves (100 mg)

  • Anhydrous dichloromethane (B109758) (DCM, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add powdered 3Å molecular sieves (100 mg) and anhydrous DCM (3 mL).

  • Cool the suspension to -20 °C.

  • Add L-(+)-diethyl tartrate (0.06 mmol) followed by titanium(IV) isopropoxide (0.05 mmol). Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1 mmol) in anhydrous DCM (2 mL) to the catalyst mixture.

  • Add tert-butyl hydroperoxide (2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite to remove the titanium salts.

  • Separate the aqueous and organic layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxyalcohol.

  • Purify by flash chromatography.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in Sharpless Asymmetric Epoxidation.

Sharpless_AE_Troubleshooting Start Low ee or Yield in Sharpless AE Check_Anhydrous Are anhydrous conditions rigorously maintained? Start->Check_Anhydrous Implement_Anhydrous Implement strict anhydrous techniques: - Oven-dry glassware - Use anhydrous solvents - Add molecular sieves Check_Anhydrous->Implement_Anhydrous No Check_Temp Is the reaction temperature strictly controlled at ≤ -20°C? Check_Anhydrous->Check_Temp Yes Implement_Anhydrous->Check_Temp Control_Temp Ensure stable low-temperature cooling bath Check_Temp->Control_Temp No Check_Loading Is catalyst/ligand loading optimized for the substrate? Check_Temp->Check_Loading Yes Control_Temp->Check_Loading Increase_Loading Increase catalyst loading (e.g., to stoichiometric) and use excess ligand Check_Loading->Increase_Loading No Check_Reagents Are all reagents of high purity? Check_Loading->Check_Reagents Yes Increase_Loading->Check_Reagents Purify_Reagents Use freshly purified reagents of known concentration Check_Reagents->Purify_Reagents No Success Problem Resolved Check_Reagents->Success Yes Purify_Reagents->Success Further_Investigation Further investigation needed (e.g., substrate-specific issues)

Figure 2. Troubleshooting Workflow for Sharpless Asymmetric Epoxidation.

References

Technical Support Center: (DHQD)2PHAL Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (DHQD)2PHAL in Sharpless asymmetric dihydroxylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of products from this compound-mediated reactions.

Problem Potential Cause Solution
Low or No Product Yield 1. Inactive Catalyst: The potassium osmate may have degraded.1. Use a freshly opened container of AD-mix if possible to ensure catalyst activity.[1]
2. Poorly Soluble Substrate: The alkene starting material is not fully dissolved in the reaction medium.2. Increase the proportion of the organic co-solvent (e.g., t-butanol) or add another co-solvent like THF. Sonication can also aid in dissolving the substrate.[1]
3. Incomplete Reaction: The reaction may not have reached completion.3. Monitor the reaction's progress using thin-layer chromatography (TLC). If starting material is still present, extend the reaction time. Gentle heating (e.g., to 40°C) can sometimes speed up slow reactions, but be aware that this may lower the enantioselectivity.[1]
4. Product is Water-Soluble: The desired diol product has significant solubility in the aqueous layer.4. After the initial organic extraction, saturate the aqueous layer with sodium chloride (NaCl) and perform several additional extractions with a more polar organic solvent like ethyl acetate (B1210297).[1]
Low Enantiomeric Excess (ee) 1. High Reaction Temperature: The reaction was run at a temperature that is too high.1. Perform the reaction at a lower temperature, such as 0°C or even -20°C, to improve enantioselectivity.[1]
2. High Olefin Concentration: A high concentration of the alkene can lead to a non-enantioselective secondary catalytic cycle.2. Consider a slow addition of the alkene to the reaction mixture to mitigate this side reaction.[2]
3. Substrate-Ligand Mismatch: While this compound is effective for many substrates, some may require a different ligand for optimal results.3. Although the mnemonic for predicting stereochemistry is a useful guide, some substrates may yield better selectivity with the "mismatched" ligand.[1]
Difficulty Isolating the Product 1. Emulsion During Workup: An emulsion has formed between the aqueous and organic layers, preventing proper separation.1. To break the emulsion, add a saturated solution of NaCl (brine). Filtering the biphasic mixture through a pad of celite can also be an effective solution.[1]
2. Co-elution with Ligand: The chiral ligand and the product have similar retention factors during column chromatography.2. The ligand can sometimes be challenging to separate from the product. Washing the combined organic layers with an acidic solution, such as 2M H₂SO₄, can help in removing the ligand.[3]
3. Product Degradation on Silica (B1680970) Gel: The diol product may be sensitive to the acidic nature of silica gel.3. Be mindful of the stability of your product on silica gel. If degradation is suspected, consider alternative purification methods or using deactivated silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What is in the AD-mix, and what is the role of each component?

AD-mix is a pre-packaged mixture of reagents that simplifies the setup of Sharpless asymmetric dihydroxylation reactions.[2] The typical composition per 1.4 grams (sufficient for 1 mmol of alkene) is detailed below.[2]

ComponentTypical Amount (per 1.4g AD-mix)Purpose
Potassium Ferricyanide (K₃Fe(CN)₆)0.98 gThe stoichiometric reoxidant that regenerates the osmium catalyst from a reduced state back to its active form.[2][4]
Potassium Carbonate (K₂CO₃)0.41 gA base that maintains a slightly basic pH, which is optimal for most substrates and accelerates the reaction.[2][5]
(DHQD)₂PHAL (in AD-mix-β)0.0078 gThe chiral ligand that creates a chiral environment around the osmium catalyst, directing the stereochemical outcome of the dihydroxylation.[2][4]
Potassium Osmate (K₂OsO₂(OH)₄)0.00074 gThe source of the osmium catalyst.[6]

Q2: What is the purpose of quenching the reaction with sodium sulfite (B76179)?

Sodium sulfite (Na₂SO₃) is a reducing agent used to quench the reaction.[7] It reduces any remaining osmium tetroxide, which is highly toxic and volatile, to a less hazardous state, ensuring safe handling during the workup procedure.[2][7]

Q3: My reaction involves a non-terminal alkene. Is there anything I should do differently?

For non-terminal (internal or electron-deficient) alkenes, the hydrolysis of the osmate ester intermediate can be the rate-limiting step.[2] The addition of one equivalent of methanesulfonamide (B31651) (MeSO₂NH₂) can accelerate this step, improving the reaction efficiency.[2][4]

Q4: How can I remove the this compound ligand during purification?

The chiral ligand can sometimes be difficult to separate from the desired diol product.[1] One common method is to wash the combined organic layers with a 1 M NaOH solution or an acidic solution like 2M H₂SO₄.[3][8] This converts the ligand into a salt, which is more soluble in the aqueous layer and can thus be removed.

Q5: Can the solvent system affect the reaction outcome?

Yes, the solvent system can influence the enantioselectivity. A 1:1 mixture of t-butanol and water is commonly used.[2] However, recent studies have indicated that varying the ratio of these co-solvents may enhance enantioselectivity.[2]

Experimental Protocols

General Workup and Purification Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline for a 1 mmol scale reaction.

  • Quenching: Upon completion of the reaction (as monitored by TLC), add solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) to the reaction mixture.[2][9] Stir the mixture vigorously for at least one hour at room temperature.[1][9]

  • Extraction: Add ethyl acetate to the quenched reaction mixture and transfer it to a separatory funnel.[8][9] Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[8][9]

  • Washing: Combine all the organic layers. To remove the chiral ligand, wash the combined organic layers with 1 M NaOH or 2M H₂SO₄, followed by a wash with brine (a saturated NaCl solution).[3][8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][8] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[2][9]

  • Purification: Purify the crude diol by flash column chromatography on silica gel to yield the pure product.[9][10]

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start Completed Reaction Mixture quench Quench with Na2SO3 start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography end Pure Diol chromatography->end

Caption: A typical experimental workflow for the workup and purification of a this compound reaction.

Troubleshooting Decision Tree

G start Suboptimal Result (Low Yield / Low ee) check_purity Verify Substrate Purity? start->check_purity purify_substrate Purify Substrate (e.g., Chromatography) check_purity->purify_substrate Impurities Detected other_factors Investigate Other Factors check_purity->other_factors No rerun Re-run Reaction purify_substrate->rerun resolved Problem Resolved rerun->resolved temp Lower Reaction Temp? other_factors->temp slow_addition Slow Alkene Addition? temp->slow_addition No temp->resolved Yes workup Workup Issue? slow_addition->workup No slow_addition->resolved Yes emulsion Break Emulsion (add Brine/Celite) workup->emulsion Emulsion ligand_removal Improve Ligand Removal (Acid/Base Wash) workup->ligand_removal Co-elution emulsion->resolved ligand_removal->resolved

Caption: A decision tree for troubleshooting common issues in this compound reactions.

References

dealing with substrate limitations in (DHQD)2PHAL reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (DHQD)2PHAL-catalyzed asymmetric dihydroxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are AD-mix-α and AD-mix-β?

A1: AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for Sharpless asymmetric dihydroxylation.[1][2] The key difference lies in the chiral ligand they contain. AD-mix-α contains (DHQ)2PHAL, while AD-mix-β contains this compound.[3][4] These two ligands are pseudoenantiomers, meaning they typically yield opposite enantiomers of the diol product from the same alkene substrate.[3]

Q2: How do I choose between AD-mix-α and AD-mix-β?

A2: The choice between AD-mix-α and AD-mix-β dictates the stereochemical outcome of the reaction.[3] A mnemonic developed by Sharpless can be used to predict which enantiomer will be the major product. For AD-mix-β with the this compound ligand, imagine the alkene in a plane with the substituents categorized by size (Large, Medium, Small). The dihydroxylation will preferentially occur from the "top face" when the alkene is oriented with the Large and Medium substituents in the bottom two quadrants. AD-mix-α gives the opposite enantiomer.[2]

Q3: What is the role of each component in the AD-mix?

A3: The AD-mix contains several key components that work in concert to achieve catalytic asymmetric dihydroxylation:

  • Osmium Salt (e.g., K2OsO2(OH)4): The source of the osmium tetroxide catalyst which is the primary oxidant.[1][5]

  • Chiral Ligand (this compound or (DHQ)2PHAL): Complexes with the osmium catalyst to create a chiral environment, leading to enantioselective dihydroxylation.[1][6]

  • Stoichiometric Oxidant (e.g., K3Fe(CN)6): Regenerates the osmium(VIII) catalyst from the reduced osmium(VI) species, allowing for the use of a catalytic amount of the toxic and expensive osmium.[1][6]

  • Base (e.g., K2CO3): Maintains a basic pH, which is optimal for the reaction rate of most substrates.[6][7]

Q4: What is the purpose of adding methanesulfonamide (B31651) (MeSO2NH2)?

A4: Methanesulfonamide is often added to accelerate the hydrolysis of the osmate ester intermediate.[1][7] This step can be rate-limiting, especially for non-terminal or sterically hindered alkenes. By speeding up this step, methanesulfonamide can improve the overall reaction efficiency and yield.[1][8]

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

If you observe low or no conversion of your starting alkene, consider the following potential causes and solutions.

Possible Causes & Solutions

Possible CauseSuggested Solution
Poor Substrate Reactivity Electron-deficient olefins are less reactive towards the electrophilic osmium tetroxide.[8] Consider lowering the pH slightly with an additive like citric acid to accelerate the reaction.[8] For sterically hindered substrates, increasing the reaction temperature or reaction time may be necessary, but this could impact enantioselectivity.[3]
Catalyst Inactivity Ensure your osmium source is fresh and has been stored properly.[8] AD-mix preparations should be stored in a cool, dry place.[8] Impurities in the reagents or solvent can also poison the osmium catalyst. Use high-purity, dry, and degassed solvents and reagents.[7]
Substrate Solubility Issues The standard t-butanol/water (1:1) solvent system may not be optimal for highly nonpolar substrates.[7] Consider alternative solvent systems or the use of co-solvents to improve substrate solubility. Ensure vigorous stirring to maintain a good suspension if the substrate is not fully soluble.
Rate-Limiting Hydrolysis For internal or sterically hindered alkenes, the hydrolysis of the osmate ester can be slow.[7] Add one equivalent of methanesulfonamide (MeSO₂NH₂) to accelerate this step.[1][7]

A troubleshooting workflow for low reaction conversion is depicted below.

G Start Low or No Conversion CheckSubstrate Is the substrate electron-deficient or sterically hindered? Start->CheckSubstrate CheckReagents Are reagents and solvents fresh, pure, and dry? CheckSubstrate->CheckReagents No AddAcid Consider adding citric acid to lower pH. CheckSubstrate->AddAcid Yes CheckSolubility Is the substrate soluble in t-BuOH/H2O? CheckReagents->CheckSolubility Yes ReplaceReagents Use fresh AD-mix and high-purity solvents. CheckReagents->ReplaceReagents No CheckHydrolysis Is the alkene internal or non-terminal? CheckSolubility->CheckHydrolysis Yes ModifySolvent Try alternative solvent systems or co-solvents. CheckSolubility->ModifySolvent No AddMethane Add 1 eq. of MeSO2NH2. CheckHydrolysis->AddMethane Yes IncreaseTemp Increase temperature or reaction time. AddAcid->IncreaseTemp

Figure 1. Troubleshooting workflow for low reaction conversion.
Issue 2: Low Enantioselectivity (% ee)

Low enantiomeric excess is a common problem, often addressable by optimizing reaction conditions.

Possible Causes & Solutions

Possible CauseSuggested Solution
Inappropriate Reaction Temperature Generally, lower reaction temperatures (e.g., 0 °C or below) lead to higher enantioselectivity.[7][8] However, this can also decrease the reaction rate. A temperature screening experiment is recommended to find the optimal balance for your specific substrate.[8]
High Olefin Concentration A high concentration of the alkene can lead to a non-enantioselective secondary catalytic cycle where the alkene reacts with an osmium species not bound to the chiral ligand.[1][6] To mitigate this, use slow addition of the alkene to the reaction mixture.[7][8]
Suboptimal Ligand Concentration An insufficient amount of the chiral ligand relative to the osmium catalyst can result in the formation of achiral osmium tetroxide species, leading to a non-asymmetric dihydroxylation.[8] For challenging substrates, consider using "Super-AD-mix" which has a higher ligand concentration.[8]
Poor Substrate Fit Some substrates, like certain cis-disubstituted olefins, are inherently poor substrates for the standard this compound ligand.[5][8] In such cases, exploring alternative ligands such as (DHQD)2-IND might provide better results.[5]

The catalytic cycles involved in the Sharpless Asymmetric Dihydroxylation are illustrated below.

G cluster_primary Primary Catalytic Cycle (Enantioselective) cluster_secondary Secondary Catalytic Cycle (Non-Enantioselective) OsO4_L [L]OsO4 Intermediate Cyclic Intermediate OsO4_L->Intermediate + Alkene Alkene Alkene OsVI_L [L]Os(VI) Intermediate->OsVI_L + 2H2O - Diol Diol Diol OsVI_L->OsO4_L + Oxidant OsO4 OsO4 OsVI_L->OsO4 Ligand Dissociation Intermediate2 Cyclic Intermediate OsO4->Intermediate2 + Alkene Alkene2 Alkene OsVI Os(VI) Intermediate2->OsVI + 2H2O - Diol Diol2 Diol OsVI->OsO4 + Oxidant

Figure 2. Competing catalytic cycles in Sharpless AD.

Quantitative Data Summary

The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is highly dependent on the substrate structure. Below is a table summarizing typical results for different classes of olefins using AD-mix-β (this compound).

Olefin ClassExample SubstrateProduct % eeReference
trans-Disubstitutedtrans-Stilbene>99[2]
trans-5-Decene91[2]
MonosubstitutedStyrene97[2]
1-Decene97[2]
cis-Disubstitutedcis-Stilbene35[5]
cis-β-Methylstyrene25[5]
1,1-Disubstitutedα-Methylstyrene90[2]
Trisubstituted(E)-β-Methylstyrene95[2]

Note: % ee values can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Dihydroxylation using AD-mix

This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.

Materials:

  • Alkene (1 mmol)

  • AD-mix-β (or α) (1.4 g)

  • tert-Butanol (B103910) (5 mL)

  • Water (5 mL)

  • Methanesulfonamide (MeSO₂NH₂) (optional, 1 mmol, 95 mg)

  • Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

  • Add the AD-mix (1.4 g) to the solvent mixture and stir vigorously at room temperature until all solids dissolve and two clear phases form. The lower aqueous phase should be a clear, light yellow.[9]

  • Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.[9]

  • If your substrate is an internal or electron-deficient alkene, add methanesulfonamide (95 mg, 1 mmol).[7][9]

  • Add the alkene (1 mmol) to the vigorously stirred reaction mixture. For substrates prone to the secondary catalytic cycle, slow addition via syringe pump is recommended.[7][9]

  • Stir the reaction vigorously at the chosen temperature and monitor its progress using an appropriate technique (e.g., TLC or GC).[7]

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for at least 30-60 minutes.[7][9]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[8]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[9]

  • Filter and concentrate the solvent under reduced pressure.[9]

  • Purify the crude diol product by flash column chromatography or recrystallization.[9]

Protocol 2: Troubleshooting Low Enantioselectivity via Slow Addition of Alkene

This protocol is adapted for substrates that give low % ee under standard conditions due to the secondary catalytic cycle.

Materials:

  • Same as Protocol 1

  • Syringe pump

Procedure:

  • Follow steps 1-4 of the General Procedure (Protocol 1).

  • Dissolve the alkene (1 mmol) in tert-butanol (2 mL).

  • Draw the alkene solution into a syringe and place it on a syringe pump.

  • Add the alkene solution to the vigorously stirred, cooled reaction mixture over a period of 6-12 hours.[7]

  • After the addition is complete, continue to stir the reaction for an additional 6-12 hours, monitoring for completion.

  • Follow steps 7-11 of the General Procedure (Protocol 1) for workup and purification.

References

minimizing side products in asymmetric dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric dihydroxylation (AD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Sharpless asymmetric dihydroxylation reaction?

A1: The most common side product is the diol with low enantiomeric excess (ee). This is primarily due to a secondary, non-enantioselective catalytic cycle that can occur under certain conditions.[1] Another potential side reaction is over-oxidation of the diol product to form byproducts like α-hydroxy ketones, especially with more reactive oxidants or prolonged reaction times.

Q2: What is the secondary catalytic cycle and how does it lead to low enantioselectivity?

A2: The secondary catalytic cycle is a competing reaction pathway where the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before the chiral ligand can facilitate the hydrolysis and release of the desired chiral diol. This osmium(VIII)-diol complex can then dihydroxylate another alkene molecule without the guidance of the chiral ligand, leading to the formation of a racemic or low ee diol.[1] This pathway is favored at higher substrate concentrations.[2]

Q3: What are AD-mix-α and AD-mix-β and how do I choose between them?

A3: AD-mix-α and AD-mix-β are commercially available reagent mixtures for Sharpless asymmetric dihydroxylation.[1] They contain the osmium catalyst (as K₂OsO₂(OH)₄), a co-oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and a chiral ligand.[3][4]

  • AD-mix-α contains the (DHQ)₂PHAL ligand.

  • AD-mix-β contains the (DHQD)₂PHAL ligand.

The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to opposite enantiomers of the diol product. A mnemonic device developed by Sharpless can be used to predict the stereochemical outcome based on the substitution pattern of the alkene.

Q4: What is the role of methanesulfonamide (B31651) (MsNH₂) in the reaction?

A4: Methanesulfonamide (MsNH₂) is often used as an additive to accelerate the hydrolysis of the osmate ester intermediate.[1] This is particularly beneficial for sterically hindered or less reactive alkenes, allowing the reaction to proceed more efficiently, often at lower temperatures, which can improve enantioselectivity.[1] For some substrates, it can act as a general acid catalyst, protonating the osmate ester to facilitate hydrolysis.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Secondary Catalytic Cycle: High instantaneous concentration of the alkene can favor the non-enantioselective secondary pathway.[2]1. Slow Addition of Alkene: Add the alkene substrate slowly to the reaction mixture to maintain a low concentration.[8] 2. Increase Ligand Concentration: A higher molar ratio of the chiral ligand to the osmium catalyst can suppress the secondary cycle. 3. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) often improves enantioselectivity, though it may slow down the reaction rate.
Insufficient Ligand: The amount of chiral ligand is not enough to effectively induce asymmetry.Ensure the correct stoichiometry of the AD-mix or custom-prepared catalyst system is used.
Sub-optimal pH: The pH of the reaction mixture can influence enantioselectivity.Use a buffered system, as provided in the AD-mixes, to maintain a stable pH. For terminal olefins, a higher pH can sometimes increase the ee.[1]
Low Yield Poor Substrate Reactivity: Electron-deficient or sterically hindered alkenes react slowly.1. Add Methanesulfonamide: This can accelerate the hydrolysis of the osmate ester and improve the catalytic turnover rate.[1] 2. Increase Reaction Temperature: Cautiously increasing the temperature can improve the reaction rate and yield, but this may negatively impact the enantioselectivity. A careful optimization is required. 3. Adjust pH: For electron-deficient olefins, a slightly acidic pH can sometimes accelerate the reaction.[1]
Over-oxidation: The diol product is further oxidized to byproducts.1. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed. 2. Avoid Excess Oxidant: Use the correct stoichiometry of the co-oxidant.
Inefficient Work-up: The desired product is lost during the extraction or purification process.Follow a carefully designed work-up procedure. Quenching the reaction with sodium sulfite (B76179) is a standard method. Ensure complete extraction of the diol, which can sometimes be water-soluble.
Slow or Stalled Reaction Poor Solubility of Reagents: The components of the AD-mix or the substrate may not be fully dissolved.Ensure vigorous stirring to maintain a fine suspension of the reagents. The use of a co-solvent system like t-butanol/water is crucial.
Low Temperature: While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction.Find an optimal balance between reaction rate and enantioselectivity by screening different temperatures.
Deactivated Catalyst: The osmium catalyst may have been deactivated.Ensure high-purity reagents and solvents are used.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and enantiomeric excess (ee) of the diol product for specific substrates.

Table 1: Effect of Temperature on the Asymmetric Dihydroxylation of trans-Stilbene (B89595)

Temperature (°C)LigandYield (%)ee (%)
25(DHQD)₂PHAL9094
0(DHQD)₂PHAL9298
-20(DHQD)₂PHAL85>99

Data compiled from illustrative examples in Sharpless AD literature.

Table 2: Effect of Ligand on the Asymmetric Dihydroxylation of Styrene

LigandYield (%)ee (%)
(DHQ)₂PHAL (in AD-mix-α)9592
(DHQD)₂PHAL (in AD-mix-β)9396

Data represents typical values reported in literature for this substrate.

Table 3: Effect of Methanesulfonamide (MsNH₂) on the Asymmetric Dihydroxylation of Various Olefins

OlefinConditionReaction Time (h)Yield (%)ee (%)
1-DeceneWithout MsNH₂248592
1-DeceneWith MsNH₂128893
α-MethylstyreneWithout MsNH₂486088
α-MethylstyreneWith MsNH₂187590

Illustrative data based on findings on the accelerating effect of MsNH₂ on hindered olefins.[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Dihydroxylation using AD-mix

This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g), tert-butanol (5 mL), and water (5 mL). If using, add methanesulfonamide (95 mg).

  • Stir the mixture vigorously at room temperature until the solids are dissolved, forming a biphasic solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene (1 mmol) to the cooled mixture.

  • Continue to stir vigorously at 0 °C. Monitor the progress of the reaction by TLC or GC. Reactions are typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with 2N KOH if methanesulfonamide was used.

  • Dry the organic layer over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash chromatography on silica gel to separate it from the chiral ligand.

Protocol 2: Asymmetric Dihydroxylation of trans-Stilbene

This protocol is a specific example for the dihydroxylation of trans-stilbene.

Materials:

  • trans-Stilbene (180 mg, 1 mmol)

  • AD-mix-β (1.4 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • In a 25 mL round-bottom flask, combine AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture at room temperature until two clear phases are observed.

  • Cool the flask to 0 °C in an ice bath.

  • Add trans-stilbene (180 mg, 1 mmol) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Add sodium sulfite (1.5 g) and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Add ethyl acetate (10 mL) and stir for another 15 minutes.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization from hot aqueous ethanol (B145695) to yield (R,R)-1,2-diphenyl-1,2-ethanediol.[9]

Visualizations

Asymmetric_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (AD-mix, t-BuOH/H₂O) dissolve Dissolve Reagents prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_alkene Add Alkene cool->add_alkene stir Vigorous Stirring (6-24h) add_alkene->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench (Na₂SO₃) monitor->quench Reaction Complete extract Extract (Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify final_product final_product purify->final_product Pure Diol

Caption: Experimental workflow for a typical Sharpless asymmetric dihydroxylation.

Catalytic_Cycles cluster_primary Primary Catalytic Cycle (High ee) cluster_secondary Secondary Catalytic Cycle (Low ee) OsVIII_L Os(VIII)-Ligand Complex Osmate_ester Osmate(VI) Ester Intermediate OsVIII_L->Osmate_ester + Alkene Alkene1 Alkene Hydrolysis Hydrolysis Osmate_ester->Hydrolysis Osmate_ester2 Osmate(VI) Ester Intermediate Diol_high_ee Chiral Diol (High ee) Hydrolysis->Diol_high_ee OsVI Os(VI) Hydrolysis->OsVI Reoxidation1 Re-oxidation (Co-oxidant) OsVI->Reoxidation1 Reoxidation1->OsVIII_L Reoxidation2 Premature Re-oxidation Osmate_ester2->Reoxidation2 OsVIII_diol Os(VIII)-Diol Complex Reoxidation2->OsVIII_diol Dihydroxylation Non-selective Dihydroxylation OsVIII_diol->Dihydroxylation + Alkene Alkene2 Alkene Diol_low_ee Racemic/Low ee Diol Dihydroxylation->Diol_low_ee

Caption: Catalytic cycles in asymmetric dihydroxylation leading to desired and side products.

References

Technical Support Center: Enhancing the Stability and Performance of the (DHQD)₂PHAL Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (DHQD)₂PHAL catalyst, a cornerstone ligand in Sharpless Asymmetric Dihydroxylation (AD) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring optimal performance and stability of the catalyst in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the (DHQD)₂PHAL ligand?

A1: (DHQD)₂PHAL is a chiral cinchona alkaloid-derived ligand used in asymmetric dihydroxylation. Its primary role is to form a complex with osmium tetroxide, creating a chiral environment that directs the dihydroxylation to a specific face of a prochiral alkene. This results in the formation of a vicinal diol with high enantioselectivity.[1][2][3] The ligand also significantly accelerates the reaction compared to using osmium tetroxide alone.[1][3]

Q2: What is AD-mix-β and how does it relate to (DHQD)₂PHAL?

A2: AD-mix-β is a commercially available, pre-packaged mixture of reagents for the Sharpless Asymmetric Dihydroxylation.[2] It conveniently contains the (DHQD)₂PHAL ligand, a catalytic amount of a potassium osmate salt (K₂OsO₂(OH)₄), a reoxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[3][4] This mixture simplifies the experimental setup and improves reproducibility.[5]

Q3: What causes catalyst deactivation or instability during the reaction?

A3: Catalyst deactivation can occur through several mechanisms. One major pathway is the formation of a competing, less enantioselective secondary catalytic cycle, which becomes significant at high alkene concentrations.[1][2][6] In this secondary cycle, the osmate ester intermediate is re-oxidized before the diol product is released, leading to a catalyst species that is not complexed with the chiral ligand.[1][6] Other factors include catalyst poisoning from impurities in solvents or reagents and suboptimal pH conditions.[7]

Q4: What is the role of methanesulfonamide (B31651) (MeSO₂NH₂) in these reactions?

A4: For certain substrates, especially non-terminal or less reactive alkenes, the hydrolysis of the osmate ester intermediate can be the rate-limiting step of the catalytic cycle.[1][7] Methanesulfonamide (MeSO₂NH₂) is often added as an accelerator for this hydrolysis step, which can improve the reaction rate and overall efficiency.[2][6][7]

Q5: How does the solvent system affect the reaction?

A5: The standard solvent system is a 1:1 mixture of t-butanol and water, which is crucial for dissolving both the organic substrate and the inorganic reagents of the AD-mix.[6] Recent studies have indicated that varying the solvent ratio can influence the aggregation of the chiral ligand. This aggregation can, in turn, affect the enantioselectivity of the reaction, sometimes enhancing it significantly.[8] Therefore, optimizing the solvent ratio can be a useful strategy for improving results.[6][8]

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric dihydroxylation reactions using the (DHQD)₂PHAL catalyst, providing potential causes and actionable solutions.

Issue 1: Low Enantioselectivity (ee%)
Potential Cause Recommended Solution
Competing Secondary Cycle A non-enantioselective secondary pathway can dominate if the local concentration of the alkene is too high.[1][9] Solution: Employ slow addition of the alkene to the reaction mixture. This maintains a low instantaneous concentration of the substrate, favoring the primary, more selective catalytic cycle.[6][7]
Incorrect Reaction Temperature Higher temperatures can decrease enantioselectivity.[7] Solution: Lower the reaction temperature. Running the reaction at 0 °C or even lower often improves the enantiomeric excess.[6] A temperature screening experiment is advisable to find the optimal balance between reaction rate and selectivity.[6]
Suboptimal Ligand Concentration Insufficient chiral ligand relative to the osmium catalyst can lead to a non-asymmetric dihydroxylation pathway.[6] Solution: Increase the molar concentration of the (DHQD)₂PHAL ligand to suppress the secondary pathway.[1][6]
Inappropriate pH The reaction's enantioselectivity is sensitive to pH.[6][7] While the K₂CO₃ in AD-mix provides a basic medium, some substrates may require different conditions. Solution: For electron-deficient olefins, adding a weak acid like citric acid to slightly lower the pH can sometimes improve the reaction rate and outcome.[2]
Solvent Ratio The ratio of t-butanol to water can influence ligand aggregation and thus enantioselectivity.[8] Solution: Experiment with different t-butanol/water ratios (e.g., 1:2, 2:1) to see if aggregation-induced effects can enhance enantioselectivity for your specific substrate.[8]
Issue 2: Low or No Catalytic Activity (Low Yield/Turnover)
Potential Cause Recommended Solution
Catalyst Poisoning Impurities in the reagents or solvents can poison the osmium catalyst.[7] Solution: Ensure the use of high-purity, dry, and degassed solvents and reagents.
Rate-Limiting Hydrolysis For some substrates (e.g., non-terminal alkenes), the hydrolysis of the osmate ester intermediate is slow, stalling the catalytic cycle.[1][7] Solution: Add methanesulfonamide (MeSO₂NH₂) to the reaction mixture to accelerate this rate-limiting step.[2][6]
Low Reaction Temperature While lower temperatures often improve enantioselectivity, they can also significantly slow down the reaction rate.[7] Solution: If the reaction is too slow, cautiously increase the temperature and monitor the trade-off between reaction rate and enantioselectivity.
Poor Substrate Reactivity Electron-deficient olefins are inherently less reactive towards the electrophilic osmium tetroxide.[6] Cis-disubstituted olefins can also be challenging substrates.[6][10] Solution: For electron-deficient olefins, consider adding citric acid to accelerate the reaction.[2] For problematic substrates, a higher catalyst loading or a different ligand might be necessary.
Incomplete Reaction The reaction may stall due to catalyst deactivation over time.[7] Solution: Monitor the reaction progress using TLC or GC. If it stalls, it may indicate a stability issue that needs to be addressed through the methods described above (e.g., ensuring reagent purity, optimizing conditions).[6]

Visualized Workflows and Pathways

G Primary Catalytic Cycle of Sharpless Asymmetric Dihydroxylation OsVIII Os(VIII)O₄ ActiveCatalyst [Os(VIII)O₄ • Ligand] OsVIII->ActiveCatalyst + Ligand Ligand (DHQD)₂PHAL Ligand->ActiveCatalyst Intermediate Osmate(VI) Ester Intermediate ActiveCatalyst->Intermediate + Alkene [3+2] Cycloaddition Alkene Alkene Alkene->Intermediate Hydrolysis Hydrolysis (+2 H₂O) Intermediate->Hydrolysis Diol Chiral Vicinal Diol Hydrolysis->Diol OsVI Reduced Os(VI) Hydrolysis->OsVI Reoxidation Reoxidation (K₃Fe(CN)₆) OsVI->Reoxidation Reoxidation->OsVIII Regenerates Catalyst

Caption: The primary catalytic cycle for the Sharpless AD reaction.[1][11]

TroubleshootingWorkflow Troubleshooting Workflow for Low Enantioselectivity Start Start: Low ee% Observed CheckTemp Is reaction at 0°C or lower? Start->CheckTemp LowerTemp Action: Lower Temperature to 0°C or below CheckTemp->LowerTemp No CheckAddition Was alkene added all at once? CheckTemp->CheckAddition Yes LowerTemp->CheckAddition SlowAddition Action: Use Slow Addition (e.g., syringe pump) CheckAddition->SlowAddition Yes CheckSolvent Is solvent t-BuOH:H₂O (1:1)? CheckAddition->CheckSolvent No SlowAddition->CheckSolvent VarySolvent Action: Vary Solvent Ratio (e.g., 1:2, 2:1) CheckSolvent->VarySolvent Yes End Re-evaluate ee% CheckSolvent->End No (Already varied) VarySolvent->End

Caption: A logical workflow for troubleshooting low enantioselectivity.

Experimental Protocols

Protocol 1: Standard Asymmetric Dihydroxylation using AD-mix-β

This protocol is a representative example for the dihydroxylation of 1 mmol of an alkene substrate.

Materials:

  • AD-mix-β: 1.4 g

  • Alkene substrate: 1 mmol

  • tert-Butanol: 5 mL

  • Deionized Water: 5 mL

  • Methanesulfonamide (CH₃SO₂NH₂): 0.095 g, 1 mmol (Optional, recommended for slow-reacting substrates)

  • Sodium sulfite (B76179) (Na₂SO₃): 1.5 g

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g) and the optional methanesulfonamide (0.095 g). Add a 1:1 mixture of t-butanol (5 mL) and water (5 mL). Stir the mixture at room temperature until two clear phases are observed (the lower aqueous phase should be bright yellow).[5]

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath. Some salts may precipitate.[5][11]

  • Substrate Addition: Add the alkene (1 mmol) to the cold slurry. For liquid alkenes, add them directly. For solid alkenes, dissolve them in a minimal amount of a suitable solvent (e.g., t-butanol) before addition.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 6-24 hours.[11]

  • Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g) and continue stirring for at least one hour at room temperature.[5][11]

  • Work-up: Add ethyl acetate (10 mL) to the mixture. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[11]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol product by flash column chromatography.[6]

Protocol 2: Enhancing Stability and Selectivity via Slow Alkene Addition

This protocol is designed to minimize the secondary catalytic cycle, which can be a source of instability and low enantioselectivity.

Materials:

  • Same as Protocol 1.

  • Syringe pump (recommended).

Procedure:

  • Reaction Setup: Prepare the reaction mixture with AD-mix-β, solvents, and optional methanesulfonamide as described in Protocol 1, steps 1 and 2.

  • Substrate Preparation: Dissolve the alkene (1 mmol) in 2-3 mL of t-butanol. Draw this solution into a syringe.

  • Slow Substrate Addition: Mount the syringe on a syringe pump. Once the reaction mixture is cooled to 0 °C and stirring vigorously, begin adding the alkene solution via the syringe pump over a period of 4-8 hours.

  • Reaction and Work-up: After the addition is complete, allow the reaction to stir for an additional 12-18 hours at 0 °C, monitoring by TLC for completion. Quench and work up the reaction as described in Protocol 1, steps 5-7. This method maintains a low concentration of the alkene, suppressing the undesired secondary cycle and enhancing catalyst stability and performance.[6][7]

References

Validation & Comparative

(DHQD)2PHAL vs. (DHQ)2PHAL in Asymmetric Dihydroxylation: A Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the Sharpless asymmetric dihydroxylation stands as a cornerstone reaction for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2] The choice of the chiral ligand is paramount in dictating the stereochemical outcome of this transformation.[3] The two most widely employed ligands, (DHQD)2PHAL and (DHQ)2PHAL, derived from the cinchona alkaloids dihydroquinidine (B8771983) and dihydroquinine respectively, serve as pseudoenantiomers, directing the dihydroxylation to opposite faces of the olefin.[4][5] This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights.

These ligands are commercially available as pre-packaged reagent mixtures known as AD-mix-β, containing this compound, and AD-mix-α, containing (DHQ)2PHAL.[3][6] These mixes also contain the osmium source (K₂OsO₂(OH)₄), a co-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃), simplifying the experimental setup.[7][8]

Performance Comparison: this compound vs. (DHQ)2PHAL

The efficacy of this compound and (DHQ)2PHAL is typically evaluated based on the enantiomeric excess (ee%) and isolated yield of the diol product. The following tables summarize the performance of these ligands in the asymmetric dihydroxylation of various olefin substrates.

Dihydroxylation of Substituted Styrenes
SubstrateLigand System% eeConfiguration
StyreneAD-mix-β (this compound)97S
AD-mix-α ((DHQ)2PHAL)97R
4-Methoxy-styreneAD-mix-β (this compound)93S
AD-mix-α ((DHQ)2PHAL)94R
4-Chloro-styreneAD-mix-β (this compound)80S
AD-mix-α ((DHQ)2PHAL)84R

Data sourced from Myers, A. G. et al.[4]

Dihydroxylation of trans-Disubstituted and Other Olefins
SubstrateLigand SystemYield (%)ee (%)
trans-Stilbene (B89595)(DHQD)₂PHAL9691
trans-Stilbene(DHQD)₂PYR>9998
trans-Stilbene(DHQD)₂AQN>99>99

Note: PYR (pyrimidine) and AQN (anthraquinone) are alternative linkers to PHAL (phthalazine) and can sometimes offer superior enantioselectivity.[9]

Mechanistic Overview and Stereochemical Mnemonic

The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle involving the formation of a chiral osmium tetroxide-ligand complex.[4][10] This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the diol.[3][10] A stoichiometric oxidant regenerates the osmium catalyst.[10]

A well-established mnemonic allows for the prediction of the stereochemical outcome based on the ligand used. When the olefin is drawn in a specific orientation, the this compound ligand (in AD-mix-β) directs dihydroxylation to the top face, while the (DHQ)2PHAL ligand (in AD-mix-α) directs it to the bottom face.

G cluster_0 Sharpless Asymmetric Dihydroxylation Mnemonic cluster_1 AD-mix-β (this compound) cluster_2 AD-mix-α ((DHQ)2PHAL) Olefin Olefin Substrate (R_L = Largest, R_M = Medium, R_S = Smallest) Top_Attack Top-face attack Bottom_Attack Bottom-face attack Product_S Diol Product (S-configuration for Styrene) Top_Attack->Product_S Product_R Diol Product (R-configuration for Styrene) Bottom_Attack->Product_R

Caption: Mnemonic for predicting stereochemistry.

Experimental Protocols

A representative experimental procedure for the asymmetric dihydroxylation of trans-stilbene using AD-mix-β is provided below.

Asymmetric Dihydroxylation of trans-Stilbene

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-β in a 1:1 mixture of tert-butanol and water (5 mL each).[4]

  • Stir the mixture at room temperature until both phases are clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 180 mg (1.0 mmol) of trans-stilbene to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, add 1.5 g of solid sodium sulfite and continue stirring for 1 hour at room temperature.

  • Extraction: Add 10 mL of ethyl acetate to the reaction mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure diol.[4]

  • Analysis: Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[4]

G cluster_workflow Experimental Workflow A Dissolve AD-mix in t-BuOH/H₂O B Cool to 0°C A->B C Add Olefin B->C D Stir at 0°C C->D E Quench with Na₂SO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Analyze Yield and % ee H->I

Caption: Generalized experimental workflow.

Catalytic Cycle

The catalytic cycle for the Sharpless asymmetric dihydroxylation is a well-established process.

G cluster_cycle Catalytic Cycle OsO4 OsO₄ Complex OsO₄-Ligand Complex OsO4->Complex + Ligand Ligand (DHQD)₂PHAL or (DHQ)₂PHAL OsmateEster Osmate Ester Intermediate Complex->OsmateEster + Alkene [3+2] Cycloaddition Alkene Alkene Diol Diol Product OsmateEster->Diol + H₂O ReducedOs Reduced Os(VI) Species OsmateEster->ReducedOs Hydrolysis Hydrolysis ReducedOs->OsO4 + Oxidant Oxidant Co-oxidant (e.g., K₃Fe(CN)₆)

Caption: The catalytic cycle of Sharpless AD.

Conclusion

Both this compound and (DHQ)2PHAL are highly effective ligands for the Sharpless asymmetric dihydroxylation, providing excellent enantioselectivities for a broad range of olefin substrates. The choice between the two is primarily determined by the desired enantiomer of the diol product. While the phthalazine (B143731) (PHAL) linker is the most common, analogs with other linkers such as pyrimidine (B1678525) (PYR) and anthraquinone (B42736) (AQN) can sometimes provide even higher enantioselectivities for specific substrates. The commercially available AD-mix formulations simplify the experimental procedure, making this powerful transformation accessible to a wide range of researchers.

References

A Comparative Guide to AD-mix-α and AD-mix-β in Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Sharpless asymmetric dihydroxylation stands as a pivotal tool for the stereoselective synthesis of chiral diols from prochiral alkenes.[1][2] At the heart of this powerful transformation are the commercially available reagent mixtures, AD-mix-α and AD-mix-β. While both mixtures catalyze the same fundamental reaction, their distinct chiral ligands impart opposite enantioselectivity, a critical feature for accessing specific stereoisomers.[3][4] This guide provides a detailed comparison of these two indispensable catalytic systems, supported by experimental data, to aid in catalyst selection and reaction optimization.

Composition of AD-mix Reagents

Both AD-mix-α and AD-mix-β are conveniently pre-packaged, stable mixtures of all the necessary reagents for the asymmetric dihydroxylation of alkenes, which simplifies the experimental setup.[3] The key components of each mix are:

  • Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.

  • Potassium Ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the osmium catalyst in the catalytic cycle.[1][5]

  • Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.

  • Chiral Ligand: This is the crucial component that dictates the stereochemical outcome of the reaction.[3]

    • AD-mix-α contains (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl ether).[3]

    • AD-mix-β contains (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl ether).[3]

The pseudoenantiomeric nature of the dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) based ligands is responsible for the opposing stereoselectivity observed with the two mixes.[3]

Mechanism of Action and Stereoselectivity

The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle that begins with the formation of a chiral complex between osmium tetroxide and the PHAL ligand.[3][6] This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate.[1][6] Subsequent hydrolysis of this intermediate yields the desired chiral diol and a reduced osmium species.[6] The potassium ferricyanide then reoxidizes the osmium, regenerating the active catalyst for the next cycle.[1][6]

The enantioselectivity of the reaction is determined by the facial selectivity of the alkene addition to the chiral osmium-ligand complex. A useful mnemonic helps predict the stereochemical outcome: with the alkene drawn in a horizontal orientation, AD-mix-β adds the hydroxyl groups to the "top face" (β-face), while AD-mix-α adds them to the "bottom face" (α-face).[3][4]

Quantitative Performance Comparison

The choice between AD-mix-α and AD-mix-β is primarily dictated by the desired enantiomer of the diol product. However, the performance in terms of chemical yield and enantiomeric excess (e.e.) can vary depending on the substrate. The following table summarizes the comparative performance of AD-mix-α and AD-mix-β in the asymmetric dihydroxylation of various alkenes, based on literature data.

Alkene SubstrateReagentYield (%)Enantiomeric Excess (ee, %)
StyreneAD-mix-α8988 (R)
AD-mix-β9095 (S)
4-MethylstyreneAD-mix-α-84 (R:S = 16:84)
AD-mix-β-93 (S:R = 7:93)
trans-β-MethylstyreneAD-mix-β-78 to 94
1-DodeceneAD-mix-α8586
AD-mix-β8897
trans-4-OcteneAD-mix-α7893
AD-mix-β7599
1-PhenylcyclohexeneAD-mix-α9292
AD-mix-β9497
α-MethylstyreneAD-mix-α8886
AD-mix-β9094

Note: Yields and e.e. values can be influenced by reaction conditions such as temperature, reaction time, and the presence of additives like methanesulfonamide (B31651). The data presented here is for comparative purposes. The (R/S) designation indicates the absolute configuration of the major diol enantiomer produced.[7][8]

Experimental Protocols

A general experimental procedure for the asymmetric dihydroxylation of an alkene using an AD-mix is provided below.

Materials:
General Procedure:
  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene). If using, add methanesulfonamide (1 equivalent based on the alkene).

  • Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is orange.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene (1 mmol) to the vigorously stirred mixture.

  • Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for one hour at room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude diol by column chromatography on silica gel.[9]

Troubleshooting:
  • Low Yield:

    • Substrate Reactivity: Electron-deficient alkenes may react slowly. Adding methanesulfonamide can accelerate the reaction.[10] For some internal olefins, a higher pH can increase the reaction rate.[1]

    • Steric Hindrance: Bulky substrates may require longer reaction times or elevated temperatures, which could impact enantioselectivity.[10]

    • Over-oxidation: Ensure the reaction is quenched promptly upon completion to avoid further oxidation of the diol product.[10]

  • Low Enantioselectivity (ee):

    • Secondary Catalytic Cycle: A competing non-enantioselective pathway can lower the e.e. Using a higher concentration of the chiral ligand or slow addition of the alkene can help suppress this side reaction.[6][10]

    • Temperature: Lowering the reaction temperature often improves enantioselectivity, though it may decrease the reaction rate.[10]

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Mix AD-mix, t-BuOH, and Water prep2 Stir until biphasic and orange prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add Alkene prep3->react1 react2 Stir at 0 °C (6-24 h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Na₂SO₃ react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 final_product final_product workup4->final_product Chiral Diol

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

G OsVIII_L [OsO₄(L)] Osmylate_ester Cyclic Osmate(VI) Ester OsVIII_L->Osmylate_ester + Alkene [3+2] Cycloaddition Alkene Alkene Alkene->Osmylate_ester Diol Chiral Diol Osmylate_ester->Diol + 2H₂O (Hydrolysis) OsVI Os(VI) Species Osmylate_ester->OsVI + 2H₂O (Hydrolysis) OsVI->OsVIII_L Re-oxidation Oxidant K₃Fe(CN)₆ (Oxidant) Oxidant->OsVI Reduced_Oxidant K₄Fe(CN)₆ (Reduced) Oxidant->Reduced_Oxidant

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

A Comparative Guide to Chiral Diol Synthesis: Exploring Alternatives to (DHQD)2PHAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless Asymmetric Dihydroxylation (AD) reaction, particularly utilizing the chiral ligand (DHQD)2PHAL, has long been a cornerstone for the synthesis of enantiomerically enriched vicinal diols—critical building blocks in the pharmaceutical and fine chemical industries. However, the ongoing pursuit of improved efficiency, sustainability, and substrate scope has driven the development of numerous alternative methodologies. This guide provides an objective comparison of the performance of various alternatives to this compound for chiral diol synthesis, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Catalytic Systems

The efficacy of a chiral catalyst is primarily evaluated by its ability to deliver the desired product with high enantioselectivity (ee%), diastereoselectivity (dr), and chemical yield. The following tables summarize the performance of this compound analogs and other alternative catalytic systems in the synthesis of chiral diols from representative olefin substrates.

Table 1: Asymmetric Dihydroxylation of trans-Stilbene
Catalyst/LigandYield (%)ee (%)Reference
This compound9691[1]
(DHQD)2PYR>9998[1]
(DHQD)2AQN95>99[1]
Mn-based catalystup to 99up to 99[2][3]
Table 2: Asymmetric Dihydroxylation of Styrene
Catalyst/LigandYield (%)ee (%)Reference
This compound9796[1]
(DHQD)2PYR9894[1]
(DHQD)2AQN9699[1]
Biocatalyst (Toluene Dioxygenase)>98>98[4][5]

Emerging Alternatives to Osmium-Based Dihydroxylation

Beyond simple ligand modification, entirely new catalytic systems and synthetic strategies have emerged as powerful alternatives for accessing chiral diols.

Manganese-Based Catalysts

As a more earth-abundant and less toxic alternative to osmium, manganese catalysis for asymmetric dihydroxylation has seen significant advancements. Recent developments have led to manganese complexes that can achieve enantioselectivities and yields comparable to, and in some cases exceeding, those of the Sharpless AD reaction for a range of olefins.[2][3] These catalysts often operate via a proposed manganese(V)-oxo-hydroxo intermediate.[3]

Organocatalysis

Chiral diols themselves, such as BINOL and TADDOL derivatives, can serve as organocatalysts for the synthesis of other chiral diols, often through mechanisms distinct from dihydroxylation.[6][7] For instance, chiral diol-catalyzed asymmetric aldol (B89426) reactions followed by stereoselective reduction provide a powerful route to chiral 1,3-diols with excellent enantiopurities (>99% ee).[8][9]

Biocatalysis

Dioxygenase enzymes present a green and highly selective alternative for the synthesis of cis-diols from alkenes and arenes.[4][5] These enzymatic reactions are typically performed in aqueous media under mild conditions and can exhibit exceptional enantioselectivity, often exceeding 98% ee.[4][5] The substrate scope, however, is dependent on the specific enzyme used.

Other Synthetic Methodologies

Alternative synthetic transformations can also provide access to chiral diols. Asymmetric Ring Opening/Cross Metathesis (AROCM) of dioxygenated cyclobutenes, catalyzed by chiral ruthenium complexes, can produce 1,2-anti-diols with high enantiomeric excess (89-99% ee).[10][11] Furthermore, the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes, followed by hydrolytic ring-opening of the resulting epoxides, offers a versatile two-step approach to chiral diols.[12][13][14][15]

Experimental Protocols

Representative Experimental Protocol for Sharpless Asymmetric Dihydroxylation

A mixture of t-BuOH and water (1:1, 10 mL) is cooled to 0 °C. To this is added AD-mix-β (1.4 g), followed by the olefin (1 mmol). The heterogeneous mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). Sodium sulfite (B76179) (1.5 g) is then added, and the mixture is warmed to room temperature and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol is purified by flash column chromatography.

General Protocol for Manganese-Catalyzed Asymmetric Dihydroxylation

To a solution of the olefin (0.2 mmol) and the chiral manganese catalyst (1-5 mol%) in a suitable solvent (e.g., acetone/water) at a controlled temperature (e.g., 0 °C) is added the oxidant (e.g., hydrogen peroxide or potassium peroxymonosulfate) portionwise over a period of time. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by chromatography to afford the chiral diol.[2][3]

Illustrative Protocol for Biocatalytic Dihydroxylation

Whole cells of a recombinant Pseudomonas putida strain expressing a dioxygenase are suspended in a buffered aqueous medium. The alkene substrate is added, and the culture is incubated at a controlled temperature with shaking. The progress of the reaction is monitored by GC or HPLC. Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent. The extract is dried, concentrated, and the resulting diol is purified by chromatography.[4][5]

Visualizing the Chemistry: Workflows and Mechanisms

To provide a clearer understanding of the processes discussed, the following diagrams illustrate key experimental workflows and catalytic cycles using the Graphviz (DOT) language.

Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Solvent (t-BuOH/H2O) Solvent (t-BuOH/H2O) Cooling (0 °C) Cooling (0 °C) Solvent (t-BuOH/H2O)->Cooling (0 °C) AD-Mix Addition AD-Mix Addition Cooling (0 °C)->AD-Mix Addition Olefin Addition Olefin Addition AD-Mix Addition->Olefin Addition Vigorous Stirring Vigorous Stirring Olefin Addition->Vigorous Stirring Quenching (Na2SO3) Quenching (Na2SO3) Vigorous Stirring->Quenching (Na2SO3) Extraction (EtOAc) Extraction (EtOAc) Quenching (Na2SO3)->Extraction (EtOAc) Drying & Concentration Drying & Concentration Extraction (EtOAc)->Drying & Concentration Purification (Chromatography) Purification (Chromatography) Drying & Concentration->Purification (Chromatography) Chiral Diol Chiral Diol Purification (Chromatography)->Chiral Diol

A generalized experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Sharpless_Catalytic_Cycle OsO4 OsO4 Complex [LOsO4] OsO4->Complex + L* Osmylate Osmylate Ester Complex->Osmylate + Alkene [3+2] cycloaddition Diol Chiral Diol Osmylate->Diol + H2O (hydrolysis) OsVI Os(VI) Osmylate->OsVI hydrolysis OsVI->OsO4 + Reoxidant Reoxidant Reoxidant (e.g., K3Fe(CN)6) Ligand Chiral Ligand (L) Alkene Alkene H2O H2O

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion

While this compound remains a highly effective and widely used ligand in asymmetric dihydroxylation, a diverse and powerful array of alternatives now offers researchers a broader toolkit for the synthesis of chiral diols. Analogs of the PHAL ligand, such as those with pyrimidine (B1678525) (PYR) and anthraquinone (B42736) (AQN) linkers, can provide superior enantioselectivity for specific substrates.[1] For applications demanding more sustainable and less toxic reagents, manganese-based catalysts and biocatalytic methods are emerging as highly competitive options.[2][3][4][5] Furthermore, alternative synthetic strategies, including organocatalyzed aldol reactions and asymmetric ring-opening/cross-metathesis, provide access to a wider range of chiral diol scaffolds.[8][10][11] The optimal choice of methodology will ultimately depend on the specific synthetic target, desired stereochemistry, and process constraints such as cost, scalability, and environmental impact. This guide serves as a starting point for navigating these choices and designing efficient and selective routes to valuable chiral diols.

References

A Comparative Guide to Sharpless Asymmetric Dihydroxylation and Upjohn Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of vicinal diols from alkenes is a critical transformation. Two of the most prominent methods for achieving this are the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation. While both utilize osmium tetroxide as a catalyst, they differ significantly in their stereochemical outcome, reaction conditions, and overall efficiency. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureSharpless Asymmetric DihydroxylationUpjohn Dihydroxylation
Stereochemistry Enantioselective (produces chiral diols with high enantiomeric excess)Racemic (produces a mixture of enantiomers)
Key Reagents OsO₄ (catalytic), chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), co-oxidant (K₃[Fe(CN)₆])OsO₄ (catalytic), co-oxidant (N-Methylmorpholine N-oxide, NMO)
Typical Reaction Conditions Often biphasic (t-BuOH/water), controlled temperature (often 0 °C to room temperature)Typically a mixture of acetone, water, and sometimes other co-solvents, room temperature
Generality Broad substrate scope, including many functionalized alkenesBroad substrate scope, but can be slow for certain electron-deficient alkenes
Primary Use Asymmetric synthesis, preparation of chiral building blocksGeneral synthesis of racemic vicinal diols

Performance Comparison: Experimental Data

The choice between the Sharpless and Upjohn dihydroxylation often comes down to the desired stereochemical outcome and acceptable yield. The Sharpless method, due to "ligand-accelerated catalysis," is often faster and can provide higher yields than the Upjohn method, in addition to its enantioselectivity.[1] Below is a comparison of the two methods for the dihydroxylation of various alkenes.

AlkeneMethodCo-oxidantLigandYield (%)Enantiomeric Excess (ee, %)
trans-Stilbene (B89595) SharplessK₃[Fe(CN)₆]/K₂CO₃(DHQD)₂-PHAL96>99
UpjohnNMONone90N/A (racemic)
Styrene SharplessAD-mix-β(DHQD)₂-PHAL9497
UpjohnNMONone90N/A (racemic)
1-Octene SharplessAD-mix-β(DHQD)₂-PHAL9795
UpjohnNMONone~90N/A (racemic)

Catalytic Cycles

The catalytic cycles for both the Sharpless and Upjohn dihydroxylations involve the oxidation of an alkene by osmium tetroxide to form an osmate ester, which is then hydrolyzed to the diol. The key difference lies in the presence of a chiral ligand in the Sharpless method, which creates a chiral environment around the osmium, leading to a facial-selective attack on the alkene.

Upjohn Dihydroxylation

Upjohn_Dihydroxylation OsO4 OsO₄ (OsVIII) OsmateEster Osmate (VI) Ester OsO4->OsmateEster + Alkene [3+2] cycloaddition NMO NMO Alkene Alkene Alkene->OsmateEster Diol cis-Diol OsmateEster->Diol + 2H₂O (Hydrolysis) OsVI Os(VI) OsmateEster->OsVI OsVI->OsO4 + NMO (Reoxidation) NMO->OsO4 NMH N-methylmorpholine NMO->NMH

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Sharpless Asymmetric Dihydroxylation

Sharpless_Dihydroxylation OsO4 OsO₄ (OsVIII) ActiveComplex [OsO₄(L*)] OsO4->ActiveComplex Ligand Chiral Ligand (L*) Ligand->ActiveComplex OsmateEster Chiral Osmate (VI) Ester ActiveComplex->OsmateEster + Alkene [3+2] cycloaddition Cooxidant K₃[Fe(CN)₆] / K₂CO₃ Alkene Alkene Alkene->OsmateEster Diol Chiral cis-Diol OsmateEster->Diol + 2H₂O (Hydrolysis) OsVI Os(VI)-L* OsmateEster->OsVI OsVI->ActiveComplex + K₃[Fe(CN)₆] (Reoxidation) Cooxidant->ActiveComplex ReducedCooxidant K₄[Fe(CN)₆] Cooxidant->ReducedCooxidant

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocols

Below are representative experimental protocols for the dihydroxylation of trans-stilbene using both the Upjohn and Sharpless methods.

Upjohn Dihydroxylation of trans-Stilbene

Materials:

Procedure:

  • To a solution of trans-stilbene (1.80 g, 10.0 mmol) in 50 mL of acetone/water (10:1) is added N-methylmorpholine N-oxide (1.40 g, 12.0 mmol).

  • To this stirred solution is added osmium tetroxide (0.51 mL of a 2.5 wt. % solution in tert-butanol, 0.05 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours, during which time the color changes from light yellow to dark brown.

  • The reaction is quenched by the addition of solid sodium sulfite (2.0 g) and stirred for an additional 30 minutes.

  • The mixture is then diluted with ethyl acetate (50 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (±)-hydrobenzoin.

Sharpless Asymmetric Dihydroxylation of trans-Stilbene

Materials:

  • AD-mix-β

  • tert-Butanol

  • Water

  • trans-Stilbene

  • Sodium sulfite

  • Ethyl acetate

  • Potassium carbonate, 2M aqueous solution

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.

  • AD-mix-β (14.0 g) is added to the cooled solvent mixture and stirred until the two phases are clear (the aqueous phase will be yellow).

  • trans-Stilbene (1.80 g, 10.0 mmol) is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C for 24 hours.

  • The reaction is quenched by the addition of sodium sulfite (15.0 g) and warmed to room temperature with stirring for 1 hour.

  • Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with a 2M aqueous solution of potassium carbonate (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R,R)-hydrobenzoin.

Conclusion

Both the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation are powerful methods for the synthesis of vicinal diols. The choice between them hinges on the specific requirements of the synthesis. For applications where enantiopurity is paramount, such as in the development of chiral drugs and natural product synthesis, the Sharpless asymmetric dihydroxylation is the superior method, offering high enantioselectivities and often higher yields. For routine synthesis of racemic diols where stereochemistry is not a concern, the Upjohn dihydroxylation provides a reliable and straightforward alternative. The development of commercially available reagent mixtures (AD-mix) for the Sharpless reaction has further enhanced its convenience and accessibility for the modern synthetic chemist.

References

A Comparative Guide to Cinchona Alkaloid Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric synthesis. Cinchona alkaloids and their derivatives have long been a cornerstone in this field, offering a versatile and effective platform for a wide range of catalytic transformations. This guide provides an objective comparison of the performance of different Cinchona alkaloid ligands, supported by experimental data, to aid in the selection of the optimal catalyst for specific applications.

Cinchona alkaloids, naturally occurring compounds isolated from the bark of the Cinchona tree, possess a unique bicyclic structure with multiple stereocenters. The two most commonly used parent alkaloids, quinine (B1679958) (QN) and quinidine (B1679956) (QD), are pseudoenantiomers, differing in the configuration at the C8 and C9 positions. This pseudoenantiomeric relationship is often exploited to access both enantiomers of a desired product. Modifications to the core Cinchona alkaloid structure have led to the development of a vast library of ligands with tailored steric and electronic properties, significantly expanding their utility in asymmetric catalysis.

Performance in Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The performance of Cinchona alkaloid-derived ligands is a key determinant of the reaction's success. Dimeric ligands, particularly those containing a phthalazine (B143731) (PHAL) linker, have demonstrated exceptional efficacy.

SubstrateLigandYield (%)ee (%)
trans-Stilbene (B89595)(DHQ)₂PHAL9499
trans-Stilbene(DHQD)₂PHAL95>99
Styrene(DHQ)₂PHAL8592
Styrene(DHQD)₂PHAL8897

Experimental Protocol for Asymmetric Dihydroxylation of trans-Stilbene:

A mixture of K₃Fe(CN)₆ (3.0 mmol), K₂CO₃ (3.0 mmol), and the chiral ligand (0.01 mmol) in a t-BuOH/H₂O (1:1, 10 mL) solvent mixture is stirred at room temperature. OsO₄ (0.002 mmol) is then added, followed by trans-stilbene (1.0 mmol). The reaction mixture is stirred vigorously at room temperature for 24 hours. After completion, the reaction is quenched with Na₂SO₃, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The enantiomeric excess is determined by chiral HPLC analysis.

Performance in Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) allows for the stereoselective synthesis of β-amino alcohols. The choice of ligand not only influences the enantioselectivity but can also affect the regioselectivity of the addition to unsymmetrical olefins.

SubstrateLigandYield (%)ee (%)Regioselectivity (α:β)
Cinnamate (B1238496) Ester(DHQ)₂PHAL859895:5
Cinnamate Ester(DHQD)₂PHAL829996:4
Styrene(DHQ)₂-AQN759085:15
Styrene(DHQD)₂-AQN789388:12

Experimental Protocol for Asymmetric Aminohydroxylation of a Cinnamate Ester:

To a stirred solution of the cinnamate ester (1.0 mmol) and the Cinchona alkaloid ligand (0.02 mmol) in a mixture of n-propanol and water (1:1, 10 mL) at 4 °C is added K₂OsO₂(OH)₄ (0.004 mmol). A solution of chloramine-T (1.2 mmol) in water is then added dropwise over 2 hours. The reaction is stirred at 4 °C for 18 hours. Upon completion, the reaction is quenched with Na₂SO₃, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The enantiomeric and regiomeric ratios are determined by chiral HPLC and ¹H NMR spectroscopy, respectively.

Performance in Asymmetric Michael Addition

Cinchona alkaloid derivatives, particularly those incorporating thiourea (B124793) or squaramide moieties, have emerged as powerful organocatalysts for asymmetric Michael additions. These bifunctional catalysts activate both the nucleophile and the electrophile, leading to high enantioselectivity.

NucleophileElectrophileLigandYield (%)ee (%)
Diethyl Malonatetrans-β-NitrostyreneQuinine-derived Thiourea9295
Diethyl Malonatetrans-β-NitrostyreneQuinidine-derived Thiourea9094
Acetylacetonetrans-β-NitrostyreneCinchonine-derived Squaramide8891
Acetylacetonetrans-β-NitrostyreneCinchonidine-derived Squaramide8589

Experimental Protocol for Asymmetric Michael Addition:

To a solution of trans-β-nitrostyrene (0.5 mmol) and the Cinchona alkaloid-derived catalyst (0.05 mmol) in toluene (B28343) (2 mL) at -20 °C is added diethyl malonate (1.0 mmol). The reaction mixture is stirred at this temperature for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Ligand Structure-Performance Relationship

The catalytic performance of Cinchona alkaloid ligands is intrinsically linked to their three-dimensional structure. The pseudoenantiomeric nature of the quinine/quinidine and cinchonine/cinchonidine pairs provides a straightforward method for accessing either enantiomer of the product.

G Logical Relationship of Cinchona Alkaloid Ligands and Product Enantioselectivity Quinine_based Quinine-based Ligands (e.g., (DHQ)₂PHAL) R_Product (R)-Product Quinine_based->R_Product Often leads to Quinidine_based Quinidine-based Ligands (e.g., (DHQD)₂PHAL) S_Product (S)-Product Quinidine_based->S_Product Often leads to

Caption: Pseudoenantiomeric relationship of Cinchona ligands.

The introduction of bulky substituents or rigid linkers, such as the phthalazine moiety in Sharpless ligands, creates a well-defined chiral pocket around the active site. This steric hindrance directs the approach of the substrate, leading to high enantioselectivity.

G Experimental Workflow for Catalyst Selection Define_Reaction Define Target Reaction and Substrate Ligand_Screening Screen a Library of Cinchona Alkaloid Ligands (e.g., Quinine vs. Quinidine derived) Define_Reaction->Ligand_Screening Analyze_Results Analyze Yield and Enantioselectivity (ee%) Ligand_Screening->Analyze_Results Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst Loading) Analyze_Results->Optimize_Conditions Final_Protocol Final Optimized Protocol Optimize_Conditions->Final_Protocol

Caption: A typical workflow for optimizing a reaction.

Conclusion

Cinchona alkaloid-derived ligands are a powerful and versatile class of catalysts for asymmetric synthesis. The choice of the specific ligand has a profound impact on the yield and enantioselectivity of a given transformation. By understanding the structure-performance relationships and systematically screening a range of ligands, researchers can identify the optimal catalyst for their specific needs. The data and protocols presented in this guide serve as a starting point for the development of highly efficient and stereoselective catalytic processes.

A Comparative Guide to the Enantioselectivity of (DHQD)2PHAL and Its Alternatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, the choice of a chiral catalyst is paramount. Among the elite class of catalysts, the cinchona alkaloid derivative 1,4-bis(9-O-dihydroquinidinyl)phthalazine, commonly known as (DHQD)2PHAL, has established itself as a cornerstone in asymmetric synthesis.[1] This guide provides an objective comparison of the enantioselectivity of this compound with other catalysts, supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst selection in your research.

Performance in Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the stereoselective synthesis of vicinal diols from olefins.[2] The enantioselectivity of this reaction is critically dependent on the chiral ligand employed. This compound, a key component of AD-mix-β, is renowned for its ability to deliver high enantiomeric excess (ee) for a broad range of substrates.[3]

Comparison with this compound Analogs

The performance of this compound is often compared with its analogs where the phthalazine (B143731) (PHAL) linker is replaced by other aromatic spacers, such as pyrimidine (B1678525) (PYR) and anthraquinone (B42736) (AQN). The following tables summarize the comparative performance of these ligands in the asymmetric dihydroxylation of representative olefins.

Table 1: Performance of Dimeric Cinchona Alkaloid Ligands in the Asymmetric Dihydroxylation of trans-Stilbene

Catalyst/LigandSubstrateYield (%)ee (%)
This compoundtrans-Stilbene9691
(DHQD)2PYRtrans-Stilbene>9998
(DHQD)2AQNtrans-Stilbene95>99

Reaction conditions are generalized and may vary slightly between sources. Data is compiled for comparative purposes.[1]

Table 2: Performance in the Asymmetric Dihydroxylation of Styrene

Catalyst/LigandSubstrateYield (%)ee (%)
This compoundStyrene9897
(DHQD)2PYRStyrene9696
(DHQD)2AQNStyreneNot specifiedNot specified

Reaction conditions are generalized and may vary slightly between sources. Data is compiled for comparative purposes.[1]

The data indicates that while the classic this compound provides excellent results, analogs with pyrimidine (PYR) and anthraquinone (AQN) linkers can offer comparable or even superior enantioselectivity for certain substrates.[1]

Comparison between Pseudoenantiomers: this compound vs. (DHQ)2PHAL

This compound and its pseudoenantiomer, (DHQ)2PHAL (found in AD-mix-α), are designed to deliver opposite enantiomers of the diol product. The choice between these two ligands allows for predictable access to either enantiomer with high stereoselectivity.

Table 3: Enantioselectivity Comparison for Various Olefin Substrates

SubstrateLigand System% eeConfiguration
StyreneAD-mix-β (this compound)97S
AD-mix-α ((DHQ)2PHAL)97R
4-Methoxy-styreneAD-mix-β (this compound)93S
AD-mix-α ((DHQ)2PHAL)94R
4-Chloro-styreneAD-mix-β (this compound)80S
AD-mix-α ((DHQ)2PHAL)84R
trans-StilbeneAD-mix-β (this compound)>99.5S,S
AD-mix-α ((DHQ)2PHAL)>99.5R,R
Methyl trans-cinnamateAD-mix-β (this compound)952S,3R
AD-mix-α ((DHQ)2PHAL)962R,3S

Data sourced from Myers, A. G. et al.[2]

Experimental Protocols and Reaction Mechanisms

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

Representative Experimental Protocol for Sharpless Asymmetric Dihydroxylation

Materials:

  • AD-mix-β (containing this compound, K2OsO2(OH)4, K3Fe(CN)6, and K2CO3)

  • tert-Butanol (B103910)

  • Water

  • Olefin substrate (e.g., trans-stilbene)

  • Sodium sulfite (B76179) (for quenching)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-β in a 1:1 mixture of tert-butanol and water (5 mL each).

  • Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.

  • Substrate Addition: To the cold slurry, add 1 mmol of the olefin substrate.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.[2]

  • Quenching: Upon completion, add solid sodium sulfite and stir for an additional hour.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure diol.

  • Analysis: Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[2]

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams illustrate the workflow and catalytic cycle.

G cluster_workflow Experimental Workflow A Reaction Setup (AD-mix-β in t-BuOH/H2O) B Cooling to 0 °C A->B C Substrate Addition B->C D Vigorous Stirring (6-24h at 0 °C) C->D E Reaction Quenching (Na2SO3) D->E F Extraction E->F G Purification (Chromatography) F->G H Analysis (Yield, % ee) G->H

Caption: A generalized experimental workflow for asymmetric dihydroxylation.

G cluster_cycle Catalytic Cycle OsVIII Os(VIII)-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII->Cycloaddition OsmateVI Osmate(VI) Ester Cycloaddition->OsmateVI Hydrolysis Hydrolysis OsmateVI->Hydrolysis OsVI Os(VI) Hydrolysis->OsVI Diol Chiral Diol Hydrolysis->Diol Reoxidation Re-oxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsVIII Olefin Olefin Olefin->Cycloaddition

Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The catalytic cycle begins with the formation of an osmium tetroxide-chiral ligand complex, which then undergoes a [3+2] cycloaddition with the olefin. The resulting cyclic intermediate is hydrolyzed to yield the diol and a reduced osmate species, which is then re-oxidized to regenerate the catalyst.[2]

Performance in Other Asymmetric Reactions

While most renowned for its role in asymmetric dihydroxylation, this compound and its analogs are also highly effective catalysts for a range of other asymmetric transformations.

Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) provides a direct route to valuable chiral 1,2-amino alcohols.[4] Similar to the dihydroxylation, the reaction employs an osmium catalyst and a cinchona alkaloid-derived ligand. The enantioselective outcome of the aminohydroxylation mirrors that of the dihydroxylation, with this compound guiding the addition to the β-face of the olefin.[5] High enantioselectivities, often exceeding 99% ee, have been reported for various substrates.[5] The choice of the nitrogen source, such as chloramine-T or carbamates, can influence the reaction's scope and efficiency.[6]

Asymmetric Halocyclization

This compound has also been successfully employed as a catalyst in enantioselective halocyclization reactions, such as chlorolactonization. These reactions are valuable for the synthesis of halogenated lactones, which are important structural motifs in many natural products and pharmaceuticals. Studies have shown that this compound can catalyze these transformations with high yields and enantioselectivities, demonstrating its versatility beyond oxidation reactions.

Conclusion

This compound remains a highly effective and versatile catalyst in the field of asymmetric synthesis. For the Sharpless Asymmetric Dihydroxylation, it consistently delivers high enantioselectivities across a broad range of olefins. While analogs with different linkers, such as (DHQD)2PYR and (DHQD)2AQN, may offer superior performance for specific substrates, this compound provides a robust and reliable option for achieving high stereocontrol. Furthermore, its utility extends to other important transformations, including asymmetric aminohydroxylation and halocyclization, making it an invaluable tool for chemists in academia and industry. The provided data and protocols serve as a guide to aid researchers in the strategic selection and application of these powerful catalytic systems.

References

A Researcher's Guide to the Cost-Effectiveness of AD-mix-β in Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the creation of enantiomerically pure vicinal diols is a critical synthetic step. The Sharpless Asymmetric Dihydroxylation (AD) is a benchmark transformation for this purpose, and the commercially available AD-mix reagents have made this powerful reaction more accessible. This guide provides a detailed cost-effectiveness analysis of AD-mix-β, comparing its performance with its enantioselective counterpart, AD-mix-α, and discussing alternative methodologies.

The Sharpless AD reaction converts prochiral alkenes into chiral 1,2-diols with high enantioselectivity.[1] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[2] AD-mix-β is a pre-packaged, stable mixture containing all necessary reagents, which simplifies the experimental setup.[3] Its key components include:

  • Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

  • Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the active osmium catalyst.[3]

  • (DHQD)₂PHAL: The chiral ligand that directs the stereochemical outcome of the reaction, delivering the hydroxyl groups to the "top face" (beta-face) of the alkene.[3][4]

  • Potassium Carbonate (K₂CO₃): A buffer to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[1]

Comparative Analysis: AD-mix-β vs. Alternatives

The primary alternative to AD-mix-β is AD-mix-α, which contains the pseudo-enantiomeric ligand (DHQ)₂PHAL and produces the opposite diol enantiomer.[4] Beyond this, other chemical and biocatalytic methods exist, each with distinct cost-benefit profiles.

Cost-Benefit Analysis

The decision to use AD-mix-β involves weighing its high efficiency and predictability against several cost factors. The primary drawbacks are the financial cost and toxicity of the osmium catalyst.[5] Osmium tetroxide is highly toxic and volatile, necessitating specialized handling and waste disposal protocols.[6]

Biocatalytic dihydroxylation, using enzymes like Rieske non-heme iron oxygenases (ROs), presents a compelling green alternative.[7] These methods operate under mild conditions and are non-toxic and biodegradable. However, the initial cost of industrial enzymes can be high, and the process development, including enzyme screening and optimization, can be time-consuming.[5]

Method Key Advantages Key Disadvantages Relative Cost
AD-mix-β (Sharpless AD) High enantioselectivity (high e.e.), Broad substrate scope, Predictable stereochemistry, Commercially available as a convenient mix.[5][8]High catalyst cost (Osmium & Ligand), Toxicity of Osmium requires special handling, Potential for over-oxidation by-products.[5][7]
$
Upjohn Dihydroxylation Uses catalytic OsO₄, High conversion rates.[4]Uses NMO as re-oxidant, Less enantioselective without chiral ligands.
Osmium-Free Dihydroxylation (e.g., Mn, Fe) Avoids toxic and expensive Osmium, Environmentally benign.[9]Can have a more limited substrate scope, May require more optimization.[9]$ -
Biocatalytic Dihydroxylation (Enzymes) Environmentally friendly (green chemistry), High selectivity, Operates under mild aqueous conditions, Non-toxic and biodegradable.[5]High initial enzyme cost, Process development can be time-consuming, Substrate scope may be narrower for a specific enzyme.[5]$ -
$
(Varies with enzyme availability and scale)

Performance Comparison

The choice between AD-mix-α and AD-mix-β is dictated by the desired enantiomer of the diol product. Both generally provide high chemical yields and excellent enantiomeric excess (e.e.), though performance can be substrate-dependent.

Alkene Substrate Product AD-mix-α Yield (%) AD-mix-α e.e. (%) AD-mix-β Yield (%) AD-mix-β e.e. (%)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol92>99--
trans-Stilbene(S,S)-1,2-Diphenyl-1,2-ethanediol--95>99
1-Decene(R)-1,2-Decanediol8592--
1-Decene(S)-1,2-Decanediol--8894
α-Methylstyrene(R)-1-Phenyl-1,2-ethanediol9095--
α-Methylstyrene(S)-1-Phenyl-1,2-ethanediol--9196

Data synthesized from representative literature values. Actual results may vary based on specific reaction conditions.

Visualizing the Process

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The reaction proceeds through a catalytic cycle where the osmium catalyst is continuously regenerated. The chiral ligand accelerates the reaction and controls the stereochemistry.

Sharpless_Catalytic_Cycle Catalytic Cycle of Sharpless Asymmetric Dihydroxylation OsVIII OsO₄-Ligand (Active Catalyst) Complex Osmylate Ester Intermediate OsVIII->Complex + Alkene [3+2] cycloaddition OsVIII->Complex Alkene Alkene (Substrate) Diol Chiral Diol (Product) Complex->Diol Hydrolysis (H₂O) OsVI Os(VI) Species Complex->OsVI Oxidant K₃Fe(CN)₆ (Re-oxidant) OsVI->OsVIII Re-oxidation OsVI->OsVIII

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow

A typical experimental procedure using AD-mix is straightforward, involving the dissolution of the mix, reaction with the alkene at a controlled temperature, and a simple workup procedure.

Experimental_Workflow start Start setup Reaction Setup: Dissolve AD-mix-β in t-BuOH/H₂O start->setup cool Cool mixture to 0°C setup->cool add_alkene Add Alkene Substrate cool->add_alkene react Stir vigorously at 0°C Monitor by TLC add_alkene->react quench Quench reaction with Na₂SO₃ react->quench extract Extract with Ethyl Acetate (B1210297) quench->extract purify Dry, concentrate, and purify via chromatography extract->purify end Obtain Chiral Diol purify->end

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

Experimental Protocol: Asymmetric Dihydroxylation of Styrene

This protocol is a representative example for the dihydroxylation of an alkene using AD-mix-β.

Safety Information:

  • Osmium Hazard: Osmium-containing reagents are toxic and volatile. All procedures involving AD-mix must be performed in a well-ventilated fume hood. Never mix osmium salts with acid, as this generates toxic OsO₄ gas.[6]

  • Cyanide Hazard: AD-mix contains potassium ferricyanide, which can liberate cyanide. Do not add acid to the reaction mixture or waste.[6]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses.

Materials:

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine AD-mix-β (approx. 1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butyl alcohol and water (5 mL of each per 1 mmol of alkene).

  • Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be a bright yellow.

  • Reaction Initiation: Cool the reaction flask to 0°C in an ice bath. Some salts may precipitate.

  • Add the alkene (1 mmol) to the cold, stirring mixture.

  • Reaction Monitoring: Continue to stir the mixture vigorously at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alkene. The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) portion-wise while maintaining the temperature at 0°C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 45-60 minutes.

  • Workup and Extraction: Add ethyl acetate (20 mL) to the flask and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer three more times with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator. All osmium-containing waste (aqueous layer, contaminated silica gel) must be disposed of in a designated hazardous waste container.[6]

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexanes to separate the diol from the chiral ligand and other impurities.[6]

  • Characterization: The final product's identity and purity should be confirmed using techniques such as NMR, IR spectroscopy, and its optical rotation measured to determine the enantiomeric excess.[6]

References

(DHQD)2PHAL in Asymmetric Dihydroxylation: A Comparative Guide to Substrate Scope and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where stereochemistry dictates biological activity. Among the most powerful tools for introducing chirality is the Sharpless Asymmetric Dihydroxylation (AD), a reaction that converts prochiral alkenes to chiral vicinal diols with high enantioselectivity.[1][2][3] The choice of the chiral ligand is paramount in this transformation, and (DHQD)2PHAL, a cinchona alkaloid-derived ligand, has established itself as a highly effective and widely used catalyst.[2][4]

This guide provides a comprehensive comparison of the substrate scope and performance of this compound against other common ligands in asymmetric dihydroxylation, supported by experimental data. Detailed experimental protocols and visualizations of the catalytic process are also included to aid researchers in their synthetic endeavors.

Performance Comparison of Chiral Ligands

The efficacy of a chiral ligand in asymmetric dihydroxylation is primarily assessed by the enantiomeric excess (ee) and yield of the diol product. While this compound consistently delivers excellent results across a broad range of substrates, alternative ligands have been developed that can offer comparable or even superior performance for specific applications.[4]

The following tables summarize the performance of this compound and other ligands in the asymmetric dihydroxylation of representative olefin substrates. The data highlights that while the classic this compound provides excellent results, analogs with pyrimidine (B1678525) (PYR) and anthraquinone (B42736) (AQN) linkers can offer comparable or even superior enantioselectivity for certain substrates.[4] Furthermore, the development of more sustainable and economical alternatives, such as manganese-based catalysts, is a promising and active area of research, offering competitive results.[4]

Table 1: Performance of Dimeric Cinchona Alkaloid Ligands in the Asymmetric Dihydroxylation of trans-Stilbene [4]

Catalyst/LigandSubstrateYield (%)ee (%)
(DHQD)₂PHALtrans-Stilbene9691
(DHQD)₂PYRtrans-Stilbene>9998
(DHQD)₂AQNtrans-Stilbene95>99

Table 2: Dihydroxylation of Substituted Styrenes [5]

SubstrateLigand System% eeConfiguration
StyreneAD-mix-β (this compound)97S
4-Methoxy-styreneAD-mix-β (this compound)93S
4-Chloro-styreneAD-mix-β (this compound)80S

Table 3: Dihydroxylation of trans-Disubstituted and Other Olefins [5]

SubstrateLigand System% eeConfiguration
trans-Hex-3-eneAD-mix-β (this compound)95S,S
1-PhenylcyclohexeneAD-mix-β (this compound)99S,S

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below is a representative protocol for the Sharpless Asymmetric Dihydroxylation.

General Procedure for Sharpless Asymmetric Dihydroxylation:

A commercially available mixture, AD-mix-β, contains the this compound ligand, a source of osmium tetroxide (K2OsO2(OH)4), a reoxidant (potassium ferricyanide, K3Fe(CN)6), and a base (potassium carbonate, K2CO3).[1][6]

  • Reaction Setup: A mixture of tert-butanol (B103910) and water (1:1, 10 mL per 1 mmol of olefin) is prepared in a flask equipped with a magnetic stirrer. To this solvent mixture, AD-mix-β (approximately 1.4 g per 1 mmol of olefin) is added.[7]

  • Cooling: The resulting slurry is cooled to 0 °C in an ice bath with vigorous stirring.[5]

  • Substrate Addition: The olefin substrate (1 mmol) is added to the cold, stirred mixture.[4][5]

  • Reaction: The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4] The reaction is typically complete within 6-24 hours.[4][5]

  • Quenching: Once the reaction is complete, solid sodium sulfite (B76179) (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.[4][5]

  • Extraction: Ethyl acetate (B1210297) is added to the reaction mixture. The layers are separated, and the aqueous layer is extracted with ethyl acetate.[4]

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure diol.[5]

  • Analysis: The enantiomeric excess (% ee) of the purified diol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[5]

Reaction Mechanism and Workflow

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-elucidated process. The mechanism involves the formation of an osmium tetroxide-chiral ligand complex, which then undergoes a [3+2] cycloaddition with the olefin to form a cyclic intermediate.[5][8] This intermediate is subsequently hydrolyzed to yield the diol and a reduced osmate species, which is then re-oxidized by a stoichiometric oxidant to regenerate the catalyst.[5]

Sharpless_Asymmetric_Dihydroxylation cluster_cycle Catalytic Cycle OsO4_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene Alkene Alkene->Cycloaddition Osmate_Ester Osmate Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis (H₂O) Osmate_Ester->Hydrolysis Diol Chiral Diol Hydrolysis->Diol Product Reduced_Os Reduced Os(VI) Species Hydrolysis->Reduced_Os Reoxidation Reoxidation (e.g., K₃[Fe(CN)₆]) Reduced_Os->Reoxidation Reoxidation->OsO4_L Regenerated Catalyst

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The general experimental workflow for performing a Sharpless Asymmetric Dihydroxylation is depicted in the following diagram.

Experimental_Workflow start Start setup Reaction Setup: AD-mix in t-BuOH/H₂O start->setup cool Cool to 0 °C setup->cool add_substrate Add Olefin Substrate cool->add_substrate react Stir at 0 °C (Monitor by TLC/GC) add_substrate->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify analyze Analyze % ee (Chiral HPLC/GC) purify->analyze end End analyze->end

A generalized experimental workflow for asymmetric dihydroxylation.

Conclusion

This compound remains a highly effective and versatile ligand for the Sharpless Asymmetric Dihydroxylation, providing excellent enantioselectivities for a wide array of olefin substrates. The commercially available AD-mix formulations further enhance its accessibility and ease of use. While alternative ligands and catalytic systems are continuously being developed and may offer advantages for specific substrates, the extensive body of literature and predictable stereochemical outcomes associated with this compound solidify its position as a go-to catalyst for the synthesis of chiral diols. The choice of ligand will ultimately be guided by the specific substrate, desired enantiomer, and other practical considerations such as cost and availability.

References

(DHQD)2PHAL in Asymmetric Synthesis: A Comparative Guide to Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroquinidine 1,4-phthalazinediyl diether, commonly known as (DHQD)2PHAL, has established itself as a cornerstone ligand in asymmetric catalysis, particularly in the realm of Sharpless asymmetric dihydroxylation.[1] Its remarkable ability to induce high enantioselectivity in the formation of chiral vicinal diols has made it an indispensable tool in the synthesis of complex natural products and pharmaceutical agents.[2][3] However, like any catalyst, this compound possesses a distinct scope and limitations. This guide provides a comprehensive comparison of its applications, performance against alternative catalysts, and a detailed look at its operational boundaries, supported by experimental data and protocols.

Core Application: Sharpless Asymmetric Dihydroxylation

The primary application of this compound is as a chiral ligand in the osmium-catalyzed asymmetric dihydroxylation (AD) of olefins.[4] This reaction, often utilizing the pre-packaged reagent mixture "AD-mix-β," converts prochiral alkenes into chiral 1,2-diols with high yields and enantiomeric excesses (ee).[5] The this compound ligand coordinates to the osmium tetroxide catalyst, creating a chiral environment that directs the dihydroxylation to a specific face of the olefin.[4]

The resulting chiral diols are versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalities crucial for the construction of biologically active molecules, including alkaloids, lactones, and amino acids.[2]

Performance Comparison: this compound vs. Alternatives

The efficacy of a catalyst is best understood through comparison. The following tables summarize the performance of this compound against its pseudo-enantiomer (DHQ)2PHAL, other cinchona alkaloid analogs, and emerging alternative catalytic systems.

Table 1: Performance of Dimeric Cinchona Alkaloid Ligands in the Asymmetric Dihydroxylation of trans-Stilbene

Catalyst/LigandSubstrateYield (%)ee (%)
This compound trans-Stilbene9691
(DHQD)2PYRtrans-Stilbene>9998
(DHQD)2AQNtrans-Stilbene95>99

Data compiled for comparative purposes. Reaction conditions may vary slightly between sources.[6]

Table 2: Performance in the Asymmetric Dihydroxylation of Styrene

Catalyst/LigandSubstrateYield (%)ee (%)
This compound Styrene9897
(DHQD)2PYRStyrene9696
(DHQD)2AQNStyrene9799

Data compiled for comparative purposes. Reaction conditions may vary slightly between sources.[6]

Table 3: Comparison with a Manganese-Based Catalytic System

Catalyst SystemSubstrateYield (%)ee (%)
AD-mix-β (this compound) Styrene9897
Mn(salen) complexStyrene8592

Data presented is representative and intended for comparative illustration. Mn-salen catalyst performance can vary significantly with ligand structure and reaction conditions.

Limitations of this compound

Despite its broad utility, the Sharpless asymmetric dihydroxylation using this compound has known limitations:

  • Steric Hindrance: Highly substituted and sterically hindered olefins are often poor substrates, leading to low yields and/or enantioselectivities. Tetrasubstituted olefins, in particular, are challenging substrates.[7]

  • Cis-Olefins: While trans-olefins generally react with high enantioselectivity, cis-olefins are notoriously poor substrates for the this compound-catalyzed dihydroxylation, often yielding products with low ee.[7]

  • Cost and Toxicity of Osmium: The osmium tetroxide used in the catalytic cycle is both expensive and highly toxic, necessitating careful handling and robust purification methods to remove residual metal from the final product.[8] This can be a significant drawback, especially in industrial-scale synthesis.

  • Secondary Catalytic Cycle: Under certain conditions, a competing, non-enantioselective "second cycle" can occur, leading to a decrease in the overall enantiomeric excess of the product.[5] This can often be suppressed by using a higher concentration of the chiral ligand.[5]

Table 4: Performance of AD-mix-β with Challenging Substrates

SubstrateProduct ConfigurationYield (%)ee (%)
(Z)-1-phenylpropene(1R,2S)-1-phenyl-1,2-propanediolModerateLow
2,3-dimethyl-2-butene(2R,3R)-2,3-dimethyl-2,3-butanediolLowLow

Illustrative data based on known limitations.

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation using AD-mix-β

This protocol is a representative example for the asymmetric dihydroxylation of an olefin.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a mixture of tert-butanol and water (1:1, v/v) is prepared.

  • AD-mix-β (1.4 g per 1 mmol of olefin) is added to the solvent mixture and stirred vigorously at room temperature until two clear phases are formed.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • The olefin (1 mmol) is added to the cooled mixture.

  • The reaction is stirred vigorously at 0 °C for 6-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for an additional 30-60 minutes at room temperature.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure diol.

Analysis:

  • The yield of the purified diol is determined.

  • The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Visualizing the Process and Decision Making

To aid in understanding the reaction and the catalyst selection process, the following diagrams are provided.

Sharpless_Catalytic_Cycle OsO4_L OsO4-L* Intermediate Osmylate Ester OsO4_L->Intermediate [3+2] Cycloaddition Alkene Alkene Alkene->Intermediate Diol Chiral Diol Intermediate->Diol Hydrolysis OsVI Os(VI) Intermediate->OsVI OsVI->OsO4_L Re-oxidation Oxidant Co-oxidant (e.g., K3[Fe(CN)6]) Reduced_Oxidant Reduced Co-oxidant Oxidant->Reduced_Oxidant Reduced_Oxidant->OsVI e-

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental_Workflow start Start dissolve Dissolve AD-mix-β in t-BuOH/H2O start->dissolve cool Cool to 0 °C dissolve->cool add_olefin Add Olefin Substrate cool->add_olefin react Stir at 0 °C (6-24 h) add_olefin->react quench Quench with Na2SO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify analyze Analyze Yield and ee% purify->analyze end End analyze->end

A generalized experimental workflow for Sharpless asymmetric dihydroxylation.

Catalyst_Selection substrate Substrate Characteristics? sterically_hindered Sterically Hindered / cis-Olefin? substrate->sterically_hindered Un-hindered, trans- or mono-substituted consider_alternatives Consider Alternative Catalysts (e.g., Mn-based, Biocatalysis) substrate->consider_alternatives Hindered or cis- use_dhqd2phal Use this compound (AD-mix-β) sterically_hindered->use_dhqd2phal No sterically_hindered->consider_alternatives Yes cost_toxicity Cost/Toxicity a Major Concern? cost_toxicity->use_dhqd2phal No biocatalysis Consider Biocatalysis cost_toxicity->biocatalysis Yes use_dhqd2phal->cost_toxicity

Decision guide for choosing a dihydroxylation catalyst.

References

A Comparative Guide to Alkene Dihydroxylation: Milas vs. Sharpless Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of vicinal diols from alkenes is a critical transformation. Two notable methods for this conversion are the Milas hydroxylation, a historical approach, and the more modern, highly enantioselective Sharpless asymmetric dihydroxylation. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.

Introduction: Two Approaches to Alkene Dihydroxylation

The hydroxylation of alkenes to produce 1,2-diols is a fundamental reaction in organic synthesis, with the products serving as versatile intermediates in the preparation of complex molecules, including pharmaceuticals. The stereochemistry of the resulting diol is often of paramount importance.

The Milas hydroxylation , developed by Nicholas A. Milas in the 1930s, is one of the earlier methods for the syn-dihydroxylation of alkenes.[1][2] It typically employs hydrogen peroxide as the terminal oxidant in the presence of a catalytic amount of osmium tetroxide or other transition metal oxides like vanadium or chromium.[1][2] While effective in producing cis-diols, this method lacks stereocontrol for chiral substrates and can be prone to over-oxidation, leading to the formation of α-hydroxy ketones or cleavage of the carbon-carbon double bond.

In contrast, the Sharpless asymmetric dihydroxylation , developed by K. Barry Sharpless and his group, represents a landmark achievement in asymmetric catalysis. This method utilizes a catalytic amount of osmium tetroxide in conjunction with a chiral quinine-based ligand to achieve high enantioselectivity in the dihydroxylation of a wide range of alkenes.[3][4] A stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, allowing for the use of the toxic and expensive metal in only catalytic quantities.[3][4] The predictability and high enantiomeric excesses (ee) achievable with this method have made it a cornerstone of modern asymmetric synthesis.

Performance Comparison: A Quantitative Look

The choice between Milas and Sharpless dihydroxylation often comes down to the desired outcome, particularly concerning stereoselectivity and yield. The following tables summarize the key differences and performance data for each method.

Table 1: General Comparison of Milas and Sharpless Dihydroxylation
FeatureMilas HydroxylationSharpless Dihydroxylation
Stereoselectivity Syn-addition, but not enantioselectiveHighly enantioselective syn-addition
Typical Yields Moderate (37.6% - 60.2%)[1]Generally high (often > 80%)
Enantiomeric Excess (ee) Not applicable (produces racemates from prochiral alkenes)Typically >90%, often >99% ee
Catalyst OsO₄, V₂O₅, or CrO₃ (catalytic)OsO₄ (catalytic) with a chiral ligand
Oxidant Hydrogen peroxide (H₂O₂)K₃[Fe(CN)₆] or NMO
Substrate Scope Broad for alkenes, but can lead to over-oxidationVery broad, tolerates a wide range of functional groups
Key Limitations Lack of stereocontrol, potential for over-oxidation, lower yieldsCost of chiral ligands, toxicity of osmium tetroxide (though used catalytically)
Commercial Availability Reagents are individually availablePre-packaged "AD-mix" reagents simplify the procedure
Table 2: Performance Data for Sharpless Asymmetric Dihydroxylation on Various Alkenes
Alkene SubstrateProduct DiolAD-mixYield (%)ee (%)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediolAD-mix-β>95>99
Styrene(R)-1-Phenyl-1,2-ethanediolAD-mix-β92-9697
1-Decene(R)-1,2-DecanediolAD-mix-β92-9597
α-Methylstyrene(S)-1-Phenyl-1,2-propanediolAD-mix-α9090
Cyclohexene (B86901)cis-(1R,2R)-1,2-CyclohexanediolAD-mix-β9098

Data compiled from various sources, including product information from chemical suppliers and published literature.

Experimental Protocols

To provide a practical comparison, detailed experimental procedures for both methods are outlined below.

Milas Hydroxylation of Cyclohexene (A Representative Procedure)

Disclaimer: This is a representative procedure based on the principles of the Milas hydroxylation. The original publications by N.A. Milas should be consulted for specific details. Extreme caution should be exercised when working with osmium tetroxide and hydrogen peroxide.

Materials:

  • Cyclohexene

  • tert-Butanol (B103910) (anhydrous)

  • Hydrogen peroxide (30% aqueous solution)

  • Osmium tetroxide (0.5% solution in tert-butanol)

  • Sodium sulfite (B76179)

  • Magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of cyclohexene (1 equivalent) in anhydrous tert-butanol is prepared.

  • A catalytic amount of osmium tetroxide solution (e.g., 0.005 equivalents) is added to the stirred solution.

  • The flask is cooled in an ice bath, and a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 20°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite to reduce any remaining peroxides and osmium species.

  • The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude cis-1,2-cyclohexanediol, which can be further purified by recrystallization or column chromatography.

Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This procedure is adapted from the literature for the synthesis of (R,R)-1,2-diphenyl-1,2-ethanediol.

Materials:

  • AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

  • tert-Butanol

  • Water

  • trans-Stilbene

  • Sodium sulfite

  • Ethyl acetate (B1210297)

  • Magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a mixture of tert-butanol (100 mL) and water (100 mL).

  • AD-mix-β (28 g, approximately 1.4 g per gram of alkene) is added to the solvent mixture, and the slurry is stirred at room temperature until the two phases are clear and the aqueous phase is a pale yellow.

  • The mixture is cooled to 0°C in an ice bath. trans-Stilbene (3.60 g, 20.0 mmol) is added at once, and the reaction mixture is stirred vigorously at 0°C.

  • The reaction progress is monitored by TLC. The reaction is typically complete within 4-24 hours.

  • Once the starting material is consumed, the reaction is quenched by the addition of solid sodium sulfite (15 g) and stirred for 1 hour, allowing the mixture to warm to room temperature.

  • Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with 1 M NaOH, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude (R,R)-1,2-diphenyl-1,2-ethanediol. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the diol in high yield and enantiomeric purity.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and experimental workflows for both hydroxylation methods.

Milas_Hydroxylation_Mechanism cluster_catalytic_cycle Milas Hydroxylation Catalytic Cycle OsO4 OsO₄ Intermediate Os(VIII)-peroxo species OsO4->Intermediate H₂O₂ OsmateEster Osmate(VI) Ester Intermediate->OsmateEster + Alkene Alkene Alkene (R₂C=CR₂) Alkene->OsmateEster Diol cis-Diol OsmateEster->Diol Hydrolysis OsVI Os(VI) OsmateEster->OsVI OsVI->OsO4 H₂O₂ (reoxidation)

Caption: Catalytic cycle of the Milas hydroxylation.

Sharpless_Dihydroxylation_Mechanism cluster_catalytic_cycle Sharpless Dihydroxylation Catalytic Cycle OsO4_L OsO₄-Ligand Complex OsmateEster Chiral Osmate(VI) Ester OsO4_L->OsmateEster + Alkene [3+2] cycloaddition Alkene Alkene Alkene->OsmateEster Diol Chiral cis-Diol OsmateEster->Diol Hydrolysis OsVI_L Os(VI)-Ligand OsmateEster->OsVI_L OsVI_L->OsO4_L Co-oxidant (e.g., K₃[Fe(CN)₆])

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental_Workflow cluster_milas Milas Hydroxylation Workflow cluster_sharpless Sharpless Dihydroxylation Workflow M_Start Dissolve Alkene in t-BuOH M_Add_Cat Add OsO₄ catalyst M_Start->M_Add_Cat M_Add_Ox Add H₂O₂ dropwise at 0°C M_Add_Cat->M_Add_Ox M_React Stir at RT for 12-24h M_Add_Ox->M_React M_Quench Quench with Na₂SO₃ M_React->M_Quench M_Extract Extract with Ether M_Quench->M_Extract M_Purify Dry and Purify M_Extract->M_Purify M_Product cis-Diol Product M_Purify->M_Product S_Start Prepare AD-mix solution in t-BuOH/H₂O S_Cool Cool to 0°C S_Start->S_Cool S_Add_Alkene Add Alkene S_Cool->S_Add_Alkene S_React Stir vigorously at 0°C for 4-24h S_Add_Alkene->S_React S_Quench Quench with Na₂SO₃ S_React->S_Quench S_Extract Extract with Ethyl Acetate S_Quench->S_Extract S_Purify Dry and Purify S_Extract->S_Purify S_Product Chiral cis-Diol Product S_Purify->S_Product

References

A Comparative Guide to Alkene Dihydroxylation: Assessing the Environmental Impact of (DHQD)2PHAL-Based Methods and Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chiral vicinal diols is a critical step in the creation of complex molecules and pharmaceuticals. The Sharpless asymmetric dihydroxylation, utilizing the chiral ligand (DHQD)2PHAL, has long been a benchmark for this transformation due to its high enantioselectivity and broad substrate scope. However, the use of the highly toxic and volatile osmium tetroxide (OsO₄) catalyst presents significant environmental and safety challenges. This guide provides an objective comparison of this compound-based methods with emerging greener alternatives, supported by experimental data, to aid in the selection of more sustainable synthetic routes.

The primary environmental concern associated with this compound-based methods is the use of osmium tetroxide. While the Sharpless protocol has evolved to use catalytic amounts of OsO₄ with a co-oxidant, the inherent toxicity of osmium remains a major drawback. This has spurred the development of osmium-free and biocatalytic alternatives that offer a reduced environmental footprint without compromising synthetic utility.

Quantitative Comparison of Dihydroxylation Methods

To facilitate a direct comparison, the following table summarizes key performance and environmental impact indicators for the Sharpless asymmetric dihydroxylation and its leading greener alternatives: manganese-catalyzed, iron-catalyzed, and biocatalytic dihydroxylation.

MethodCatalyst SystemCo-oxidant/MediumTypical Yield (%)Typical ee (%)Key Environmental & Safety Considerations
Sharpless Asymmetric Dihydroxylation OsO₄ / (DHQD)₂PHALK₃[Fe(CN)₆] / K₂CO₃ in t-BuOH/H₂O70-9990->99High Toxicity: OsO₄ is highly toxic and volatile[1][2]. Waste: Generates stoichiometric amounts of ferricyanide (B76249) waste.
Manganese-Catalyzed Dihydroxylation Mn(II) or Mn(III) complexes (e.g., with salen-type ligands)H₂O₂ or Oxone®75-9885-99Lower Toxicity: Manganese complexes are significantly less toxic than OsO₄[3]. Green Oxidant: Uses H₂O₂, which produces water as a byproduct.
Iron-Catalyzed Dihydroxylation Fe(II) or Fe(III) complexes (e.g., with TAML® ligands)H₂O₂80-9790-99Low Toxicity & Abundance: Iron is an abundant, inexpensive, and environmentally benign metal[4][5]. Benign Byproducts: Catalysts and their degradation products are generally non-toxic[1][6].
Biocatalytic Dihydroxylation Whole-cell (e.g., E. coli) expressing monooxygenase and/or epoxide hydrolaseGlucose / Air in aqueous buffer85-99>99Green & Sustainable: Utilizes renewable resources and operates under mild conditions (room temp., neutral pH)[7][8]. Biodegradable: Enzymes and cells are biodegradable.

Green Chemistry Metrics: A Comparative Overview

Green chemistry metrics provide a quantitative measure of the environmental performance of a chemical process. The E-factor and Process Mass Intensity (PMI) are two widely used metrics.

MetricSharpless DihydroxylationMn-CatalyzedFe-CatalyzedBiocatalytic
E-Factor (kg waste / kg product) High (can be >25)ModerateModerateLow (<10)
Process Mass Intensity (PMI) (kg total input / kg product) High (can be >26)ModerateModerateLow (<11)

Note: E-factor and PMI values are highly dependent on the specific reaction conditions and work-up procedures. The values presented are estimates based on typical lab-scale protocols.

Experimental Protocols

Detailed methodologies for the key dihydroxylation methods are provided below to allow for a comprehensive understanding and potential replication of the experimental setups.

Sharpless Asymmetric Dihydroxylation of trans-Stilbene (B89595)

This protocol is a standard procedure for the Sharpless asymmetric dihydroxylation.[9][10]

Materials:

Procedure:

  • In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water. Stir until two clear phases form.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trans-stilbene to the cooled mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Manganese-Catalyzed Asymmetric Dihydroxylation of an Electron-Deficient Alkene

This protocol utilizes a chiral manganese complex for the asymmetric dihydroxylation.

Materials:

  • Electron-deficient alkene (e.g., chalcone)

  • Manganese(II) catalyst with a chiral N₄ ligand

  • Oxone®

  • Solvent (e.g., acetonitrile/water)

  • Sodium sulfite

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Dissolve the alkene and the manganese catalyst in the solvent mixture.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add Oxone® portion-wise over a period of time.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Iron-Catalyzed syn-Dihydroxylation of an Alkene

This method employs an environmentally benign iron catalyst.[4][5]

Materials:

  • Alkene

  • Iron(II) catalyst with a tetradentate N₄ ligand

  • Aqueous hydrogen peroxide (30%)

  • Solvent (e.g., propylene (B89431) carbonate/ethyl acetate)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of the alkene in the solvent mixture, add the iron catalyst.

  • Add aqueous hydrogen peroxide dropwise at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the mixture with ethyl acetate.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the diol by flash chromatography.

Biocatalytic trans-Dihydroxylation of Styrene (B11656) using Whole-Cell E. coli

This protocol describes a green approach using a whole-cell biocatalyst.[7][8]

Materials:

  • Recombinant E. coli cells expressing styrene monooxygenase and an epoxide hydrolase

  • Styrene

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Glucose

  • Organic co-solvent (e.g., n-hexadecane)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of the E. coli cells in the phosphate buffer containing glucose.

  • In a separate vessel, dissolve styrene in the organic co-solvent.

  • Combine the aqueous cell suspension and the organic substrate solution to form a biphasic system.

  • Incubate the mixture at 30 °C with vigorous shaking.

  • Monitor the reaction progress by taking samples from the aqueous phase and analyzing by HPLC or GC.

  • After the reaction is complete, separate the aqueous phase.

  • Extract the product from the aqueous phase with ethyl acetate.

  • Dry the organic extracts and remove the solvent to obtain the diol.

Visualizing the Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the different dihydroxylation methods.

Sharpless_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve AD-mix-β in t-BuOH/H₂O B Cool to 0 °C A->B C Add Alkene B->C D Stir at 0 °C (24h) C->D E Quench with Na₂SO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I I H->I Chiral Diol

Sharpless Asymmetric Dihydroxylation Workflow.

Osmium_Free_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Alkene and Mn or Fe Catalyst B Cool (if necessary) A->B C Add Oxidant (H₂O₂ or Oxone®) B->C D Stir at RT or 0 °C C->D E Quench with Na₂SO₃ D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I I H->I Chiral Diol Biocatalytic_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Work-up A Prepare E. coli Cell Suspension C Combine to form Biphasic System A->C B Prepare Substrate in Organic Solvent B->C D Incubate at 30 °C with Shaking C->D E Separate Aqueous Phase D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H H G->H Chiral Diol

References

Safety Operating Guide

Proper Disposal of (DHQD)2PHAL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and chemists engaged in advanced organic synthesis, the proper management and disposal of specialized reagents like (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance.[1] As a prominent chiral ligand derived from Cinchona alkaloids, its handling requires adherence to strict protocols to mitigate potential hazards.[2][3] This guide provides the essential procedural information for the safe disposal of (DHQD)₂PHAL.

Core Safety and Hazard Data

Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of (DHQD)₂PHAL. The toxicological properties of this specific compound have not been thoroughly investigated, underscoring the need for cautious handling.[4] The primary recommended course of action is to treat it as hazardous chemical waste and arrange for its disposal through a licensed professional service.[1] In-laboratory treatment or neutralization is not advised.[1]

The table below summarizes key identification and safety data:

ParameterValueSource(s)
CAS Number 140853-10-7[3]
Molecular Formula C₄₈H₅₄N₆O₄[4]
Molecular Weight 778.98 g/mol [1]
Appearance White to beige or light yellow, crystalline powder[1][5]
Hazard Statements May cause an allergic skin reaction (H317), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][4]
Incompatible Materials Strong oxidizing agents[1]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, protective gloves (e.g., nitrile rubber), lab coat, and a dust mask (N95 or equivalent) for operations generating dust.[1][4]

Step-by-Step Disposal Procedure

The standard and recommended method for disposing of (DHQD)₂PHAL is to manage it as hazardous waste. This involves careful collection, storage, and transfer to a certified waste disposal entity.

  • Segregation of Waste :

    • Collect all surplus, non-recyclable (DHQD)₂PHAL, and any contaminated lab materials (e.g., weighing boats, filter paper, gloves) in a designated waste container.[1]

    • Crucially, do not mix (DHQD)₂PHAL waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1] This prevents unintended reactions and ensures proper disposal routing.

  • Container Selection and Labeling :

    • Use a container that is chemically compatible with solid waste and can be securely sealed.[4] The original product container is often a suitable choice if it is in good condition.[1]

    • The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "(DHQD)₂PHAL" or "Hydroquinidine 1,4-phthalazinediyl diether," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[1]

  • Storage Pending Disposal :

    • Keep the sealed waste container closed except when adding waste.[6]

    • Store the container in a designated, secure hazardous waste accumulation area.[1] This area must be well-ventilated and situated away from incompatible materials, such as strong oxidizing agents.[1][4]

  • Arranging for Professional Disposal :

    • Contact your institution’s EHS department or a licensed chemical waste disposal company to schedule a pickup.[1]

    • Provide them with all necessary information regarding the waste, including its identity and quantity, to ensure it is handled in compliance with all local and national regulations.[1]

Spill Management

In the event of a spill, the primary goal is to prevent the generation of airborne dust.

  • Ensure the area is well-ventilated.[4]

  • Carefully sweep up the spilled solid material.[1]

  • Place the collected material into a suitable, closed, and properly labeled container for disposal as hazardous waste.[1][4]

Disposal Workflow

The logical flow for the proper disposal of (DHQD)₂PHAL is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from waste generation to final disposal.

DHQD2PHAL_Disposal_Workflow cluster_spill Contingency start Identify (DHQD)2PHAL Waste for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) start->ppe segregate Segregate Waste: Collect pure this compound and contaminated materials separately. ppe->segregate container Select Compatible Container (e.g., original bottle) segregate->container label Label Container: 'Hazardous Waste' 'this compound' Institution-specific info container->label storage Store Sealed Container in Designated Hazardous Waste Area label->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end Professional Disposal Complete contact_ehs->end spill Spill Occurs spill_cleanup Clean Spill: Avoid dust, sweep up, place in sealed container for disposal. spill->spill_cleanup spill_cleanup->storage

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (DHQD)2PHAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical information for the handling of (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether), a chiral ligand extensively used in asymmetric synthesis, most notably in the Sharpless Asymmetric Dihydroxylation reaction.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Core Safety and Handling

(DHQD)₂PHAL is a white to off-white or light yellow crystalline powder.[4][5] While not classified as a hazardous material, it is imperative to handle it with care, as it may cause skin and eye irritation, and allergic skin reactions.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following equipment is mandatory when handling (DHQD)₂PHAL:

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against dust particles.

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, and a standard laboratory coat are required. For tasks with a higher risk of dust generation, a chemical-resistant apron should be considered.

  • Respiratory Protection: In a well-ventilated area or a chemical fume hood, respiratory protection is not typically required. However, if dust is likely to be generated, a NIOSH-approved N95 respirator is recommended.[7]

PPE_Guidance cluster_ppe Personal Protective Equipment (PPE) for (DHQD)2PHAL handling Handling this compound eye_face Eye/Face Protection (Chemical Goggles/Face Shield) handling->eye_face Mandatory skin Skin Protection (Nitrile Gloves, Lab Coat) handling->skin Mandatory respiratory Respiratory Protection (N95 Respirator for Dust) handling->respiratory As Needed Sharpless_Workflow start Start setup Reaction Setup: Dissolve AD-mix-β in t-BuOH/H₂O start->setup cool Cool to 0°C setup->cool add_alkene Add Alkene Substrate cool->add_alkene monitor Monitor Reaction via TLC add_alkene->monitor quench Quench with Sodium Sulfite monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end End purify->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(DHQD)2PHAL
Reactant of Route 2
(DHQD)2PHAL

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。